Metamorphosin A
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49)/t22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEQKKNLRDPCST-LROMGURASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157622-03-2 | |
| Record name | Metamorphosin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157622032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Isolation of Metamorphosin A: A Technical Guide for Researchers
Abstract
Metamorphosin A (MMA), a pivotal neuropeptide in the study of invertebrate development, represents a significant discovery in the field of marine natural products and developmental biology. This guide provides a comprehensive, in-depth technical overview of the discovery, isolation, and characterization of this compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH₂). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, ensuring a deep, applicable understanding of the methodologies. We will explore the initial biological observations that prompted the investigation, the multi-step purification process from the sea anemone Anthopleura elegantissima, and the analytical techniques employed for its structural elucidation. This guide is designed to be a self-validating system of protocols, grounded in authoritative scientific literature, to empower researchers in their exploration of novel bioactive peptides.
Introduction: The Biological Context of this compound
The journey to identify this compound began with a fundamental question in developmental biology: what are the internal signals that govern metamorphosis in marine invertebrates? The planula larvae of the colonial hydroid Hydractinia echinata exhibit a fascinating developmental switch, transforming from a free-swimming larva to a sessile polyp. While external cues, such as bacterial biofilms, were known to initiate this process, the internal signaling cascade remained elusive.
Early research demonstrated that while whole larvae could be induced to metamorphose by various artificial stimuli, isolated posterior fragments could not. This suggested the presence of an internal, anteriorly-derived signal essential for coordinating the complex cellular events of metamorphosis, including cell proliferation, differentiation, and morphogenesis. This hypothesis drove the search for an endogenous signaling molecule, leading investigators to screen for bioactive compounds capable of inducing metamorphosis in these posterior larval sections. This compound was ultimately identified as this key internal signal, a neuropeptide that could rescue the metamorphic process in isolated tissues.[1]
This compound belongs to the LWamide family of neuropeptides, a group of signaling molecules characterized by a C-terminal Leucine-Tryptophan-amide motif.[2] This family of peptides is widespread in Cnidaria and plays diverse roles in physiological processes, including the regulation of muscle contraction and developmental timing.[3][4] The discovery of this compound was a seminal event, as it was the first LWamide to be identified and functionally characterized.[5]
Isolation of this compound from Anthopleura elegantissima
The sea anemone Anthopleura elegantissima was identified as a rich source of this compound. The isolation of a single peptide from a complex biological matrix is a multi-step process requiring a combination of extraction and chromatographic techniques. The following protocol is a synthesized workflow based on established methods for neuropeptide isolation from marine invertebrates.
Rationale for Methodological Choices
The selection of each step in the purification process is guided by the physicochemical properties of the target peptide and the nature of the contaminants. This compound is a small, amidated hexapeptide. Its pyroglutamyl N-terminus provides resistance to aminopeptidases, a crucial feature for its biological function and a consideration during extraction. The overall strategy is to progressively enrich for the target peptide by exploiting differences in polarity, size, and charge.
Experimental Workflow: From Tissue to Pure Peptide
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and characterization of this compound.
Detailed Protocols
-
Tissue Collection and Preparation: Collect specimens of Anthopleura elegantissima. For optimal yield, tissue should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize proteolytic degradation.
-
Homogenization: Homogenize the frozen tissue in a 10-fold excess (w/v) of cold acidic methanol (e.g., 90% methanol, 9% water, 1% acetic acid). The acidic condition helps to denature proteases and improve the extraction of peptides.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude peptide extract.
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Column Equilibration: Equilibrate a C18 solid-phase extraction cartridge with 100% methanol followed by the extraction solvent (acidic methanol).
-
Sample Loading: Load the crude extract onto the equilibrated C18 cartridge. The hydrophobic C18 stationary phase will retain the peptides and other organic molecules, while salts and other polar impurities are washed away.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to remove any remaining polar contaminants.
-
Elution: Elute the bound peptides with a stepwise gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80% acetonitrile in water with 0.1% TFA).
-
Bioassay-Guided Fractionation: Collect the fractions and test their biological activity using the Hydractinia echinata posterior fragment metamorphosis assay. This is a critical step to track the target peptide throughout the purification process.
A multi-step HPLC approach is necessary to achieve high purity.
-
Ion-Exchange Chromatography (IEX):
-
Rationale: To separate peptides based on their net charge.
-
Column: A strong cation or anion exchange column, depending on the predicted isoelectric point (pI) of this compound.
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Mobile Phase: A salt gradient (e.g., 0-1 M NaCl) in a buffered mobile phase (e.g., phosphate buffer at a specific pH).
-
Procedure: Pool the active fractions from SPE, dilute to reduce the organic solvent concentration, and inject onto the IEX column. Collect fractions and perform the bioassay.
-
-
Size-Exclusion Chromatography (SEC):
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Rationale: To separate molecules based on their hydrodynamic volume. This step is effective in removing larger proteins and smaller, non-peptidic molecules.
-
Column: A gel filtration column with a pore size appropriate for small peptides (e.g., Sephadex G-25 or G-50).
-
Mobile Phase: An isocratic mobile phase, typically a buffered saline solution.
-
Procedure: Load the active fractions from IEX onto the SEC column. Collect fractions and perform the bioassay.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Rationale: This is the final and highest resolution purification step, separating peptides based on their hydrophobicity.
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like 0.1% TFA.
-
Procedure: Inject the active fractions from SEC onto the RP-HPLC column. Monitor the elution profile at 214 nm and 280 nm (the latter due to the presence of tryptophan). Collect the peaks corresponding to the biological activity. Multiple rounds of RP-HPLC with different gradient profiles may be necessary to achieve homogeneity.
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Structural Elucidation and Characterization
Once a pure peptide is obtained, its structure must be determined.
Mass Spectrometry
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Rationale: To determine the precise molecular weight of the peptide.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
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Expected Result: The monoisotopic mass of this compound (C₃₈H₄₈N₈O₈) is approximately 776.36 Da. The observed mass will confirm the elemental composition.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information by analyzing the b- and y-ion series.
Edman Degradation
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Rationale: To determine the amino acid sequence from the N-terminus.
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Procedure: The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This derivative is then cleaved off and identified by HPLC. The cycle is repeated for the shortened peptide.
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Note: Standard Edman degradation will not work directly on this compound due to the N-terminal pyroglutamic acid. Enzymatic or chemical opening of the pyroglutamyl ring is required prior to sequencing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: While not always necessary for simple peptides if the sequence is confirmed by other means, 2D NMR techniques (like COSY and TOCSY) can provide definitive structural confirmation, including the stereochemistry of the amino acids.
Quantitative Data and Properties
| Property | Value | Reference |
| Full Name | This compound | [1] |
| Abbreviation | MMA | [5] |
| Sequence | pGlu-Gln-Pro-Gly-Leu-Trp-NH₂ | [1] |
| Molecular Formula | C₃₈H₄₈N₈O₈ | Inferred from sequence |
| Monoisotopic Mass | ~776.36 Da | Inferred from sequence |
| Biological Source | Anthopleura elegantissima | [5] |
| Biological Activity | Induces metamorphosis in Hydractinia echinata | [1] |
Biosynthesis and Signaling
This compound, like other neuropeptides, is synthesized as a larger precursor protein (preproprotein).[2] This precursor contains a signal peptide that directs it to the secretory pathway. Within the endoplasmic reticulum and Golgi apparatus, the precursor is cleaved by prohormone convertases at specific cleavage sites to release the immature peptide.
The final maturation steps involve the conversion of a C-terminal glycine residue into an amide group, a common modification that protects peptides from carboxypeptidase degradation and is often crucial for biological activity.[4] The N-terminal glutamine is cyclized to form pyroglutamic acid.
The signaling pathway initiated by this compound in Hydractinia echinata is complex and involves the activation of downstream cellular processes. While the specific receptor for this compound has not been fully characterized, its action ultimately leads to the activation of caspase-dependent pathways, which are essential for the apoptosis and tissue remodeling that occurs during metamorphosis.[6][7][8] The Wnt signaling pathway is also known to play a significant role in patterning during this developmental transition.[9]
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The discovery and isolation of this compound marked a significant advancement in our understanding of the chemical signaling that governs invertebrate development. The methodologies outlined in this guide, from bioassay-guided fractionation to sophisticated analytical techniques, provide a robust framework for the discovery of novel bioactive peptides from marine organisms. The principles of progressive enrichment through orthogonal chromatographic techniques remain a cornerstone of natural product chemistry. For researchers in drug discovery, the unique biological activity of this compound and its role in a fundamental developmental process highlight the vast potential of marine invertebrates as a source of novel therapeutic leads and pharmacological tools.
References
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental biology, 163(2), 440–446. [Link]
-
Gajewski, M., Leitz, T., Schloßherr, J., & Plickert, G. (1996). LWamides from Cnidaria constitute a novel family of neuropeptides with morphogenetic activity. Roux's archives of developmental biology, 205(5-6), 232–242. [Link]
-
Technau, U., & Steele, R. E. (2011). Evolutionary crossroads in developmental biology: Cnidaria. Development, 138(8), 1447-1458. (Note: While not directly about this compound, this provides context on developmental pathways in Cnidaria, including Wnt signaling.) [Link]
-
Christie, A. E. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in Endocrinology, 11, 344. [Link]
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Christie, A. E. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in endocrinology, 11, 344. [Link]
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Graff, D., & Grimmelikhuijzen, C. J. (1988). Isolation of
FEBS letters, 239(1), 137–140. [Link] -
Nässel, D. R., & Winther, Å. M. (2018). CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone. eLife, 7, e37542. [Link]
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Schaller, H. C., Hofmann, M., & Gaus, G. (1995). This compound is a neuropeptide. Roux's archives of developmental biology, 204(4), 276–279. [Link]
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Melaina, D. V., et al. (2020). On the origin of appetite: GLWamide in jellyfish represents an ancestral satiety neuropeptide. Proceedings of the National Academy of Sciences, 117(31), 18833-18842. [Link]
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Seipp, S., Schmich, J., & Leitz, T. (2001). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International journal of developmental biology, 45(4), 611–617. [Link]
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Müller, W. A. (1984). Metamorphosis of Hydractinia echinata Insights into pattern formation in Hydroids. Roux's archives of developmental biology, 193(6), 370–378. [Link]
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Seipp, S., Schmich, J., & Leitz, T. (2001). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 45(4), 611-617. [Link]
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Seipp, S., Schmich, J., & Leitz, T. (2001). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 45(4), 611-617. [Link]
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Ding, L., et al. (2021). Characterization of metabolism feature and potential pharmacological changes of morusin-a promising anti-tumor drug-by ultra-high-performance liquid chromatography coupled time-of-flight mass spectrometry and network pharmacology. Arabian Journal of Chemistry, 14(1), 102888. [Link]
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Bracewell, D. G., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical Sciences, 112(1), 6-21. [Link]
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D'Amato, G., et al. (2000). Conformational analysis of ochratoxin a by NMR spectroscopy and computational molecular modeling. Journal of agricultural and food chemistry, 48(6), 2268–2274. [Link]
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Woo, E. R., et al. (2013). A conformational NMR analysis of methymycin aglycones: complete and unambiguous assignments of stereochemically diverse glycosylated methymycin analogs by 1D and 2D NMR techniques and molecular modeling. Magnetic resonance in chemistry, 51(3), 156–167. [Link]
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Sánchez Rodríguez, J. (1998). Isolation and characterization of Biologically active polypeptides from the pacific sea anemone Anthopleura elegantissima. Verlag Reinhard Knof. [Link]
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Temussi, P. A., et al. (1989). Conformational analysis of morphiceptin by NMR spectroscopy. FEBS letters, 247(2), 283–288. [Link]
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- 1. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LWamides from Cnidaria constitute a novel family of neuropeptides with morphogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Metamorphosin A: A Technical Guide to its Structure, Sequence, and Biological Significance
Abstract
Metamorphosin A (MMA) is a pivotal neuropeptide that governs the critical developmental process of metamorphosis in the marine hydroid Hydractinia echinata. This technical guide provides an in-depth exploration of the structure, amino acid sequence, and biological function of this compound. We will delve into the experimental methodologies employed for its structural elucidation, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), and provide detailed protocols for its chemical synthesis. Furthermore, this guide will examine the current understanding of its mechanism of action and its role within the broader context of GLWamide neuropeptide signaling in cnidarians. This document is intended for researchers, scientists, and drug development professionals interested in neuropeptide biology, developmental signaling, and the discovery of novel bioactive compounds.
Introduction: The Discovery and Significance of this compound
The transition from a free-swimming larva to a sessile polyp is a fundamental and irreversible event in the life cycle of many marine invertebrates. In the colonial hydroid Hydractinia echinata, this process, known as metamorphosis, is not a spontaneous event but is triggered by specific environmental and internal cues. The identification of the endogenous signaling molecules that orchestrate this complex transformation has been a significant area of research.
In 1994, Leitz, Morand, and Mann reported the isolation and characterization of a novel peptide from the sea anemone Anthopleura elegantissima that potently induces metamorphosis in the planula larvae of Hydractinia echinata.[1] This peptide was named this compound (MMA). Subsequent research has established MMA as a key neuropeptide, an internal signaling molecule that translates external cues into a developmental cascade leading to the formation of a primary polyp.[1] The study of this compound and its analogs, the GLWamides, provides a unique window into the evolution of neuropeptide signaling and its role in regulating fundamental biological processes.[2][3][4]
Chemical Structure and Sequence of this compound
This compound is a hexapeptide with a modified N-terminus and an amidated C-terminus. Its primary structure was determined through a combination of amino acid analysis, Edman degradation, and mass spectrometry.
Amino Acid Sequence
The linear amino acid sequence of this compound is:
pGlu-Gln-Pro-Gly-Leu-Trp-NH₂
This sequence reveals several key features:
-
N-terminal Pyroglutamic Acid (pGlu): The N-terminal glutamine residue is cyclized to form pyroglutamic acid. This modification is common in neuropeptides and serves to protect the peptide from degradation by aminopeptidases, thereby increasing its biological half-life.
-
C-terminal Amidation: The C-terminal tryptophan residue is amidated. This is another common post-translational modification in neuropeptides that is often crucial for their biological activity.[5]
-
Hydrophobic Residues: The presence of proline, leucine, and tryptophan contributes to the overall hydrophobic character of the peptide, which may be important for its interaction with its receptor.
Molecular Formula and Mass
The molecular formula of this compound is C₃₄H₄₇N₉O₈. Its calculated monoisotopic mass is 725.3544 Da.
Structural Elucidation: A Methodological Overview
The determination of the precise structure of this compound relied on a combination of sophisticated analytical techniques. While the original publication by Leitz et al. (1994) does not provide the raw spectral data, this section outlines the principles and a representative workflow for the structural elucidation of a novel peptide like MMA, grounded in established methodologies.
Mass Spectrometry (MS) for Sequence Determination
Mass spectrometry is a cornerstone technique for determining the molecular weight and amino acid sequence of peptides.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound
-
Sample Preparation: Purified this compound is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to facilitate ionization.
-
Ionization: The sample is introduced into an electrospray ionization (ESI) source, which generates gas-phase peptide ions with one or more positive charges.
-
MS1 Analysis: The first mass analyzer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptide ions, allowing for the determination of the molecular weight. For this compound, a prominent ion corresponding to [M+H]⁺ at m/z 726.36 would be expected.
-
Precursor Ion Selection: The [M+H]⁺ ion is selectively isolated from other ions.
-
Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The collisions impart energy to the peptide ions, causing them to fragment along the peptide backbone.
-
MS2 Analysis: The second mass analyzer (MS2) separates and detects the fragment ions, generating a tandem mass spectrum.
-
Data Analysis: The fragmentation pattern is analyzed to deduce the amino acid sequence. The most common fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue.
Table 1: Representative Tandem Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Calculated m/z | Amino Acid |
| b₁ | 129.04 | pGlu |
| b₂ | 257.10 | Gln |
| b₃ | 354.15 | Pro |
| b₄ | 411.17 | Gly |
| b₅ | 524.26 | Leu |
| y₁ | 187.09 | Trp-NH₂ |
| y₂ | 244.11 | Leu-Trp-NH₂ |
| y₃ | 357.20 | Gly-Leu-Trp-NH₂ |
| y₄ | 454.25 | Pro-Gly-Leu-Trp-NH₂ |
| y₅ | 582.31 | Gln-Pro-Gly-Leu-Trp-NH₂ |
Note: This table presents calculated values for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Confirmation
While mass spectrometry provides the primary sequence, NMR spectroscopy is essential for confirming the amino acid composition and providing insights into the three-dimensional conformation of the peptide in solution.
Experimental Protocol: 1D and 2D NMR Spectroscopy of this compound
-
Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the types of protons present in the molecule and their chemical environment. The spectrum would show characteristic signals for the aromatic protons of tryptophan, the amide protons, and the aliphatic protons of the other amino acid residues.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in assigning the spin systems of the individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is particularly useful for identifying the complete set of proton signals for each amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), providing crucial information about the peptide's 3D conformation, such as the presence of turns or folded structures.
-
-
Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to assign all the proton and carbon signals and to build a model of the peptide's solution structure.
Table 2: Representative ¹H NMR Chemical Shift Assignments for this compound (in D₂O, pH 7.0)
| Residue | Hα | Hβ | Hγ | Hδ | Other |
| pGlu | 4.25 | 2.15, 2.45 | 2.55 | ||
| Gln | 4.35 | 2.05, 2.18 | 2.40 | ||
| Pro | 4.45 | 2.00, 2.30 | 1.95 | 3.70, 3.80 | |
| Gly | 3.95, 4.05 | ||||
| Leu | 4.38 | 1.70 | 1.60 | 0.90, 0.92 | |
| Trp | 4.70 | 3.25, 3.35 | Aromatic: 7.1-7.7 |
Note: This table presents representative chemical shift values for illustrative purposes.
Chemical Synthesis of this compound
The chemical synthesis of this compound is essential for confirming its structure, for producing sufficient quantities for biological studies, and for creating analogs to investigate structure-activity relationships. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the Fmoc/tBu-based solid-phase synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The first C-terminal amino acid, Fmoc-Trp(Boc)-OH, is activated using a coupling reagent (e.g., HBTU/DIPEA) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound tryptophan is removed using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: The subsequent amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, and pGlu-OH) are sequentially coupled and deprotected following the same procedure.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Figure 1: A generalized workflow for the solid-phase peptide synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is a potent inducer of metamorphosis in Hydractinia echinata. Its biological activity is highly specific, and it is believed to be part of an internal signaling system that controls this critical developmental transition.
Induction of Metamorphosis
Exogenous application of this compound to competent planula larvae of Hydractinia echinata triggers the complete cascade of metamorphic events, including settlement, contraction of the larval body, and the development of a functional primary polyp.[1] This activity is concentration-dependent, with effective concentrations in the nanomolar range.
The GLWamide Neuropeptide Family
This compound belongs to a larger family of neuropeptides characterized by a C-terminal Gly-Leu-Trp-NH₂ motif, known as the GLWamides.[2][4] These peptides are found throughout the phylum Cnidaria and are involved in a variety of physiological processes, including muscle contraction, feeding behavior, and developmental events.[2][6] The conservation of the GLWamide motif suggests an ancient and fundamental role for this peptide family in cnidarian biology.
Signaling Pathway
The precise signaling pathway through which this compound exerts its effects is still under investigation. However, based on the nature of neuropeptide signaling in other organisms, a G-protein coupled receptor (GPCR) is the most likely candidate for the this compound receptor.
Figure 2: A hypothesized signaling pathway for this compound-induced metamorphosis.
The binding of this compound to its receptor on the surface of target cells in the larva is thought to initiate an intracellular signaling cascade. This likely involves the activation of a G-protein, leading to the production of second messengers and the activation of downstream protein kinases. This signaling cascade ultimately results in changes in gene expression and cellular behavior that drive the morphological changes associated with metamorphosis. The identification and characterization of the this compound receptor is a key area for future research.
Conclusion and Future Directions
This compound stands as a classic example of a neuropeptide that plays a critical role in orchestrating a major life cycle transition. Its discovery has not only provided a powerful tool for studying the molecular basis of metamorphosis but has also opened up the broader field of GLWamide neuropeptide biology in cnidarians. Future research will undoubtedly focus on identifying the this compound receptor and elucidating the downstream components of its signaling pathway. Such studies will not only enhance our understanding of developmental biology in early-evolving metazoans but may also provide insights into the evolution of neuropeptide signaling systems throughout the animal kingdom. The potential for discovering novel bioactive compounds with applications in drug development and biotechnology from marine organisms continues to be a promising frontier, with this compound serving as a prime example.
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Metamorphosin A: A Technical Guide to its Core Role in Hydractinia echinata Metamorphosis
A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals
Preamble: The Significance of a Single Peptide
In the intricate world of marine invertebrate development, the transition from a free-swimming larva to a sessile adult is a profound biological event. For the colonial hydroid Hydractinia echinata, this metamorphosis is not merely a change in form, but a complete reorganization of its cellular and physiological landscape. At the heart of this transformation lies Metamorphosin A (MMA), a neuropeptide that serves as a critical internal signal, orchestrating a complex cascade of events that culminates in the emergence of a primary polyp. This guide provides an in-depth technical exploration of this compound's role in H. echinata metamorphosis, offering a synthesis of our current understanding of its signaling pathway, the experimental methodologies used to elucidate its function, and its broader implications for developmental biology and therapeutic discovery.
Section 1: The Central Player - this compound
Metamorphosis in H. echinata is naturally triggered by chemical cues from environmental bacteria.[1] However, the internal signaling that coordinates this process is mediated by neuropeptides. This compound, a member of the GLWamide family of neuropeptides, has been identified as a key endogenous factor that can induce metamorphosis.[1] Its structure is pGlu-Gln-Pro-Gly-Leu-TrpNH2.[1] The amidation of the C-terminal tryptophan is essential for its biological activity. This peptide is localized in a specific subset of anterior sensory cells in the planula larva, positioning it to act as an internal coordinator of the metamorphic process upon receiving external cues.[2]
Section 2: The this compound Signaling Cascade: A Step-by-Step Mechanistic Analysis
The induction of metamorphosis by this compound is not a simple on/off switch but rather the activation of a sophisticated signaling network. While the precise receptor for this compound has yet to be definitively identified, the downstream pathway has been extensively studied, revealing a central role for the Protein Kinase C (PKC) signaling axis.
The Initial Trigger: Receptor Activation and Second Messenger Generation
It is hypothesized that this compound, like other GLWamide neuropeptides, binds to a G-protein coupled receptor (GPCR) on the surface of target cells.[3] This binding event is believed to activate Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
The Central Hub: Protein Kinase C Activation
Diacylglycerol is the physiological activator of Protein Kinase C (PKC). The involvement of PKC in Hydractinia metamorphosis is well-established, as the process can be artificially induced by direct application of synthetic diacylglycerols and phorbol esters, which are potent PKC activators.[4] Conversely, inhibitors of PKC can block metamorphosis.
Downstream Effectors: Ion Channel Modulation and Cellular Responses
One of the key downstream effects of PKC activation is the modulation of ion channel activity. Specifically, PKC activation leads to the closure of potassium (K+) channels. This closure results in a depolarization of the cell membrane, which is thought to be a critical step in initiating the subsequent morphogenetic events. This is supported by the fact that agents that block K+ channels, such as tetraethylammonium (TEA+), can also induce metamorphosis.[4]
The signaling cascade initiated by this compound ultimately leads to a series of profound cellular changes, including alterations in cell proliferation, differentiation, and apoptosis, which collectively drive the physical transformation of the larva into a polyp.
Section 3: The Broader Signaling Network: Integration with Other Pathways
The this compound/PKC pathway does not operate in isolation. Other signaling systems, notably the Wnt pathway and other neuropeptides, play crucial roles in patterning and regulating the metamorphic process.
Wnt Signaling and Axis Formation
Wnt signaling is instrumental in establishing the oral-aboral axis during metamorphosis. Activation of the Wnt pathway promotes the formation of oral structures (the head of the polyp), while its downregulation is necessary for the development of aboral structures (the stolons). While direct crosstalk between the this compound and Wnt pathways is still an area of active research, it is clear that the coordinated activity of both is essential for correct patterning of the primary polyp.
The Yin and Yang of Neuropeptides: GLWamides and RFamides
While GLWamides like this compound are potent inducers of metamorphosis, another family of neuropeptides, the RFamides, act as antagonists. Application of RFamides can inhibit metamorphosis induced by various agents, including GLWamides. This suggests a sophisticated level of control, where the balance between pro-metamorphic and anti-metamorphic neuropeptide signaling fine-tunes the timing and execution of this critical life cycle transition.
Section 4: The Cellular Machinery of Transformation: The Role of Apoptosis
A key feature of Hydractinia metamorphosis is a massive wave of programmed cell death, or apoptosis. This process is not a chaotic breakdown of larval tissues but a highly regulated and essential component of the morphogenetic program.
Caspase-3: The Executioner of Apoptosis
The apoptotic cascade in H. echinata is dependent on the activity of a caspase-3-like enzyme.[5] Caspases are a family of proteases that execute the apoptotic program. During metamorphosis, caspase-3-like activity increases significantly, and the inhibition of this activity with specific inhibitors can completely and reversibly block the metamorphic process.[5] This demonstrates that apoptosis is not merely a byproduct of tissue remodeling but an indispensable driver of metamorphosis.[5]
Section 5: Experimental Protocols and Methodologies
A deep understanding of the role of this compound in Hydractinia metamorphosis has been built upon a foundation of robust experimental techniques. The following section details key protocols for researchers investigating this system.
Induction of Metamorphosis: Artificial and Natural Methods
Protocol 5.1.1: Artificial Induction with Cesium Chloride (CsCl)
-
Preparation of Larvae: Collect competent planula larvae of H. echinata. Competency is typically reached a few days after fertilization.
-
Induction Solution: Prepare a solution of CsCl in artificial seawater (ASW). A final concentration of 6 mM is often effective.[6]
-
Induction: Place larvae in the CsCl solution. Metamorphosis is typically induced within a few hours.
-
Observation: Monitor the larvae for morphological changes, including settlement, contraction, and the development of polyp structures.
Protocol 5.1.2: Induction with Phorbol Esters (PKC Activators)
-
Preparation of Larvae: As in Protocol 5.1.1.
-
Induction Solution: Prepare a stock solution of a phorbol ester such as tetradecanoyl-phorbol-acetate (TPA) in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration in ASW.
-
Induction and Observation: Expose the larvae to the phorbol ester solution and monitor for metamorphosis.
Inhibitor Studies
Protocol 5.2.1: Inhibition of Protein Kinase C
-
Inhibitor Preparation: Prepare a stock solution of a PKC inhibitor (e.g., staurosporine, chelerythrine chloride) in an appropriate solvent.
-
Pre-incubation: Pre-incubate the larvae in ASW containing the PKC inhibitor for a defined period (e.g., 1-2 hours) before inducing metamorphosis.
-
Induction: Induce metamorphosis using one of the methods described in Section 5.1 in the continued presence of the inhibitor.
-
Analysis: Compare the rate of metamorphosis in the inhibitor-treated group to a vehicle control group.
Protocol 5.2.2: Inhibition of Caspase-3
-
Inhibitor Preparation: Prepare a stock solution of a caspase-3 inhibitor (e.g., Ac-DEVD-CHO or Z-VAD-FMK) in a suitable solvent.[7]
-
Co-incubation: Induce metamorphosis in the presence of the caspase-3 inhibitor.
-
Analysis: Assess the percentage of larvae that successfully undergo metamorphosis compared to a control group.
Measurement of Caspase-3 Activity
Protocol 5.3.1: Fluorometric Caspase-3 Assay
-
Sample Preparation: Collect larvae at different time points after the induction of metamorphosis and prepare cell lysates.
-
Assay: Use a commercially available caspase-3 assay kit that utilizes a fluorogenic substrate such as Ac-DEVD-AMC.[5] Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.
-
Quantification: Measure the fluorescence using a fluorometer and normalize to the total protein concentration of the lysate.
Section 6: Data Presentation and Interpretation
Quantitative analysis is crucial for understanding the dynamics of this compound signaling. The following tables provide a framework for organizing and presenting key experimental data.
Table 1: Dose-Response of Metamorphic Inducers
| Inducer | Concentration Range | EC50 (Effective Concentration, 50%) |
| This compound | (To be determined experimentally) | (To be determined experimentally) |
| Cesium Chloride (CsCl) | 1-20 mM | ~6 mM[6] |
| 1,2-sn-Dioctanoylglycerol (diC8) | (To be determined experimentally) | (To be determined experimentally) |
| Phorbol Esters (e.g., TPA) | (To be determined experimentally) | (To be determined experimentally) |
Table 2: Efficacy of Pathway Inhibitors
| Inhibitor | Target | Concentration Range | IC50 (Inhibitory Concentration, 50%) |
| Staurosporine | Protein Kinase C | (To be determined experimentally) | (To be determined experimentally) |
| Chelerythrine Chloride | Protein Kinase C | (To be determined experimentally) | (To be determined experimentally) |
| Ac-DEVD-CHO | Caspase-3 | (To be determined experimentally) | (To be determined experimentally)[7] |
| Z-VAD-FMK | Pan-Caspase | (To be determined experimentally) | (To be determined experimentally)[7] |
Section 7: Implications for Drug Development and Future Research
The study of this compound and its signaling pathway in H. echinata offers valuable insights that extend beyond fundamental developmental biology.
-
Target Identification: The components of the this compound signaling cascade, including its putative GPCR, PKC, and downstream ion channels, represent potential targets for the development of novel antifouling agents. By disrupting metamorphosis, it may be possible to prevent the settlement of biofouling organisms.
-
Model System for Signaling Research: The relative simplicity and experimental tractability of the Hydractinia system make it an excellent model for studying conserved signaling pathways like those involving GPCRs, PKC, and Wnt.
-
Future Directions: Key areas for future research include the definitive identification and characterization of the this compound receptor, a more detailed dissection of the crosstalk between the this compound and Wnt signaling pathways, and the identification of the full complement of downstream targets of PKC that execute the metamorphic program.
Conclusion
This compound stands as a testament to the power of a single molecule to orchestrate a complex and profound biological transformation. A thorough understanding of its structure, function, and signaling network in Hydractinia echinata not only illuminates a fascinating aspect of developmental biology but also provides a powerful platform for exploring fundamental cellular processes and developing novel biotechnological applications. This guide has aimed to provide a comprehensive and technically grounded resource for researchers and professionals seeking to delve into the intricate world of Hydractinia metamorphosis.
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Schmich, J., Trepel, S., & Leitz, T. (1998). The role of GLWamides in metamorphosis of Hydractinia echinata. Development Genes and Evolution, 208(3), 159-166. [Link]
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Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental biology, 163(2), 440-446. [Link]
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Leitz, T. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
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Berking, S. (1988). Ammonia, tetraethylammonium, barium and amiloride induce metamorphosis in the marine hydroid Hydractinia. Roux's archives of developmental biology, 197(1), 1-9. [Link]
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Galle, C., Happe, A., Beemelmanns, C., & Leitz, T. (2021). Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata. Applied and Environmental Microbiology, 87(11), e00101-21. [Link]
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Takahashi, T., & Hatta, M. (2011). The importance of GLWamide neuropeptides in cnidarian development and physiology. Journal of amino acids, 2011. [Link]
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Takahashi, T., & Hatta, M. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. Journal of Amino Acids, 2011, 424501. [Link]
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Harrison, B. J., & Inestrosa, N. C. (2013). Wnt signaling in vertebrate neural development and function. Journal of neurochemistry, 124(6), 742-756. [Link]
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Nakanishi, N., Hartenstein, V., & Jacobs, D. K. (2023). On the origin of appetite: GLWamide in jellyfish represents an ancestral satiety neuropeptide. Proceedings of the National Academy of Sciences, 120(15), e2218641120. [Link]
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Krasovec, G., & Frank, U. (2024). Apoptosis-dependent head development during metamorphosis of the cnidarian Hydractinia symbiolongicarpus. Developmental Biology, 514, 1-11. [Link]
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Seipp, S., Wittig, K., Stiening, B., Böttger, A., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International journal of developmental biology, 50(1), 63-70. [Link]
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Wiese, C., & Nusse, R. (1998). Mechanisms of Wnt signaling in development. Annual review of cell and developmental biology, 14(1), 51-80. [Link]
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Chen, J., Li, Y., & Wang, J. (2023). Signaling Mechanism of Budding, Proliferation, and Tissue Regeneration in Cnidaria. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Jékely, G. (2021). Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria. Peptides, 143, 170591. [Link]
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Martin, B. L., & Kimelman, D. (2009). Wnt-signaling and the evolution of embryonic posterior development. Current biology, 19(5), R215-R219. [Link]
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Leitz, T., & Müller, W. A. (1991). Stimulation of metamorphosis in Hydractinia echinata involves generation of lysophosphatidylcholine. Developmental biology, 148(2), 488-494. [Link]
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Hayward, P., Kalmar, T., & Arias, A. M. (2008). Wnt–Notch signalling crosstalk in development and disease. Cellular and Molecular Life Sciences, 65(16), 2501-2512. [Link]
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Leiphrakpam, P. D., & Hafeez, B. B. (2021). The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication. Cancers, 13(16), 4157. [Link]
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Müller, W. A., Plickert, G., & Scheuerlein, A. (2007). Wnt signaling in hydroid development: ectopic heads and giant buds induced by GSK-3β inhibitors. Developmental biology, 303(2), 568-586. [Link]
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Zimmermann, S., & Sentenac, H. (2023). Secrets of the fungus-specific potassium channel TOK family. Trends in microbiology, 31(5), 449-452. [Link]
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Kim, H., & Lee, J. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2993. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, Y. (2023). CRISPR-activation screen identified potassium channels for protection against mycotoxins through cell cycle progression and mitochondrial function. Cell Death & Disease, 14(1), 61. [Link]
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de la Cruz, R., & Zuniga, F. A. (2021). Interaction of Medicinal Plants and Their Active Constituents With Potassium Ion Channels: A Systematic Review. Frontiers in pharmacology, 12, 688177. [Link]
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Hedrich, R., & Salvador-Recatala, V. (2018). The Role of Potassium Channels in Arabidopsis thaliana Long Distance Electrical Signalling: AKT2 Modulates Tissue Excitability While GORK Shapes Action Potentials. International journal of molecular sciences, 19(3), 896. [Link]
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Metamorphosin A: A Neuropeptide Signal Triggering Developmental Cascade
An In-depth Technical Guide on the Core Biological Activity of Metamorphosin A
Introduction
This compound (MMA) is a naturally occurring neuropeptide with the amino acid sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2.[1] It was first isolated from the sea anemone Anthopleura elegantissima and was identified for its potent ability to induce metamorphosis in the marine hydroid Hydractinia echinata.[2][3] This peptide represents a key internal signaling molecule that orchestrates a complex developmental transition from a larval to a polyp stage.[2] For researchers in developmental biology and drug discovery, this compound offers a unique tool to study the fundamental processes of cell differentiation, proliferation, and morphogenesis. This guide provides a comprehensive overview of the known biological activity of this compound, its putative mechanism of action in metamorphosis, and a detailed protocol for its application in inducing this developmental process. While its bioactivity in other contexts remains largely unexplored, this document aims to serve as a foundational resource for future investigations into the broader therapeutic potential of this intriguing peptide.
Core Biological Activity: Induction of Metamorphosis
The primary and most well-documented biological activity of this compound is the induction of metamorphosis in the larvae of Hydractinia echinata.[2][3] In this organism, the transition from a free-swimming larva to a sessile polyp is a highly regulated process that involves dramatic changes in morphology and cell fate. This compound acts as an internal signal that can reactivate pattern formation, stimulate cell proliferation, and direct cell differentiation, even in isolated posterior parts of the larvae that would not otherwise undergo metamorphosis.[2] This suggests that the peptide is a crucial component of the internal signaling system that controls this profound developmental event.
Immunohistochemical studies have shown that antibodies targeting the C-terminal region of this compound stain neurosensory cells in the anterior part of H. echinata larvae.[3] This localization supports the hypothesis that this compound is released from these neurons and acts as a signal that is transmitted to the posterior parts of the larva to initiate the metamorphic cascade.[3]
Key Characteristics of this compound
| Characteristic | Description | Source(s) |
| Source Organism | Anthopleura elegantissima (sea anemone) | [3] |
| Amino Acid Sequence | pGlu-Gln-Pro-Gly-Leu-Trp-NH2 | [1] |
| Molecular Formula | C₃₄H₄₇N₉O₈ | [1] |
| CAS Number | 157622-03-2 | [1] |
| Known Biological Function | Induction of metamorphosis in Hydractinia echinata | [2] |
Putative Mechanism of Action in Metamorphosis
The precise molecular mechanism by which this compound induces metamorphosis is not yet fully elucidated. However, based on its function as a neuropeptide, a hypothetical signaling pathway can be proposed. It is likely that this compound binds to a specific cell surface receptor on target cells within the larval tissue. This binding event would then trigger an intracellular signaling cascade, leading to changes in gene expression that drive the processes of cell differentiation, proliferation, and morphogenesis characteristic of metamorphosis. The identification of the this compound receptor and the downstream signaling components remains a key area for future research.
Experimental Protocol: Induction of Metamorphosis in Hydractinia echinata Larvae
This protocol outlines the steps for inducing metamorphosis in H. echinata larvae using this compound. This procedure is fundamental for studying the cellular and molecular events that occur during this developmental transition.
Materials
-
Competent Hydractinia echinata larvae
-
This compound peptide (synthetic)
-
Artificial seawater (ASW)
-
Petri dishes or multi-well plates
-
Stereomicroscope
-
Micropipettes
Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve synthetic this compound in ASW to a stock concentration of 1 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Larvae Collection and Preparation:
-
Collect competent (ready to metamorphose) H. echinata larvae. Competency is typically reached a few days after fertilization.
-
Wash the larvae three times with fresh ASW to remove any debris.
-
Using a micropipette, transfer a known number of larvae (e.g., 20-30) into each well of a multi-well plate or a small Petri dish containing 1-2 mL of ASW.
-
-
Induction of Metamorphosis:
-
Prepare working solutions of this compound by diluting the stock solution in ASW to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
As a negative control, use a well with larvae in ASW only.
-
Add the this compound working solutions to the respective wells containing the larvae.
-
Incubate the plates at a constant temperature suitable for H. echinata development (typically around 18-20°C).
-
-
Observation and Data Collection:
-
Observe the larvae under a stereomicroscope at regular intervals (e.g., every 6, 12, 24, and 48 hours).
-
Record the number of larvae that have initiated and completed metamorphosis in each experimental and control group. Metamorphosis is characterized by the attachment of the larva to the substrate and the development of polyp structures.
-
Document morphological changes using photomicrography.
-
Future Directions and Unexplored Potential
The biological activity of this compound outside of its role in hydrozoan metamorphosis is a significant knowledge gap and a promising area for future research. The ability of this peptide to induce profound cellular changes, including proliferation and differentiation, suggests that it may have activities in other biological systems, including mammalian cells.
Potential areas of investigation for drug development professionals include:
-
Anticancer Screening: The effects of this compound on cell proliferation could be investigated in various cancer cell lines. Its ability to induce differentiation could be particularly relevant for certain types of leukemia and other malignancies characterized by developmental arrest.
-
Receptor Identification: Identifying the receptor for this compound would be a critical step in understanding its mechanism of action and could reveal novel drug targets.
-
Signaling Pathway Analysis: Elucidating the intracellular signaling pathways activated by this compound could provide insights into fundamental mechanisms of cell fate determination and may uncover new therapeutic intervention points.
-
Neurobiology Research: As a neuropeptide, this compound or its analogs could be explored for their effects on neuronal cells, with potential applications in neuroregeneration or the treatment of neurodegenerative diseases.
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Leitz, T., et al. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
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Metamorphosin A: A Neuropeptide Signal Orchestrating Cellular Transformation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Metamorphosin A (MMA), a potent neuropeptide endogenous to cnidarians, stands as a pivotal signaling molecule in the intricate process of metamorphosis. First isolated from the sea anemone Anthopleura elegantissima, this pyroglutamylated and amidated hexapeptide (pGlu-Gln-Pro-Gly-Leu-Trp-NH₂) has been demonstrated to be a key inducer of larval transformation in the marine hydroid Hydractinia echinata.[1][2][3] This technical guide provides a comprehensive overview of this compound, from its biosynthesis and release to its downstream signaling cascade, culminating in the execution of a complex developmental program. We will delve into the physiological roles of MMA and its broader family of GLWamide neuropeptides, and provide detailed, field-proven experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating neuropeptide signaling, developmental biology, and those exploring novel drug discovery targets.
Introduction: The Discovery and Significance of this compound
The transition from a free-swimming larval stage to a sessile polyp is a dramatic and fundamental process in the life cycle of many marine invertebrates. This process, known as metamorphosis, is not a spontaneous event but is tightly regulated by a symphony of internal and external cues. A key player in this orchestration is the neuropeptide this compound (MMA).
MMA was first identified as a biologically active peptide capable of inducing metamorphosis in the planula larvae of Hydractinia echinata.[2] What makes MMA particularly significant is its ability to induce metamorphosis even in isolated posterior fragments of larvae, which are normally unresponsive to external metamorphic cues. This finding strongly suggested that MMA functions as an internal signaling molecule, relaying the command to initiate transformation throughout the larval body.[2]
Immunohistochemical studies have localized MMA-like peptides to neurosensory cells and their processes in the anterior region of H. echinata larvae, consistent with its role as a neuropeptide transmitter.[4] MMA belongs to the GLWamide family of neuropeptides, which are characterized by a conserved C-terminal Gly-Leu-Trp-amide motif and are found throughout the phylum Cnidaria.[5][6] These peptides are known to be involved in a variety of physiological processes, including muscle contraction and larval settlement, in addition to metamorphosis.[5][7]
The study of MMA provides a unique window into the evolution of neuropeptide signaling and its role in coordinating complex developmental events. Understanding the intricacies of the MMA signaling pathway not only illuminates a fundamental biological process but also has the potential to reveal novel targets for the development of antifouling agents or for inducing settlement in aquaculture.
Biosynthesis and Release of this compound
Like other neuropeptides, this compound is synthesized as a larger precursor protein, or preprohormone, which then undergoes a series of post-translational modifications to yield the mature, active peptide.
The GLWamide Precursor Protein
While the specific precursor protein for this compound in Anthopleura elegantissima or Hydractinia echinata has not been definitively sequenced, studies on other cnidarians, such as Hydra magnipapillata and Hydractinia echinata, have revealed the general structure of GLWamide precursors.[5][6][8] These precursors typically contain a signal peptide at the N-terminus, which directs the protein to the secretory pathway. This is followed by a pro-region that contains multiple copies of immature neuropeptide sequences.[5] For instance, a cDNA cloned from Hydractinia echinata encodes a precursor with one copy of He-LWamide I and seventeen copies of He-LWamide II, both of which are related to MMA.[6] This multi-copy arrangement allows for the efficient production of a large number of neuropeptide molecules from a single transcript.
The immature peptide sequences are flanked by specific cleavage sites, which are recognized by processing enzymes. In cnidarians, these are often dibasic (e.g., KR, RR) or monobasic (e.g., R) residues, but can also include acidic residues.[9]
Post-Translational Processing
The maturation of MMA from its precursor involves several key enzymatic steps:
-
Signal Peptide Cleavage: Upon entry into the endoplasmic reticulum, the N-terminal signal peptide is cleaved off by a signal peptidase.
-
Prohormone Convertase Cleavage: The resulting prohormone is then cleaved at the specific recognition sites by prohormone convertases, releasing the individual peptide sequences.
-
N-terminal Pyroglutamylation: The N-terminal glutamine (Gln) of the MMA sequence is cyclized to form a pyroglutamyl (pGlu) residue. This modification protects the peptide from degradation by aminopeptidases.
-
C-terminal Amidation: The C-terminal glycine (Gly) residue serves as a substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). PAM catalyzes the conversion of the C-terminal glycine into an amide group (-NH₂), a modification that is crucial for the biological activity of many neuropeptides, including GLWamides.[10]
The fully processed, mature MMA is then packaged into dense-core vesicles within the neurosensory cells, awaiting a stimulus for its release.
Release of this compound
The release of neuropeptides from dense-core vesicles is a regulated process, typically triggered by an increase in intracellular calcium concentration in response to a depolarizing stimulus. In the context of Hydractinia metamorphosis, it is hypothesized that external cues, such as bacterial biofilms, are detected by sensory neurons in the anterior of the larva.[1] This sensory input is thought to trigger the release of MMA, which then acts as an internal signal to initiate the downstream events of metamorphosis.
The this compound Signaling Pathway
The action of this compound is mediated through a specific signaling pathway that ultimately leads to the dramatic cellular changes associated with metamorphosis. While the complete pathway is still under investigation, a compelling model is emerging based on our understanding of neuropeptide signaling in invertebrates.
The Putative this compound Receptor: A G-Protein Coupled Receptor
Although the specific receptor for this compound has not yet been definitively identified and cloned, there is strong evidence to suggest that it is a G-protein coupled receptor (GPCR).[5] GPCRs are a large and diverse family of transmembrane proteins that play a crucial role in signal transduction in a wide range of organisms, from yeast to humans.[11] In invertebrates, neuropeptides almost invariably exert their effects through GPCRs.[11] The identification of the MMA receptor is an active area of research, and mining of the Hydractinia genome and transcriptome for candidate GPCRs is a promising approach.[5]
Downstream Signaling: A Link to Apoptosis
A critical breakthrough in understanding the downstream effects of metamorphosis-inducing signals in Hydractinia echinata has been the discovery that this process is dependent on the activity of caspases, the key effector enzymes of apoptosis (programmed cell death).[1][12] Inhibition of caspase activity completely and reversibly blocks metamorphosis.[1][12] This indicates that the signaling cascade initiated by MMA likely converges on the activation of the apoptotic machinery.
The proposed signaling pathway is as follows:
-
MMA Binding and GPCR Activation: this compound binds to its specific GPCR on the surface of target cells. This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated GPCR then interacts with and activates a heterotrimeric G-protein on the intracellular side of the membrane. This involves the exchange of GDP for GTP on the Gα subunit.
-
Second Messenger Production: The activated Gα subunit and/or the Gβγ dimer then modulate the activity of downstream effector enzymes, leading to the production of second messengers. The exact second messengers involved in the MMA pathway are yet to be determined, but candidates include cyclic AMP (cAMP), inositol trisphosphate (IP₃), and diacylglycerol (DAG).
-
Caspase Cascade Activation: The cascade of second messengers ultimately leads to the activation of an initiator caspase, which in turn activates a cascade of effector caspases, such as caspase-3.[1][12]
-
Execution of Metamorphosis: The activated effector caspases then cleave a variety of cellular substrates, leading to the controlled dismantling of larval structures and the remodeling of tissues to form the juvenile polyp.
It is important to note that the "apoptosis" seen during metamorphosis is not necessarily leading to the death of the entire organism, but rather the controlled removal of larval-specific cells and tissues to allow for the development of the adult body plan.
Physiological Roles of this compound and GLWamides
The primary and most well-characterized role of this compound is the induction of metamorphosis in Hydractinia echinata.[2] However, as a member of the broader GLWamide family of neuropeptides, it is likely that MMA and its relatives have other physiological functions in cnidarians.
Studies on various cnidarian species have revealed a range of activities for GLWamides:
-
Muscle Contraction: In the sea anemone Anthopleura elegantissima and the hydrozoan Hydra magnipapillata, GLWamides have been shown to induce muscle contraction.[5][7]
-
Larval Settlement and Migration: In addition to inducing the final stages of metamorphosis, GLWamides can influence the earlier stages of larval behavior, such as settlement and migration.[5][13]
-
Bud Detachment: In Hydra, GLWamides are involved in the detachment of buds during asexual reproduction.[5]
-
Feeding Behavior: Recent research in the jellyfish Cladonema suggests that GLWamides may act as a satiety signal, suppressing feeding behavior.[5]
This functional diversity suggests that the GLWamide signaling system has been adapted for various roles throughout the evolution of cnidarians.
Experimental Protocols for the Study of this compound
The study of this compound and its signaling pathway requires a combination of biochemical, molecular, and physiological techniques. The following section provides an overview of key experimental protocols.
Extraction and Purification of this compound
This protocol is adapted from methods used for the extraction of neuropeptides from marine invertebrates.
Objective: To extract and purify this compound from the tissues of Anthopleura elegantissima or other cnidarians.
Materials:
-
Cnidarian tissue (e.g., whole Anthopleura elegantissima)
-
Extraction buffer: Acidified methanol (90% methanol, 9% glacial acetic acid, 1% water)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Protocol:
-
Tissue Homogenization: Homogenize fresh or frozen cnidarian tissue in ice-cold extraction buffer (10:1 volume to weight ratio).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 100% ACN followed by 0.1% TFA in water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 60% ACN in 0.1% TFA.
-
-
Lyophilization: Lyophilize the eluted peptide fraction to dryness.
-
HPLC Purification:
-
Reconstitute the lyophilized peptides in a small volume of 0.1% TFA in water.
-
Inject the sample onto a C18 HPLC column.
-
Separate the peptides using a gradient of ACN in 0.1% TFA.
-
Collect fractions and monitor for the presence of MMA using a metamorphosis bioassay or mass spectrometry.
-
-
Purity Assessment: Assess the purity of the final MMA fraction by analytical HPLC and mass spectrometry.
Quantification of this compound by Mass Spectrometry
Objective: To accurately quantify the amount of this compound in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified MMA standard of known concentration
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled MMA)
-
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
-
C18 LC column suitable for peptide separations
-
Formic acid (FA)
Protocol:
-
Sample Preparation: Extract peptides from the tissue as described in Protocol 5.1.
-
Internal Standard Spiking: Spike a known amount of the stable isotope-labeled internal standard into the sample.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Separate the peptides using a gradient of ACN in 0.1% FA.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native MMA and the labeled internal standard.
-
MMA (pEQPGLW-NH₂): The exact mass and fragmentation pattern will need to be determined empirically, but a likely precursor ion would be the [M+H]⁺ ion.
-
Internal Standard: The precursor and product ions will have a mass shift corresponding to the isotopic labels.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the MMA standard spiked with a fixed amount of the internal standard.
-
Calculate the concentration of MMA in the sample by comparing the peak area ratio of the native MMA to the internal standard against the standard curve.
-
Metamorphosis Bioassay in Hydractinia echinata
Objective: To assess the biological activity of this compound or other compounds by their ability to induce metamorphosis in Hydractinia echinata larvae.
Materials:
-
Competent Hydractinia echinata planula larvae
-
Sterile seawater
-
24-well plates
-
This compound stock solution
-
Test compounds
-
Stereomicroscope
Protocol:
-
Larva Collection: Collect competent planula larvae from a breeding culture of Hydractinia echinata.
-
Assay Setup:
-
In a 24-well plate, add 1 ml of sterile seawater to each well.
-
Add the desired concentration of this compound or the test compound to the appropriate wells. Include a negative control (seawater only) and a positive control (a known inducer like CsCl or a standard concentration of MMA).
-
Carefully transfer 10-20 larvae to each well.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 18-20°C) in the dark.
-
Scoring Metamorphosis:
-
At regular time intervals (e.g., 24, 48, and 72 hours), examine the larvae under a stereomicroscope.
-
Score the number of larvae that have undergone metamorphosis. Metamorphosis is characterized by the absorption of the larval body, attachment to the substrate, and the development of a polyp with tentacles.
-
-
Data Analysis:
-
Calculate the percentage of metamorphosis for each condition.
-
For dose-response experiments, plot the percentage of metamorphosis against the concentration of the test compound and determine the EC₅₀ value (the concentration that induces metamorphosis in 50% of the larvae).
-
| Compound | EC₅₀ for Metamorphosis Induction | Reference |
| This compound | ~10⁻⁷ M | Schmich et al., 1998 |
| CsCl | ~20 mM | Müller and Leitz, 2002 |
Whole-Mount Immunohistochemistry for this compound
Objective: To visualize the localization of this compound-like peptides in the nervous system of Hydractinia echinata larvae.
Materials:
-
Hydractinia echinata planula larvae
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS with 0.1% Triton X-100 (PBST)
-
Blocking solution: 5% normal goat serum in PBST
-
Primary antibody: Rabbit anti-GLWamide antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Fixation: Fix the larvae in 4% PFA in PBS for 1 hour at room temperature.
-
Washing: Wash the larvae three times for 10 minutes each in PBS.
-
Permeabilization: Permeabilize the larvae in PBST for 30 minutes.
-
Blocking: Block non-specific antibody binding by incubating the larvae in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the larvae in the primary antibody solution (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the larvae three times for 15 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate the larvae in the secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature in the dark.
-
Nuclear Staining: Incubate the larvae in DAPI solution for 10 minutes.
-
Washing: Wash the larvae three times for 10 minutes each in PBS.
-
Mounting: Mount the larvae on a microscope slide in mounting medium.
-
Imaging: Image the stained larvae using a confocal microscope.
Conclusion and Future Directions
This compound stands as a compelling example of the crucial role that neuropeptides play in orchestrating complex developmental processes. As a member of the ancient and widespread GLWamide family, the study of MMA provides valuable insights into the evolution of neuropeptide signaling. While significant progress has been made in understanding its role in inducing metamorphosis in Hydractinia echinata, several key questions remain:
-
Receptor Identification: The definitive identification and characterization of the this compound receptor is a critical next step. This will allow for detailed studies of its binding properties and downstream signaling.
-
Elucidation of the Full Signaling Cascade: A complete understanding of the signaling pathway, from G-protein activation to caspase-mediated execution of metamorphosis, is needed. This includes the identification of the specific G-proteins, second messengers, and caspases involved.
-
Broader Physiological Roles: Further investigation into the other potential physiological roles of MMA and other GLWamides in cnidarians will provide a more complete picture of the functional diversity of this neuropeptide family.
-
Translational Applications: A deeper understanding of the MMA signaling pathway could lead to the development of novel strategies for controlling marine biofouling or for improving the efficiency of aquaculture practices for species with a larval stage.
The continued study of this compound promises to yield further exciting discoveries at the intersection of neuropeptide signaling, developmental biology, and evolutionary biology.
References
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276-279. [Link]
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Takahashi, T., & Hatta, M. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. Journal of Amino Acids, 2011, 424501. [Link]
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Koizumi, O., Takaku, Y., Takahashi, T., & Hatta, M. (2020). Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. Frontiers in Endocrinology, 11, 339. [Link]
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Schmich, J., Trepel, S., & Leitz, T. (1998). The role of GLWamides in metamorphosis of Hydractinia echinata. Development Genes and Evolution, 208(5), 267-273. [Link]
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Eipper, B. A., Stoffers, D. A., & Mains, R. E. (1992). The biosynthesis of neuropeptides: peptide alpha-amidation. Annual Review of Neuroscience, 15, 57-85. [Link]
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Leviev, I., & Grimmelikhuijzen, C. J. (1995). Molecular cloning of a preprohormone from Hydra magnipapillata containing multiple copies of the neuropeptide Arg-Phe-amide (RFamide). Journal of Neurochemistry, 65(5), 2213-2218. [Link]
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Broeck, J. V. (2003). G protein-coupled receptors in invertebrates: a state of the art. International Review of Cytology, 230, 189-266. [Link]
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Seipp, S., Wittig, K., Stiening, B., Böttger, A., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 50(1), 63-70. [Link]
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Nakanishi, K. (2021). An in silico pipeline identifies new neuropeptides and reveals a non-amidated regulator of muscle contraction in the freshwater cnidarian Hydra. Open Biology, 11(9), 210160. [Link]
-
Yañez-Guerra, L. A., et al. (2022). On the origin of appetite: GLWamide in jellyfish represents an ancestral satiety neuropeptide. Proceedings of the National Academy of Sciences, 119(17), e2116427119. [Link]
-
Nakanishi, N., et al. (2018). CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone. eLife, 7, e39742. [Link]
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Shikina, S., et al. (2020). Involvement of GLWamide neuropeptides in polyp contraction of the adult stony coral Euphyllia ancora. Scientific Reports, 10(1), 1-10. [Link]
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276-279. [Link]
-
Schmich, J., Trepel, S., & Leitz, T. (1998). The role of GLWamides in metamorphosis of Hydractinia echinata. Development Genes and Evolution, 208(5), 267-273. [Link]
-
Müller, W. A., & Leitz, T. (2002). Metamorphosis of Hydractinia echinata. Canadian Journal of Zoology, 80(10), 1755-1771. [Link]
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Grimmelikhuijzen, C. J., et al. (1992). Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide Antho-RFamide (
Journal of Biological Chemistry, 267(31), 22534-22541. [Link] -
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 107-128. [Link]
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LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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The Endogenous Function of Metamorphosin A: A Technical Guide for Marine Invertebrate Research
Abstract
Metamorphosis in marine invertebrates is a critical life-cycle transition, transforming a planktonic larva into a benthic adult. This process is orchestrated by a complex interplay of environmental cues and internal signaling molecules. Among these, the neuropeptide Metamorphosin A (MetA) has been identified as a key endogenous factor in the hydrozoan Hydractinia echinata. This technical guide provides an in-depth exploration of the known functions of MetA, its place within the broader signaling landscape of marine invertebrate development, and detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals investigating neuropeptide signaling, developmental biology, and marine natural products.
Introduction: The Discovery and Significance of this compound
The study of marine invertebrate metamorphosis provides fundamental insights into developmental biology and intercellular communication. In the colonial hydroid Hydractinia echinata, the transition from a free-swimming planula larva to a sessile polyp is a well-established model for this process. While external cues from environmental bacteria are known to initiate metamorphosis, internal signaling systems are crucial for coordinating the complex cellular events that follow.[1]
This compound (MetA) was discovered as a novel endogenous peptide in Hydractinia echinata with the ability to induce metamorphosis.[1] Its structure was identified as pGlu-Gln-Pro-Gly-Leu-TrpNH2.[1] A key finding was that MetA could induce metamorphosis in isolated posterior parts of larvae, which are not responsive to most other artificial inducers. This suggests that MetA is a crucial component of an internal signaling system that reactivates pattern formation, cell proliferation, and morphogenesis during this developmental transition.[1]
Cnidarians, the phylum to which Hydractinia belongs, possess a surprisingly complex repertoire of neuropeptides that regulate a variety of physiological processes, including muscle contraction, feeding, and reproduction.[2][3] MetA belongs to a larger family of neuropeptides, and its discovery has opened avenues for investigating the specific roles of these signaling molecules in coordinating complex life-cycle events.
The Signaling Landscape of Hydractinia Metamorphosis
The induction of metamorphosis in Hydractinia is not a simple, linear process. It involves the integration of external and internal signals, leading to a cascade of cellular and developmental events.
External and Internal Triggers
Larvae of H. echinata typically undergo metamorphosis in response to chemical signals from marine bacteria.[4] However, the process can also be artificially induced in laboratory settings using various compounds, including cesium chloride (CsCl).[4][5] The existence of an internal signaling molecule like MetA suggests a model where external cues trigger the release of endogenous peptides that then orchestrate the downstream developmental program. This is supported by the fact that other neuropeptide families, such as GLWamides, are also implicated in inducing metamorphosis in hydrozoans.[3][6]
Downstream Cellular Events: Apoptosis and Pattern Formation
Metamorphosis in Hydractinia involves significant tissue remodeling, a process that is heavily reliant on programmed cell death, or apoptosis. Studies have shown that caspase enzymes, the central executioners of apoptosis, are activated during metamorphosis.[7][8][9] Inhibition of caspase activity blocks the metamorphic process, indicating that apoptosis is an indispensable part of the developmental program.[7][8]
Furthermore, the Wnt signaling pathway, a crucial regulator of body axis formation and cell fate determination in many animals, is also actively involved in Hydractinia metamorphosis.[10][11] Activation of the Wnt pathway influences the development of oral structures, highlighting its role in patterning the new polyp.[11]
The following diagram illustrates the interplay of these signaling pathways in the control of Hydractinia metamorphosis.
Caption: Proposed signaling cascade in Hydractinia metamorphosis.
Methodologies for Studying this compound
Investigating the endogenous function of MetA requires a combination of biochemical, molecular, and cell biological techniques. The following section outlines key experimental protocols.
Peptide Extraction and Purification
The isolation of MetA from Hydractinia tissue is the first step in its characterization.
Protocol 1: General Neuropeptide Extraction
-
Tissue Homogenization: Homogenize larval or adult polyp tissue in an acidic extraction buffer (e.g., 0.1 M acetic acid) to inactivate endogenous proteases.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% trifluoroacetic acid) to remove salts and hydrophilic impurities.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
-
Lyophilization: Lyophilize the eluted peptide fraction to dryness.
-
Reconstitution: Reconstitute the dried peptides in a suitable buffer for further analysis.
Metamorphosis Induction Bioassay
A robust bioassay is essential for quantifying the biological activity of MetA and for screening for other potential inducers.
Protocol 2: Hydractinia echinata Metamorphosis Bioassay
-
Larval Culture: Rear competent H. echinata larvae in artificial seawater (ASW).
-
Experimental Setup:
-
Use multi-well plates (e.g., 24-well plates).
-
Add a defined number of competent larvae (e.g., 20-30) to each well containing 2 ml of ASW.
-
-
Treatment Application:
-
Add synthetic MetA or purified peptide fractions to the wells at various concentrations.
-
Include a negative control (ASW only) and a positive control (e.g., 6 mM CsCl).[4]
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C).
-
Scoring: Observe and score the percentage of metamorphosed larvae at regular time intervals (e.g., 24 and 48 hours). Metamorphosis is characterized by the attachment of the larva and the development of a primary polyp.
Table 1: Example Data from a Metamorphosis Bioassay
| Treatment | Concentration | % Metamorphosis (24h) | % Metamorphosis (48h) |
| Negative Control (ASW) | N/A | 0 | 0 |
| Positive Control (CsCl) | 6 mM | 95 | 100 |
| This compound | 1 µM | 60 | 85 |
| This compound | 100 nM | 25 | 50 |
| This compound | 10 nM | 5 | 10 |
Immunohistochemistry for Neuropeptide Localization
Determining the spatial expression pattern of MetA within the larva can provide clues about its site of synthesis, release, and action.
Protocol 3: Whole-Mount Immunohistochemistry
-
Fixation: Fix H. echinata larvae in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Permeabilization: Permeabilize the larvae with 0.2% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate the larvae with a custom-generated primary antibody against MetA overnight at 4°C.
-
Washing: Wash the larvae extensively with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount the larvae on slides and image using a confocal microscope.
The following diagram outlines the workflow for studying MetA.
Caption: Experimental workflow for this compound research.
Future Directions and Unanswered Questions
While the role of MetA as an inducer of metamorphosis is established, several critical questions remain:
-
Receptor Identification: The receptor for MetA has not yet been identified. Its characterization is essential for understanding the downstream signaling cascade.
-
Signaling Pathway Elucidation: The precise intracellular signaling pathways activated by MetA are unknown. Investigating the links between MetA, Wnt signaling, and caspase activation will be a key area of future research.
-
Broader Physiological Roles: The function of MetA may not be limited to metamorphosis. It could play roles in other developmental or physiological processes in the adult polyp.
-
Evolutionary Conservation: The presence and function of MetA or related peptides in other marine invertebrates is an open question that could provide insights into the evolution of developmental signaling pathways.
Conclusion
This compound is a pivotal endogenous neuropeptide in the metamorphosis of Hydractinia echinata. Its discovery has provided a crucial entry point into the internal signaling networks that govern this complex life-cycle transition. The methodologies outlined in this guide provide a framework for further investigation into the function of MetA and other neuropeptides in marine invertebrate development. Answering the remaining questions about its receptor, signaling pathway, and broader physiological roles will undoubtedly advance our understanding of developmental biology and the evolution of animal life cycles.
References
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
-
Takahashi, T., & Takeda, N. (2015). Insight into the molecular and functional diversity of cnidarian neuropeptides. International Journal of Molecular Sciences, 16(2), 2610-2627. [Link]
-
Takahashi, T., Hatta, M., & Fujisawa, T. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. International Journal of Cell Biology, 2011, 856986. [Link]
-
Katsukura, Y., Ando, H., David, C. N., Grimmelikhuijzen, C. J., & Sugiyama, T. (2003). Control of planula migration by LWamide and RFamide neuropeptides in Hydractinia echinata. Journal of Experimental Biology, 206(Pt 12), 2241-2250. [Link]
-
Schmich, J., Leitz, T., & Schmich, M. (1998). Reorganization of the nervous system during metamorphosis of a hydrozoan planula. Development Genes and Evolution, 208(3), 136-145. [Link]
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Gajbhiye, S., & Frank, U. (2021). An evolutionary genomics view on neuropeptide genes in Hydrozoa and Endocnidozoa (Myxozoa). BMC Genomics, 22(1), 843. [Link]
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Krug, P. J., Hurlbert, A. H., & Kunselman, E. A. (2020). Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata. Applied and Environmental Microbiology, 86(14), e00628-20. [Link]
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Leitz, T. (1993). Biochemical and cytological bases of metamorphosis in Hydractinia echinata. Marine Biology, 116(4), 559-564. [Link]
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Müller, W. A. (1973). Induction of metamorphosis by bacteria and ions in the planulae of Hydractinia echinata; an approach to the mode of action. Pubblicazioni della Stazione Zoologica di Napoli, 38(Suppl), 241-268. [Link]
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Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 50(7), 605-612. [Link]
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Plickert, G., Frank, U., & Müller, W. A. (2006). Metamorphosis of Hydractinia echinata—natural versus artificial induction and developmental plasticity. Marine Biology, 148(4), 735-746. [Link]
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Duffy, D. J., Plickert, G., Kuenzel, T., Tilmann, W., & Frank, U. (2010). Wnt signaling promotes oral but suppresses aboral structures in Hydractinia metamorphosis and regeneration. Development, 137(18), 3057-3066. [Link]
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Berking, S. (1984). Metamorphosis of Hydractinia echinata insights into pattern formation in hydroids. Wilhelm Roux's Archives of Developmental Biology, 193(6), 370-378. [Link]
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Leitz, T. (1996). Signals and signal-transduction systems in the control of development in Hydra and Hydractinia. The International Journal of Developmental Biology, 40(1), 303-309. [Link]
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Willert, K., & Nusse, R. (2000). Biochemical interactions in the wnt pathway. Current Opinion in Genetics & Development, 10(1), 95-102. [Link]
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Denes, V., Yan, L., & Schier, A. F. (2012). Involvement of Wnt Signaling Pathways in the Metamorphosis of the Bryozoan Bugula neritina. PLoS ONE, 7(3), e33323. [Link]
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Hiyama, A., & Taira, M. (2012). A complex interaction between Wnt signaling and TNF-α in nucleus pulposus cells. Arthritis Research & Therapy, 14(5), R226. [Link]
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Metamorphosin A: A Technical Guide to its Initial Characterization and Future Research Trajectories
This technical guide provides an in-depth exploration of Metamorphosin A (MMA), a pivotal neuropeptide in developmental biology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a foundational understanding of MMA's discovery, its characterized biological roles, and the experimental frameworks used to elucidate its function. We will delve into the causality behind experimental choices and propose logical next steps for future investigation, particularly concerning its potential as a pharmacological tool or therapeutic lead.
Introduction: The Discovery of a Developmental Cue
This compound was first isolated from the sea anemone Anthopleura elegantissima and identified as a key signaling molecule capable of inducing metamorphosis in the planula larvae of the marine hydroid Hydractinia echinata[1][2]. This discovery was significant as it pointed to a conserved signaling molecule across different cnidarian species and provided a powerful tool to dissect the molecular underpinnings of a fundamental developmental process.
The identification of MMA stemmed from the observation that while environmental bacteria could trigger metamorphosis in whole H. echinata larvae, isolated posterior parts of the larvae remained unresponsive. This suggested the existence of an internal signaling molecule. Through a meticulous process of biochemical fractionation and bioassays, this compound was purified and its structure elucidated.
Molecular Profile of this compound
This compound is a hexapeptide with the following primary structure:
pGlu-Gln-Pro-Gly-Leu-Trp-NH₂
Several key features of its structure are critical to its biological activity and stability:
-
N-terminal Pyroglutamic Acid (pGlu): This cyclized glutamic acid residue protects the peptide from degradation by aminopeptidases, contributing to its stability in a biological milieu.
-
C-terminal Amidation (-NH₂): The amidation of the C-terminal tryptophan is crucial for the biological activity of many neuropeptides, including the broader GLWamide family to which MMA belongs. This modification is often essential for receptor binding and activation.
This compound is a member of the GLWamide neuropeptide family , which is characterized by the conserved C-terminal Gly-Leu-Trp-NH₂ motif. This family of peptides is known to play diverse roles in cnidarians, including the regulation of muscle contraction and feeding behavior[3][4].
Core Biological Function: Induction of Metamorphosis in Hydractinia echinata
The most well-characterized biological function of this compound is its ability to induce the complete transformation of the free-swimming planula larva of H. echinata into a sessile polyp. This process involves a cascade of cellular events, including cell proliferation, differentiation, and apoptosis, leading to a radical change in the organism's body plan.
The Metamorphosis Induction Assay: An Experimental Workflow
The primary bioassay used to characterize MMA's activity is the in vitro metamorphosis induction assay using H. echinata larvae. This assay serves as a robust and visually confirmable system to assess the biological activity of MMA and its analogs.
Experimental Protocol: In Vitro Metamorphosis Induction Assay
-
Larval Culture: Hydractinia echinata larvae are collected from spawning adult colonies and maintained in sterile seawater.
-
Experimental Setup: Larvae are distributed into multi-well plates containing sterile seawater.
-
Treatment: Synthetic this compound is added to the wells at varying concentrations. A negative control (seawater alone) and a positive control (e.g., CsCl, another known inducer of metamorphosis) are included.
-
Incubation: The plates are incubated under controlled temperature and light conditions.
-
Observation and Scoring: Larvae are observed at regular intervals (e.g., every 6-12 hours) for signs of metamorphosis, which include attachment to the substrate, contraction of the larval body, and the development of polyp structures such as tentacles and a hypostome. The percentage of metamorphosed larvae at each concentration and time point is recorded.
The causality behind this experimental design is to establish a dose-dependent and time-dependent relationship between this compound and the induction of metamorphosis, thereby confirming its specific biological activity.
Workflow for the in vitro metamorphosis induction assay.
Mechanistic Insights: The Signaling Cascade of Metamorphosis
While the specific receptor for this compound has yet to be identified, it is widely presumed to be a G-protein coupled receptor (GPCR) based on the signaling mechanisms of other neuropeptides[3]. The downstream signaling cascade initiated by MMA in H. echinata involves the activation of caspases, key enzymes in the execution of programmed cell death (apoptosis)[5][6]. This indicates that the dramatic remodeling of the larval body plan during metamorphosis is, in part, driven by the controlled elimination of larval cells.
Caspase Activation: A Key Downstream Event
Studies have shown that the induction of metamorphosis in H. echinata is a caspase-dependent process[5][6]. The activity of caspase-3-like enzymes increases significantly during metamorphosis, and inhibition of this activity blocks the developmental transition[7].
Experimental Protocol: Caspase Activity Assay in Hydractinia Larvae
-
Sample Preparation: Homogenates of H. echinata larvae at different time points after induction with this compound are prepared.
-
Fluorogenic Substrate: A caspase-3 specific fluorogenic substrate (e.g., Ac-DEVD-AMC) is added to the larval extracts[6].
-
Fluorometric Measurement: The cleavage of the substrate by active caspases releases a fluorescent molecule (AMC), and the increase in fluorescence is measured over time using a fluorometer.
-
Data Analysis: The rate of fluorescence increase is proportional to the caspase activity in the sample.
This self-validating system confirms the involvement of a key enzymatic pathway in the biological response to this compound. The use of specific caspase inhibitors in parallel experiments further solidifies the causal link between caspase activation and metamorphosis[7].
Proposed signaling pathway for this compound-induced metamorphosis.
Broader Biological Context and Structure-Activity Relationships
The GLWamide family of neuropeptides, to which this compound belongs, has been implicated in a range of physiological processes in cnidarians beyond metamorphosis. These include myoactivity (muscle contraction) and the regulation of feeding behavior[3][4]. This suggests that these peptides are multifunctional signaling molecules.
While a detailed structure-activity relationship (SAR) study for this compound has not been extensively reported, the conservation of the C-terminal GLWamide motif across functionally diverse peptides in this family points to its critical role in receptor recognition and activation. The N-terminal sequence likely confers specificity for different receptors or modulates the potency of the peptide. For instance, studies on other GLWamides have shown that N-terminal truncations can affect their biological activity[4].
Table 1: Biological Activities of GLWamide Neuropeptides
| Peptide Family | Known Biological Functions | Key Structural Feature |
| GLWamides | Induction of metamorphosis, muscle contraction, regulation of feeding | C-terminal Gly-Leu-Trp-NH₂ |
Future Directions and Relevance for Drug Development
While this compound's primary characterized role is in a marine invertebrate, its study holds relevance for the broader fields of pharmacology and drug development for several reasons:
-
Model for Peptide-GPCR Interactions: The this compound-Hydractinia system provides a genetically and experimentally tractable model to study the fundamentals of peptide-GPCR interactions and signaling. The identification of the MMA receptor would be a significant step forward.
-
Source of Novel Bioactive Peptides: Marine organisms are a rich source of novel bioactive compounds. The unique structure of this compound and its stability-enhancing modifications (pyroglutamic acid and C-terminal amidation) can inform the design of novel peptide-based therapeutics with improved pharmacokinetic properties.
-
Potential for Repurposing: Although speculative, the conservation of some signaling pathways across metazoans raises the possibility that GLWamide-like peptides could have uncharacterized functions in higher organisms. The functional interchangeability of a cnidarian GLWamide and the fruit fly myoinhibitory peptide in suppressing feeding behavior is a tantalizing piece of evidence in this regard[4].
Proposed Research Trajectory:
-
Receptor Identification: Employing techniques such as affinity chromatography with labeled this compound or genetic screening in Hydractinia to identify its cognate receptor.
-
Structure-Activity Relationship Studies: Synthesizing and testing a library of this compound analogs with substitutions at each position to determine the key residues for biological activity.
-
Screening in Vertebrate Systems: Testing this compound for activity in cell-based assays involving known vertebrate GPCRs, particularly those involved in developmental or regenerative processes.
-
Investigation of Myoactive Properties: A detailed pharmacological characterization of this compound's effects on muscle contractility, which could have implications for smooth muscle disorders.
Conclusion
This compound stands as a fascinating example of a neuropeptide with a profound and well-defined role in the developmental biology of a basal metazoan. Its initial characterization has provided valuable insights into the molecular control of metamorphosis and the function of the GLWamide peptide family. For researchers and drug development professionals, this compound offers not only a window into the evolution of signaling pathways but also a potential scaffold for the design of novel, stable, and bioactive peptides. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for further exploration of this intriguing molecule and its potential applications.
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Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. (n.d.). The International Journal of Developmental Biology. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to Exploratory Studies of Metamorphosin A in Cnidaria
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Metamorphosin A (MMA), a pivotal neuropeptide in the phylum Cnidaria, stands as a key regulator of the intricate process of metamorphosis. First isolated from the sea anemone Anthopleura elegantissima, this pyroglutamylated and amidated hexapeptide (pGlu-Gln-Pro-Gly-Leu-Trp-NH2) has been shown to induce the transformation of planula larvae into polyps in the model organism Hydractinia echinata.[1][2][3] This guide provides a comprehensive technical overview for the exploratory study of this compound, from its isolation and structural characterization to the elucidation of its biological activity and potential for therapeutic development. By detailing field-proven methodologies and the scientific rationale behind experimental choices, this document aims to equip researchers with the necessary knowledge to investigate this fascinating signaling molecule and its broader implications in developmental biology and pharmacology.
Introduction: The Significance of this compound in Cnidarian Biology
Cnidarians, a diverse phylum of aquatic invertebrates including corals, sea anemones, and jellyfish, exhibit a fascinating life cycle characterized by a transition from a motile larval stage to a sessile or free-swimming adult form. This process, known as metamorphosis, is critical for their survival, dispersal, and ecological success. The initiation of metamorphosis is often triggered by specific environmental cues, such as bacterial biofilms or chemical signals from algae, which are interpreted by the larva and translated into an internal developmental program.[4]
This compound (MMA) has been identified as a crucial endogenous signaling molecule in this process.[3] As a member of the GLWamide family of neuropeptides, which are widespread in cnidarians, MMA is believed to be released from neuronal cells in response to external stimuli, thereby initiating the cascade of cellular and morphological changes that constitute metamorphosis.[4][5] Its ability to induce metamorphosis even in isolated posterior fragments of larvae underscores its role as a key internal signal.[3] The study of MMA therefore offers a unique window into the evolution of neuropeptide signaling and the molecular control of development in one of the earliest branching metazoan phyla. Furthermore, the unique biological activity of cnidarian neuropeptides presents an untapped resource for the discovery of novel therapeutic agents.[6][7][8]
Isolation and Purification of this compound
The successful isolation of this compound from its natural source, the sea anemone Anthopleura elegantissima, requires a multi-step approach that combines efficient extraction with high-resolution purification techniques. The following protocol is a synthesis of established methods for neuropeptide isolation from marine invertebrates.
Extraction of Neuropeptides from Anthopleura elegantissima
The initial step involves the extraction of peptides from the tissues of the sea anemone. Acidified organic solvents are highly effective in solubilizing peptides while precipitating larger proteins, thus providing an initial degree of purification.[9]
Protocol 2.1: Acidified Methanol Extraction
-
Tissue Collection and Preparation: Collect fresh specimens of Anthopleura elegantissima. Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of peptides.
-
Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled blender or with a mortar and pestle in the presence of liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a solution of acidified methanol (90% methanol, 9% water, 1% glacial acetic acid v/v/v). Use a solvent-to-tissue ratio of 10:1 (v/w).[10]
-
Incubation: Stir the homogenate for at least 4 hours at 4°C to allow for thorough extraction of the peptides.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude peptide extract.
-
Drying: Dry the supernatant using a vacuum centrifuge to remove the methanol and acetic acid. The resulting pellet can be stored at -80°C until further purification.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is the cornerstone for purifying peptides from complex biological extracts.[11][12][13][14] This technique separates molecules based on their hydrophobicity. A multi-step HPLC strategy is often necessary to achieve high purity.
Protocol 2.2: Two-Step RP-HPLC Purification of this compound
Step 1: Initial Fractionation
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions of 1-2 mL.
-
Bioassay: Screen the collected fractions for metamorphic activity using Hydractinia echinata larvae to identify the fractions containing this compound.
Step 2: Final Purification
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow, optimized gradient based on the elution profile from the first step (e.g., 20-40% Mobile Phase B over 40 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Collection: Collect the purified this compound peak.
-
Purity Assessment: Analyze the purity of the final product by analytical RP-HPLC and mass spectrometry.
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation of this compound
The determination of the primary structure of this compound involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing peptides.[15][16][17][18] By fragmenting the parent ion and analyzing the resulting daughter ions, the amino acid sequence can be deduced.
Protocol 3.1: Tandem Mass Spectrometry of this compound
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS2 Scan (Fragmentation): Select the parent ion of this compound for collision-induced dissociation (CID).
-
Data Analysis: Analyze the fragmentation pattern to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively. This allows for the determination of the amino acid sequence. The pyroglutamic acid at the N-terminus and the amidation at the C-terminus can be inferred from the mass of the parent ion and the fragmentation pattern.
Table 1: Expected Mass Spectrometry Data for this compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH2)
| Parameter | Expected Value |
| Monoisotopic Mass | 755.3962 Da |
| [M+H]+ | 756.3035 m/z |
| Key Fragment Ions (y-ions) | y1: 175.1195 (Trp-NH2), y2: 232.1409 (Leu-Trp-NH2), y3: 289.1623 (Gly-Leu-Trp-NH2), y4: 402.2464 (Pro-Gly-Leu-Trp-NH2), y5: 530.3047 (Gln-Pro-Gly-Leu-Trp-NH2) |
| Key Fragment Ions (b-ions) | b2: 240.1246 (pGlu-Gln), b3: 337.1774 (pGlu-Gln-Pro), b4: 394.1988 (pGlu-Gln-Pro-Gly), b5: 507.2829 (pGlu-Gln-Pro-Gly-Leu) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy provide detailed information about the chemical environment of each atom in the peptide, confirming the amino acid composition and stereochemistry.
Protocol 3.2: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically >1 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to assign all proton and carbon signals and establish through-bond connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities and the peptide's conformation in solution.
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons are characteristic of the individual amino acids and their sequence. The pyroglutamate ring and the C-terminal amide will also have distinct NMR signatures.
Investigating the Biological Activity and Mechanism of Action
Understanding the biological function of this compound requires robust bioassays and a systematic investigation of its underlying signaling pathway.
Quantitative Bioassay for Metamorphic Activity
A quantitative bioassay is essential for determining the potency of this compound and for structure-activity relationship studies of its analogs.
Protocol 4.1: Hydractinia echinata Larval Metamorphosis Assay
-
Larval Culture: Culture Hydractinia echinata larvae to a competent stage for metamorphosis.
-
Assay Setup: In a multi-well plate, add a defined number of larvae to each well containing filtered seawater.
-
Treatment: Add serial dilutions of this compound or its analogs to the wells. Include a negative control (seawater only) and a positive control (e.g., CsCl, a known artificial inducer of metamorphosis).
-
Incubation: Incubate the plates at a constant temperature and observe the larvae at regular intervals (e.g., 24, 48, and 72 hours).
-
Quantification: Count the number of larvae that have successfully undergone metamorphosis (i.e., have developed into a primary polyp with a holdfast, stalk, and tentacles).
-
Data Analysis: Calculate the percentage of metamorphosis for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.
Elucidating the Signaling Pathway
The current hypothesis is that this compound acts through a G protein-coupled receptor (GPCR) to initiate an intracellular signaling cascade that ultimately leads to the execution of the metamorphic program.[4][19][20][21]
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Metamorphosin A and Larval Development: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Imperative of Developmental Cues
In the intricate dance of life, the transition from a larval to an adult form represents a profound biological reprogramming. This process, known as metamorphosis, is not merely a change in shape but a complete overhaul of an organism's physiology, ecology, and behavior. Understanding the molecular triggers that orchestrate these transformations offers a unique window into fundamental developmental processes and presents untapped opportunities for therapeutic innovation. This guide focuses on one such trigger, Metamorphosin A (MMA), a neuropeptide that holds significant sway over the larval development of the marine hydroid Hydractinia echinata. For researchers in developmental biology, marine biotechnology, and drug discovery, MMA and its associated signaling pathways provide a compelling model system for investigating cell fate determination, tissue regeneration, and the development of novel bioactive compounds.
This compound: A Neuropeptide Conductor of Metamorphosis
This compound is a novel peptide with the amino acid sequence pGlu-Gln-Pro-Gly-Leu-TrpNH2.[1] It was first identified as a potent inducer of metamorphosis in the marine hydroid Hydractinia echinata.[1] This peptide is considered an endogenous signaling molecule, a key internal cue that translates environmental signals into a developmental cascade.
Chemical Structure and Properties
The structure of this compound is notable for its N-terminal pyroglutamic acid and C-terminal amidation, features common to many bioactive peptides that confer stability against enzymatic degradation.
| Property | Description |
| Sequence | pGlu-Gln-Pro-Gly-Leu-TrpNH2 |
| Classification | Neuropeptide, LWamide family |
| Key Features | N-terminal pyroglutamic acid, C-terminal amidation |
| Primary Function | Induction of metamorphosis in Hydractinia echinata |
Localization and Role as an Internal Signal
Immunohistochemical studies have localized this compound to neurosensory cells in the anterior region of the H. echinata planula larva. This localization is critical, as it suggests that MMA acts as a signaling molecule that transmits information from the sensory periphery to the rest of the larval body, initiating the metamorphic cascade.[2] This positions MMA as a crucial link between external environmental cues and the internal developmental machinery.
The this compound Signaling Pathway: A Frontier of Discovery
While the precise receptor and downstream signaling cascade for this compound have yet to be fully elucidated, its classification as an LWamide neuropeptide provides a strong foundation for a hypothetical model based on known neuropeptide signaling mechanisms.
A Plausible Mechanism of Action
It is hypothesized that this compound binds to a G-protein coupled receptor (GPCR) on the surface of target cells. This binding event would likely trigger a cascade of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates, which in turn would activate protein kinases. These kinases would then phosphorylate a suite of downstream effector proteins, including transcription factors, leading to changes in gene expression that drive the complex cellular processes of metamorphosis: cell proliferation, differentiation, and morphogenesis.[1]
Experimental Protocols for Studying Larval Metamorphosis
The following protocols provide a framework for inducing and analyzing metamorphosis in Hydractinia echinata. While cesium chloride (CsCl) is a reliable artificial inducer, these methods can be adapted for testing the activity of this compound and its synthetic analogs.
Larval Culture and Preparation
-
Obtain competent larvae: Culture adult H. echinata colonies and collect planula larvae. Larvae are typically competent to metamorphose after 5-7 days of development.
-
Wash and transfer: Gently wash the larvae with sterile artificial seawater (ASW) to remove any debris.
-
Aliquot larvae: Transfer a defined number of larvae (e.g., 20-30) into the wells of a multi-well plate containing fresh ASW.
Induction of Metamorphosis
This protocol describes the use of CsCl as an inducer. For experiments with this compound, a dilution series should be prepared in ASW to determine the optimal concentration.
-
Prepare inducer stock solution: Prepare a stock solution of 580 mM CsCl in sterile water.
-
Treat larvae: Add the CsCl stock solution to the wells containing larvae to a final concentration of 29-116 mM. For this compound, a starting concentration range of 10⁻⁵ to 10⁻⁹ M is recommended for initial dose-response experiments.
-
Incubate: Incubate the larvae in the inducer solution for 2-3 hours at a constant temperature (e.g., 18-20°C).
-
Wash: After the incubation period, carefully remove the inducer solution and wash the larvae three times with sterile ASW.
-
Observe: Monitor the larvae at regular intervals (e.g., 24, 48, and 72 hours post-induction) for morphological changes indicative of metamorphosis.
Quantitative Analysis of Metamorphosis
To ensure robust and reproducible data, a quantitative approach to assessing metamorphosis is essential.
| Time Point (hours post-induction) | Inducer Concentration | Number of Larvae (n) | Number of Metamorphosed Individuals | % Metamorphosis | Morphological Observations |
| 24 | Control (ASW) | ||||
| 24 | MMA (e.g., 10⁻⁷ M) | ||||
| 48 | Control (ASW) | ||||
| 48 | MMA (e.g., 10⁻⁷ M) | ||||
| 72 | Control (ASW) | ||||
| 72 | MMA (e.g., 10⁻⁷ M) |
Table for recording dose-response data for this compound-induced metamorphosis.
Applications in Drug Development and Biotechnology
The study of this compound and its signaling pathway has significant implications for several areas of drug development and biotechnology.
Regenerative Medicine
Metamorphosis involves extensive tissue remodeling, including the activation of stem cells and the controlled differentiation of various cell lineages. Understanding how this compound orchestrates these events could provide valuable insights into regenerative processes. The signaling components of the MMA pathway could represent novel targets for developing therapeutics that promote tissue repair and regeneration.
Antifouling Technologies
The settlement of marine invertebrate larvae is a major cause of biofouling on submerged surfaces. By elucidating the signaling pathways that control larval settlement and metamorphosis, it may be possible to develop novel, non-toxic antifouling agents. Synthetic analogs of this compound that act as antagonists to its receptor could prevent larval settlement without harming the surrounding marine ecosystem.
Development of Novel Research Tools
This compound and its synthetic analogs can serve as valuable pharmacological tools for dissecting the complex process of metamorphosis. By selectively activating or inhibiting the MMA signaling pathway, researchers can gain a deeper understanding of the molecular and cellular events that govern this fundamental developmental transition.
Future Directions and Concluding Remarks
The discovery of this compound has opened a new chapter in our understanding of the molecular control of larval development. However, several key questions remain to be answered:
-
Receptor Identification: The identification and characterization of the this compound receptor is a critical next step.
-
Delineation of the Downstream Pathway: Elucidating the specific intracellular signaling molecules that mediate the effects of this compound will provide a more complete picture of its mechanism of action.
-
Structure-Activity Relationship Studies: The synthesis and testing of this compound analogs will be crucial for identifying the key structural motifs required for its biological activity and for developing potent and selective modulators of its signaling pathway.
As we continue to unravel the complexities of the this compound signaling network, we can expect to gain not only a deeper appreciation for the elegance of developmental biology but also to uncover new opportunities for addressing pressing challenges in medicine and biotechnology.
References
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276-279. [Link]
-
Schmich, J., Trepel, S., Leitz, T., & Berking, S. (1998). The role of the nervous system in metamorphosis of Hydractinia echinata. International Journal of Developmental Biology, 42(4), 491-496. [Link]
-
Katsukura, Y., Ando, H., David, C. N., Grimmelikhuijzen, C. J., & Sugiyama, T. (2004). Control of planula migration by LWamide and RFamide neuropeptides in Hydractinia echinata. The Journal of experimental biology, 207(Pt 11), 1803–1810. [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2001). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International journal of developmental biology, 45(5-6), 693-699. [Link]
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An In-Depth Technical Guide on the Role of Metamorphosin A in Cell Differentiation
Abstract
Metamorphosin A (MMA), a pioneering member of the LW-amide neuropeptide family, is a key biological trigger for metamorphosis in the marine hydrozoan Hydractinia echinata. While its role in invertebrate development is established, its potential influence on vertebrate cell differentiation remains a nascent and compelling field of inquiry. This technical guide provides a comprehensive overview of this compound, from its foundational discovery to a proposed framework for investigating its role in vertebrate cell differentiation. We will delve into its known biological context, hypothesize a mechanism of action based on its structural congeners, and provide detailed, adaptable protocols for researchers and drug development professionals to explore its therapeutic and scientific potential. This document is designed to bridge the gap between invertebrate developmental biology and vertebrate cell signaling, offering a scientifically rigorous roadmap for future research.
PART 1: The Biology and Known Function of this compound
1.1 Discovery and Structure
This compound was first isolated from the sea anemone Anthopleura elegantissima. It is a neuropeptide with the amino acid sequence pEQPGLW-NH2[1]. This discovery was significant as it represented the first identification of a biologically active LW-amide neuropeptide[1]. The C-terminal amidation, particularly the Tryptophan-NH2 (W-amide) motif, is a critical feature for the biological activity of this family of peptides[2][3].
1.2 Established Role in Invertebrate Metamorphosis
The primary and well-documented function of this compound is the induction of metamorphosis in the planula larvae of the colonial hydroid Hydractinia echinata[1]. This process is a radical transformation from a motile larval stage to a sessile polyp, involving extensive cell differentiation, tissue remodeling, and programmed cell death. The metamorphosis in H. echinata is known to be a complex process involving multiple signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) signaling: This pathway is stimulated by bacterial cues that also induce metamorphosis[1].
-
Wnt and Notch signaling: These pathways are crucial for the proper patterning and morphogenesis of the developing polyp[4].
-
Caspase-dependent apoptosis: Programmed cell death is essential for the degradation of larval structures[5][6].
The involvement of these highly conserved signaling pathways in MMA-induced metamorphosis suggests that MMA could potentially interact with similar pathways in vertebrate cells.
PART 2: Proposed Mechanism of Action in Vertebrate Cells
While a specific vertebrate receptor for this compound has not yet been identified, its classification as a W-amide neuropeptide provides a strong basis for a proposed mechanism of action. The broader family of W-amide and myoinhibitory peptides (MIPs) in invertebrates are known to exert their effects through G-protein coupled receptors (GPCRs)[7][8][9].
2.1 Hypothetical Signaling Pathway
We propose that this compound interacts with a yet-to-be-identified GPCR on the surface of vertebrate cells. GPCRs are the largest family of membrane receptors and are central to numerous cellular processes, including differentiation[1][5][6]. Upon binding of MMA, the GPCR would likely undergo a conformational change, leading to the activation of intracellular signaling cascades. Based on the downstream effectors of related neuropeptide GPCRs, potential pathways include:
-
Activation of Phospholipase C (PLC): This would lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC).
-
Modulation of Cyclic AMP (cAMP) levels: Depending on the G-protein subtype (Gαs or Gαi), MMA could either increase or decrease intracellular cAMP levels, thereby modulating the activity of Protein Kinase A (PKA).
-
Activation of MAPK/ERK Pathway: Cross-talk between GPCRs and receptor tyrosine kinases can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade, a well-established regulator of cell differentiation[10].
The activation of these pathways can ultimately lead to the modulation of transcription factors that drive the expression of lineage-specific genes, thereby directing cell differentiation.
Caption: Hypothetical signaling pathway of this compound in vertebrate cells.
PART 3: Experimental Protocols for Investigating this compound's Role in Cell Differentiation
To empirically test the hypothesis that this compound influences vertebrate cell differentiation, we provide detailed protocols for two well-established model systems: the PC12 cell line for neuronal differentiation and mesenchymal stem cells (MSCs) for multilineage differentiation.
3.1 Experimental Workflow Overview
Caption: General experimental workflow for studying this compound's effects.
3.2 Protocol 1: Neuronal Differentiation of PC12 Cells
Objective: To determine if this compound can induce or enhance neuronal differentiation in PC12 cells.
Materials:
-
PC12 cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), horse serum (HS)
-
Nerve Growth Factor (NGF)
-
This compound (synthetic)
-
Poly-L-lysine
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Antibodies for neuronal markers (e.g., βIII-tubulin, GAP-43)
Methodology:
-
Cell Culture: Culture PC12 cells in RPMI-1640 supplemented with 10% HS and 5% FBS.
-
Plating for Differentiation: Coat culture plates with poly-L-lysine. Seed PC12 cells at a low density.
-
Differentiation Induction: After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS). Add this compound at various concentrations (e.g., 10 nM to 10 µM). Include positive (NGF, 50 ng/mL) and negative (low-serum medium only) controls.
-
Morphological Assessment: At various time points (e.g., 24, 48, 72 hours), examine cells under a microscope. Quantify neurite outgrowth (percentage of cells with neurites longer than the cell body diameter).
-
Cell Viability (MTT Assay): At the end of the experiment, add MTT solution to each well and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability.
-
Immunofluorescence: Fix cells, permeabilize, and stain with antibodies against neuronal markers like βIII-tubulin to visualize neurites.
-
Gene Expression (qRT-PCR): Extract RNA and perform quantitative real-time PCR to measure the expression of neuronal differentiation markers (e.g., Tubb3, Gap43).
-
Protein Analysis (Western Blot): Lyse cells and perform Western blotting to quantify the protein levels of neuronal markers[11].
3.3 Protocol 2: Multilineage Differentiation of Mesenchymal Stem Cells (MSCs)
Objective: To assess if this compound can direct the differentiation of MSCs towards osteogenic or adipogenic lineages.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
DMEM, FBS
-
Osteogenic induction medium (containing dexamethasone, β-glycerophosphate, ascorbic acid)
-
Adipogenic induction medium (containing dexamethasone, insulin, indomethacin, IBMX)
-
This compound (synthetic)
-
Alizarin Red S stain (for osteogenesis)
-
Oil Red O stain (for adipogenesis)
Methodology:
-
Cell Culture: Culture MSCs in DMEM with 10% FBS.
-
Plating for Differentiation: Seed MSCs in multi-well plates and allow them to reach confluence.
-
Differentiation Induction: Replace the growth medium with either osteogenic or adipogenic induction medium, with or without various concentrations of this compound. Culture for 14-21 days, changing the medium every 2-3 days.
-
Histochemical Staining:
-
Osteogenesis: Fix cells and stain with Alizarin Red S to visualize calcium deposits.
-
Adipogenesis: Fix cells and stain with Oil Red O to visualize lipid droplets.
-
-
Quantitative Analysis of Staining: Elute the stain from the wells and measure the absorbance to quantify the degree of differentiation.
-
Gene Expression (qRT-PCR): Extract RNA at different time points and analyze the expression of lineage-specific markers:
-
Osteogenic: RUNX2, SPP1 (Osteopontin), BGLAP (Osteocalcin)
-
Adipogenic: PPARG, CEBPA, FABP4
-
-
Protein Analysis (ELISA/Western Blot): Analyze cell lysates or conditioned media for the presence of lineage-specific proteins (e.g., Osteocalcin).
PART 4: Data Presentation and Interpretation
4.1 Quantitative Data Summary
The following tables provide a template for presenting the quantitative data that could be generated from the proposed experiments. The values are hypothetical and for illustrative purposes.
Table 1: Effect of this compound on PC12 Cell Neurite Outgrowth
| Treatment Group | Concentration | % of Cells with Neurites (at 48h) | Average Neurite Length (µm) |
| Negative Control | - | 5 ± 2% | 15 ± 5 |
| This compound | 10 nM | 8 ± 3% | 18 ± 6 |
| This compound | 100 nM | 15 ± 4% | 25 ± 8 |
| This compound | 1 µM | 28 ± 6% | 40 ± 12 |
| Positive Control (NGF) | 50 ng/mL | 65 ± 8% | 80 ± 20 |
Table 2: Effect of this compound on MSC Differentiation Marker Gene Expression (Fold Change vs. Undifferentiated Control)
| Treatment Group | Gene Marker | Fold Change (Day 14) |
| Osteogenic Differentiation | ||
| Osteogenic Medium | RUNX2 | 8.5 ± 1.2 |
| Osteogenic Medium + MMA (1 µM) | RUNX2 | 12.3 ± 1.8 |
| Osteogenic Medium | BGLAP | 15.2 ± 2.1 |
| Osteogenic Medium + MMA (1 µM) | BGLAP | 22.5 ± 3.0 |
| Adipogenic Differentiation | ||
| Adipogenic Medium | PPARG | 10.1 ± 1.5 |
| Adipogenic Medium + MMA (1 µM) | PPARG | 9.8 ± 1.3 |
| Adipogenic Medium | FABP4 | 25.6 ± 3.5 |
| Adipogenic Medium + MMA (1 µM) | FABP4 | 24.9 ± 3.2 |
4.2 Interpretation of Potential Outcomes
-
Neuronal Differentiation: An increase in the percentage of neurite-bearing cells and neurite length, along with upregulated expression of neuronal markers in the presence of this compound, would suggest a pro-neuronal differentiation effect.
-
Mesenchymal Differentiation: A significant increase in Alizarin Red S staining and osteogenic gene expression in the MMA-treated group would indicate a role in promoting osteogenesis. Conversely, a lack of effect on Oil Red O staining and adipogenic markers would suggest lineage specificity.
Conclusion
This compound stands at an exciting crossroads of developmental biology and cell signaling. Its established role as a potent inducer of metamorphosis in invertebrates, a process underpinned by conserved signaling pathways, provides a compelling rationale for investigating its effects on vertebrate cell differentiation. This guide has outlined the current knowledge of this compound, proposed a testable, GPCR-mediated mechanism of action, and provided detailed experimental protocols for its investigation in established cell line models. The exploration of this compound's bioactivity in vertebrate systems could unveil novel mechanisms of cell fate determination and potentially lead to new therapeutic strategies in regenerative medicine and neurobiology.
References
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling metamorphosis of the hydrozoan Hydractinia echinata. Developmental Biology, 163(2), 440-446. [Link]
-
Plickert, G., Frank, U., & Müller, W. A. (2012). Hydractinia, a versatile colonial hydrozoan model. Bioessays, 34(7), 583-591. [Link]
-
Seipp, S., Schmich, J., Leitz, T., & Müller, W. A. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 50(7), 603-609. [Link]
-
The International Journal of Developmental Biology. (n.d.). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. Retrieved from [Link]
-
Takahashi, T., & Hatta, M. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. International Journal of Cell Biology, 2011, 850437. [Link]
-
Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in Neuroscience, 14, 508. [Link]
-
Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in Neuroscience, 14, 508. [Link]
-
Lien, C. L., & You, J. C. (2016). Integration of G-Protein Coupled Receptor Signaling Pathways for Activation of a Transcription Factor (EGR-3). Journal of Experimental & Clinical Medicine, 8(6), 205-210. [Link]
-
Yoon, S. O., & Armbruster, B. N. (2023). On the origin of appetite: GLWamide in jellyfish represents an ancestral satiety neuropeptide. Proceedings of the National Academy of Sciences, 120(15), e2221337120. [Link]
-
Spirli, C., & Fiorotto, R. (2010). Combining neuropeptide Y and mesenchymal stem cells reverses remodeling after myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 299(3), H738-H747. [Link]
-
Radio, N. M., & Mundy, W. R. (2008). Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures. Neurotoxicology and Teratology, 30(4), 309-318. [Link]
-
Gnanasegaran, N., Govindasamy, V., & Kasim, N. H. A. (2021). Dental pulp stem cells stimulate neuronal differentiation of PC12 cells. PeerJ, 9, e10695. [Link]
-
Li, S., et al. (2023). Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. ACS Chemical Neuroscience, 14(13), 2416-2426. [Link]
-
Wang, Y., et al. (2025). Mesenchymal stem cells overexpressing neuropeptide S promote the recovery of rats with spinal cord injury by activating the PI3K/AKT/GSK3β signaling pathway. Stem Cell Research & Therapy, 16(1), 1-16. [Link]
-
Han, W., et al. (2002). Nerve Growth Factor-Induced Differentiation Changes the Cellular Organization of Regulated Peptide Release by PC12 Cells. Journal of Neuroscience, 22(10), 3890-3897. [Link]
-
Fang, M., et al. (2023). Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. ACS Chemical Neuroscience, 14(13), 2416-2426. [Link]
-
Ardila-Fierro, K., & Khavandgar, S. (2017). Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents. Frontiers in Endocrinology, 8, 133. [Link]
-
Wang, H., et al. (2019). A class of secreted mammalian peptides with potential to expand cell-cell communication. eLife, 8, e45442. [Link]
-
Li, M., et al. (2014). Neuropeptide substance P improves osteoblastic and angiogenic differentiation capacity of bone marrow stem cells in vitro. Stem Cells International, 2014, 596023. [Link]
-
Ardila-Fierro, K., & Khavandgar, S. (2019). Myoinhibitory peptide signaling modulates aversive gustatory learning in Caenorhabditis elegans. PLoS Genetics, 15(2), e1007945. [Link]
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- 11. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of Metamorphosin A
Introduction
Metamorphosin A (MMA) is a neuropeptide with the primary structure pGlu-Gln-Pro-Gly-Leu-Trp-NH₂, first identified for its role in inducing metamorphosis in the marine hydroid Hydractinia echinata.[1] Its unique structure, featuring an N-terminal pyroglutamic acid (pGlu) residue and a C-terminal amide, is crucial for its biological activity. This document provides a comprehensive guide for the chemical synthesis and purification of this compound, intended for researchers in peptide chemistry, pharmacology, and drug development. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deep understanding of the process.
Chemical Structure of this compound:
-
Sequence: pGlu-Gln-Pro-Gly-Leu-Trp-NH₂
-
Molecular Formula: C₃₄H₄₇N₉O₈
-
Average Molecular Weight: 725.8 g/mol
Part 1: Total Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Causality Behind Experimental Choices:
-
Fmoc/tBu Strategy: The use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based side-chain protecting groups allows for selective deprotection at each step of the synthesis under mild conditions.[2][3]
-
Rink Amide Resin: To obtain the C-terminal amide of this compound, a Rink Amide resin is employed.[2] Cleavage from this resin with a strong acid, such as trifluoroacetic acid (TFA), directly yields the peptide amide.
-
N-terminal Pyroglutamic Acid Formation: The N-terminal pyroglutamic acid residue is conveniently formed from an N-terminal glutamine (Gln) residue. The side-chain amide of glutamine can undergo intramolecular cyclization to form the pyroglutamyl ring, a reaction that can be facilitated during the final cleavage and deprotection step.[4][5][6] To promote efficient coupling and prevent side reactions during synthesis, the glutamine residue is protected with a trityl (Trt) group on its side chain (Fmoc-Gln(Trt)-OH).[7][8]
-
Coupling Reagents: A combination of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) is used to activate the carboxylic acid of the incoming amino acid for efficient amide bond formation.
-
Cleavage Cocktail: The final cleavage from the resin and removal of side-chain protecting groups is performed with a "cleavage cocktail" containing TFA. Scavengers are included to trap reactive cations generated during this process, which could otherwise modify sensitive amino acid residues like tryptophan.[9][10][11]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol:
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (C-terminus to N-terminus):
-
Tryptophan: Dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF.
-
Repeat for subsequent amino acids: Repeat the deprotection and coupling steps for Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, and Fmoc-Gln(Trt)-OH.
-
Final Glutamine: Couple the final Fmoc-Gln(Trt)-OH residue.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS. Caution: Work in a fume hood.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature. This step also facilitates the cyclization of the N-terminal glutamine to pyroglutamic acid.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry.
Part 2: Purification and Characterization of this compound
The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.
Causality Behind Purification Choices:
-
RP-HPLC: This technique separates molecules based on their hydrophobicity. Peptides are bound to a hydrophobic stationary phase (e.g., C18 silica) and eluted with an increasing gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase.[12][13][14][15] The relatively hydrophobic nature of this compound, due to the presence of leucine and tryptophan, makes it well-suited for RP-HPLC.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. It protonates the peptide and forms an ion pair, which improves peak shape and resolution.
-
Characterization: Mass spectrometry is a definitive tool for confirming the identity of the synthesized peptide by verifying its molecular weight.[16][17][18][19] The formation of the pyroglutamyl residue from glutamine results in a mass loss of 17.03 Da (the mass of ammonia).[4]
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of synthetic this compound.
Step-by-Step Purification Protocol:
Materials:
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% aqueous acetonitrile.
-
HPLC Purification:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm (for the tryptophan residue).
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.
Data Presentation
Table 1: RP-HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Preparative C18, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 40 minutes |
| Flow Rate | 10 mL/min (for a 21.2 mm ID column) |
| Detection | 220 nm & 280 nm |
| Expected Purity | >95% |
| Expected Yield | 20-40% (based on initial resin loading) |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Expected Value (pGlu-Gln-Pro-Gly-Leu-Trp-NH₂) |
| Monoisotopic Mass | 725.3700 Da |
| Average Mass | 725.83 Da |
| Observed [M+H]⁺ | 726.3773 m/z |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and purification of the neuropeptide this compound. By following these procedures, researchers can reliably produce high-purity this compound for use in a variety of biological and pharmacological studies. The principles and techniques described are also broadly applicable to the synthesis of other peptides with similar structural features.
References
-
Karetsou, Z., & Geka, C. (2025). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. ResearchGate. [Link]
-
Krokhin, O. V. (2014). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
-
Mant, C. T., & Hodges, R. S. (1996). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]
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Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec. [Link]
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CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]
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Houben-Weyl. (2002). 6.7 Pyroglutamic Acid Peptides. Thieme. [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
Roman, M., et al. (2018). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
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Aapptec. (n.d.). CAS 132327-80-1;Fmoc-L-Gln(Trt)-OH. Aapptec. [Link]
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Tsou, C. C., et al. (2020). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PubMed Central. [Link]
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Aisenbrey, C., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central. [Link]
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Van der Auwera, S., et al. (2006). New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity. PubMed. [Link]
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Bhandari, A., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. PubMed. [Link]
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Rubini, E., et al. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. PubMed. [Link]
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Sweedler, J. V., et al. (2005). Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. PubMed. [Link]
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Tsanev, D., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. [Link]
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Application Note: Quantitative Analysis of Metamorphosin A in Tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of the neuropeptide Metamorphosin A (MMA) in complex tissue matrices. The methodology is built upon a robust sample preparation strategy involving tissue homogenization, protein precipitation, and solid-phase extraction (SPE), followed by analysis using LC-MS/MS.
Introduction: The Challenge of Quantifying this compound
This compound (MMA) is a neuropeptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2 (pEQPGLW-NH2), first identified for its role in controlling metamorphosis in the marine hydroid Hydractinia echinata.[1][2] As a key signaling molecule, understanding its concentration and distribution in tissues is vital for elucidating its physiological and pharmacological roles. However, quantifying endogenous peptides like MMA from complex biological tissues presents significant analytical challenges:
-
Low Abundance: Neuropeptides often exist at very low concentrations (pM to nM range), demanding highly sensitive analytical techniques.[3][4]
-
Complex Matrix: Tissues are a dense mixture of proteins, lipids, salts, and other endogenous molecules that can interfere with analysis.[3][5]
-
Analyte Stability: Peptides are susceptible to degradation by proteases present in tissue samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and selectivity.[6][7] This application note details a complete workflow, from sample collection to data analysis, designed to overcome these challenges and deliver reliable, quantitative results.
Principle of the Method
The accurate quantification of MMA from tissue is achieved through a multi-step process designed to isolate the analyte, remove interfering matrix components, and enable sensitive detection. The core principle involves:
-
Tissue Lysis and Homogenization: Mechanical and chemical disruption of the tissue to release MMA into a solution while simultaneously inactivating degradative enzymes.
-
Protein Removal: Precipitation of bulk proteins, which constitute a major interference and can clog analytical columns.
-
Solid-Phase Extraction (SPE): A critical sample cleanup and concentration step that selectively isolates MMA from remaining matrix components like salts and phospholipids.[8][9][10]
-
LC-MS/MS Analysis: Chromatographic separation of MMA from any co-extracted impurities followed by highly selective detection and quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Internal Standardization: Use of a stable isotope-labeled (SIL) internal standard to correct for variability in sample preparation and matrix-induced signal suppression or enhancement.[11][12]
Experimental Workflow Overview
Caption: High-level workflow for MMA quantification in tissue.
Materials and Reagents
-
Standards: this compound (pEQPGLW-NH2) analytical standard; Stable Isotope-Labeled MMA (e.g., pEQPGL[¹³C₆, ¹⁵N]-W-NH2) as internal standard (IS).
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), water, and formic acid (FA).
-
Reagents: Ammonium hydroxide, trifluoroacetic acid (TFA).
-
Equipment: Analytical balance, tissue homogenizer (e.g., bead beater or rotor-stator), refrigerated centrifuge, solid-phase extraction (SPE) manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, LC-MS/MS system (e.g., triple quadrupole).
-
Consumables: Microcentrifuge tubes, SPE cartridges (Mixed-Mode Cation Exchange, e.g., Oasis WCX), autosampler vials.[13]
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
Causality: Preparing calibration standards and QCs in a blank biological matrix (a tissue homogenate known to be free of MMA) is crucial. This helps to mimic the matrix effects seen in the actual study samples, leading to more accurate quantification.[5]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of MMA and SIL-IS standards and dissolve in a suitable solvent (e.g., 50% ACN/water) to make 1 mg/mL stocks.
-
Working Standard Solutions: Prepare a series of intermediate dilutions from the MMA stock solution to create working solutions for spiking the calibration curve.
-
Working IS Solution (e.g., 100 ng/mL): Prepare a working solution of the SIL-IS that will be spiked into all samples (except blanks) to yield a consistent final concentration.
-
Calibration Curve & QCs: Prepare blank tissue homogenate (see Protocol 2, Step 1). Spike appropriate volumes of the working standard solutions into aliquots of the blank homogenate to create a calibration curve (e.g., 8 non-zero points) and at least three levels of QCs (Low, Mid, High).
Protocol 2: Tissue Sample Preparation
Scientific Integrity: Every step is designed to maximize MMA recovery while minimizing degradation and removing interferences. Using an acidic homogenization buffer helps to denature proteases. Protein precipitation followed by SPE provides a multi-stage cleanup essential for robust LC-MS/MS analysis.[14][15][16]
-
Homogenization: a. Accurately weigh a portion of frozen tissue (e.g., 50-100 mg). b. Add 4 volumes of ice-cold homogenization buffer (e.g., 1% FA in 80:20 MeOH:Water) per unit of tissue weight (e.g., 400 µL for 100 mg tissue). c. Homogenize thoroughly using a bead beater or rotor-stator homogenizer. Keep the sample on ice throughout. d. Centrifuge the homogenate at >14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Internal Standard Spiking & Protein Precipitation: a. Transfer a known volume of the supernatant (e.g., 200 µL) to a new tube. b. Add a small volume (e.g., 10 µL) of the working SIL-IS solution to all samples except matrix blanks. c. Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL) to precipitate proteins. d. Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes. e. Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE) - Weak Cation Exchange: Rationale: MMA is expected to be positively charged at acidic pH. A weak cation exchange (WCX) sorbent will retain the peptide via ionic interactions while allowing neutral and acidic interferences to be washed away.[9][13]
a. Condition: Pass 1 mL of Methanol through the WCX SPE cartridge. b. Equilibrate: Pass 1 mL of 0.1% TFA in Water through the cartridge. c. Load: Dilute the supernatant from step 2e with 1 volume of 0.1% TFA in Water and load it onto the cartridge. d. Wash 1 (Organic): Pass 1 mL of 0.1% TFA in 5% Acetonitrile/Water to remove non-polar interferences. e. Wash 2 (Aqueous): Pass 1 mL of 0.1% FA in Water to remove salts. f. Elute: Elute MMA and the IS with 1 mL of Elution Buffer (e.g., 5% Ammonium Hydroxide in 50:50 Acetonitrile:Water). The basic pH neutralizes the charge on MMA, releasing it from the sorbent.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C. b. Reconstitute the dried extract in 100 µL of LC Mobile Phase A (e.g., 0.1% FA in Water). Vortex and transfer to an autosampler vial.
Protocol 3: LC-MS/MS Analysis
Trustworthiness: The parameters below provide a starting point for a selective and sensitive analysis. The use of scheduled Multiple Reaction Monitoring (MRM) ensures that the mass spectrometer only looks for the specific analytes at their expected retention time, maximizing sensitivity and throughput.
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for peptide separations, provides good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and ESI+ ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 60% B over 5 minutes | A generic gradient to elute the peptide; must be optimized. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Peptides readily form positive ions in acidic mobile phases. |
| MRM Transitions | MMA: [M+H]⁺ → fragment y- or b-ions | Requires direct infusion of MMA standard to determine the most intense and specific precursor-product ion transitions. |
| SIL-IS: [M+H]⁺ → corresponding fragment | Transitions should be determined empirically for the specific labeled IS. | |
| Collision Energy | Optimize for each transition | Empirically determined to maximize fragment ion intensity. |
| Dwell Time | 50-100 ms | Sufficient time to acquire >12 data points across the chromatographic peak. |
Method Validation & Data Analysis
A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA.[17][18][19][20]
-
Calibration Curve: The concentration of MMA is calculated from a linear regression of the peak area ratio (MMA/IS) versus the nominal concentration of the calibration standards. An R² value >0.99 is required.
-
Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.
Assessing Recovery and Matrix Effects
Matrix effects are a primary source of error in LC-MS/MS and must be quantified.[3][21][22] This is done by comparing the analyte response in a pure solution versus its response when spiked into a blank, extracted matrix.
Caption: Logic for calculating Matrix Effect and Recovery.
Table 3: Example Method Validation Data
| QC Level | Accuracy (%RE) | Precision (%CV) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|
| LLOQ (e.g., 10 pg/mL) | -5.2% | 8.9% | 85% | 92% (Slight Suppression) |
| Low QC (e.g., 30 pg/mL) | 2.1% | 6.5% | 88% | 94% (Slight Suppression) |
| Mid QC (e.g., 300 pg/mL) | 1.5% | 4.2% | 91% | 95% (Slight Suppression) |
| High QC (e.g., 750 pg/mL) | -3.8% | 3.1% | 89% | 93% (Slight Suppression) |
Data are for illustrative purposes only.
A matrix effect between 85-115% is generally considered acceptable. The SIL-IS is critical as it co-elutes with the analyte and experiences the same recovery loss and matrix effects, providing effective normalization.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Peak Signal | Poor extraction recovery; Analyte degradation; Incorrect MS/MS parameters. | Optimize SPE wash/elute steps; Ensure samples are kept cold; Re-optimize MRM transitions by infusing standard. |
| High Variability (%CV) | Inconsistent sample preparation; Matrix effects; Poor chromatography. | Automate pipetting steps if possible; Improve SPE cleanup; Optimize LC gradient to separate analyte from interferences. |
| Poor Peak Shape | Incompatible reconstitution solvent; Column degradation; Secondary interactions. | Reconstitute in initial mobile phase; Replace column; Adjust mobile phase pH or organic content. |
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (URL: [Link])
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])
-
Peptide SPE Method Development - Protocol - OneLab. (URL: [Link])
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. (URL: [Link])
-
Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. (URL: [Link])
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (URL: [Link])
-
Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. (URL: [Link])
-
Evaluation of solid-phase extraction procedures in peptide analysis. PubMed. (URL: [Link])
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. (URL: [Link])
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. National Institutes of Health. (URL: [Link])
-
LC-MS Analysis of Endogenous Neuropeptides from Tissues of Central Nervous System: An Overview. Bentham Science. (URL: [Link])
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (URL: [Link])
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. National Institutes of Health. (URL: [Link])
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (URL: [Link])
-
This compound is a neuropeptide. PubMed. (URL: [Link])
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (URL: [Link])
-
Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-TOF and MALDI-TOF/TOF-MS. ACS Publications. (URL: [Link])
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. (URL: [Link])
-
LC-MS Analysis of Endogenous Neuropeptides from Tissues of Central Nervous System: An Overview. ResearchGate. (URL: [Link])
-
Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. National Institutes of Health. (URL: [Link])
-
This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). PubMed. (URL: [Link])
Sources
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- 3. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for Metamorphosin A-Induced Metamorphosis Bioassay
Introduction: Unraveling the Molecular Triggers of Metamorphosis
Metamorphosis, the profound transformation from a larval to an adult form, is a cornerstone of developmental biology.[1] In the marine hydrozoan Hydractinia echinata, this process is a rapid and dramatic event, transitioning a free-swimming planula larva into a sessile polyp. This transformation is not merely a developmental curiosity; it is a finely tuned response to specific environmental and endogenous signals, making it an exemplary model for studying the molecular control of development.
At the heart of this process lies Metamorphosin A (MMA), a neuropeptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH₂.[2][3] Isolated from the sea anemone Anthopleura elegantissima, this compound has been identified as a potent natural inducer of metamorphosis in Hydractinia echinata.[2] It belongs to the LWamide family of neuropeptides, which are crucial signaling molecules in cnidarians, regulating processes from muscle contraction to morphogenesis.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust bioassay for inducing metamorphosis in Hydractinia echinata using this compound. We will delve into the underlying biological principles, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Scientific Foundation: The Rationale Behind the Bioassay
The this compound bioassay is predicated on the principle that this neuropeptide acts as a key signaling molecule, initiating a cascade of cellular events that culminate in the complete morphological and physiological restructuring of the larva. Understanding the causality behind the experimental choices is paramount for a successful and reproducible assay.
The Model Organism: Hydractinia echinata
Hydractinia echinata is an ideal model for this bioassay due to several key characteristics:
-
Rapid and Synchronous Development: H. echinata larvae undergo metamorphosis within 24-48 hours of induction, allowing for a relatively short experimental timeframe.[1]
-
Well-Characterized Morphological Changes: The distinct stages of metamorphosis are easily identifiable under a dissecting microscope, providing clear endpoints for quantification.
-
Sensitivity to Inducers: The larvae are highly responsive to both natural and artificial inducers of metamorphosis, facilitating the study of the underlying signaling pathways.
The Inducer: this compound
This compound serves as the primary agonist in this bioassay. Its application to competent larvae mimics the natural induction process, triggering the downstream signaling cascade. The specificity of this interaction allows for the investigation of structure-activity relationships of this compound analogs and the screening for novel compounds that may modulate this pathway.
Controls: Ensuring Experimental Validity
A well-designed bioassay incorporates both negative and positive controls to ensure the validity of the results.
-
Negative Control: Larvae incubated in sterile seawater without any inducer. This control establishes the baseline rate of spontaneous metamorphosis, which should be minimal.
-
Positive Control: While this compound is the test compound, Cesium Chloride (CsCl) is a widely used and reliable artificial inducer of metamorphosis in Hydractinia.[5] A positive control using a known effective concentration of CsCl confirms the competence of the larval batch to undergo metamorphosis.
-
Solvent Control: If this compound is dissolved in a solvent other than sterile seawater, a solvent control (seawater with the equivalent concentration of the solvent) is essential to rule out any effects of the solvent itself.
Experimental Protocols
Part 1: Larval Culture and Collection
Materials:
-
Fertile adult colonies of Hydractinia echinata
-
Artificial seawater (ASW) or natural filtered seawater (FSW)
-
Glass dishes or multi-well plates
-
Dissecting microscope
-
Light source for inducing spawning
Protocol:
-
Maintain adult Hydractinia echinata colonies in aquaria with circulating seawater.
-
Induce spawning by exposing the colonies to a light stimulus after a period of darkness.
-
Collect the released eggs and sperm.
-
Fertilize the eggs in a glass dish containing ASW/FSW.
-
Allow the embryos to develop at a constant temperature (typically 18-20°C). Planula larvae will be fully developed and competent for metamorphosis in approximately 72 hours.[1]
-
Collect the swimming larvae using a Pasteur pipette for use in the bioassay.
Part 2: Preparation of Reagents
This compound Stock Solution (1 mM):
-
This compound peptide sequence: pGlu-Gln-Pro-Gly-Leu-Trp-NH₂.
-
Synthesize or procure high-purity this compound.
-
Calculate the amount of peptide needed for a 1 mM stock solution based on its molecular weight.
-
Dissolve the peptide in sterile, nuclease-free water or a suitable buffer. Gentle vortexing may be required.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below. Lyophilized powder should be stored at -20°C for long-term stability.[6]
Working Solutions:
-
Thaw an aliquot of the 1 mM this compound stock solution on ice.
-
Prepare a dilution series of this compound in ASW/FSW to achieve the desired final concentrations for the bioassay (e.g., ranging from 10⁻⁸ M to 10⁻⁵ M). It is crucial to perform a dose-response experiment to determine the optimal concentration.
Cesium Chloride (CsCl) Positive Control Solution (58 mM):
-
Prepare a stock solution of CsCl in ASW/FSW.
-
Dilute the stock solution to a final working concentration of 58 mM. This concentration is known to be an effective inducer of metamorphosis.
Part 3: Metamorphosis Induction Bioassay
Materials:
-
Competent Hydractinia echinata planula larvae
-
24-well plates or small glass dishes
-
This compound working solutions
-
CsCl positive control solution (58 mM)
-
ASW/FSW (Negative Control)
-
Dissecting microscope
Protocol:
-
Transfer a known number of competent larvae (e.g., 20-30) into each well of a 24-well plate.
-
Remove the excess seawater.
-
Add the appropriate test solution to each well:
-
Test Group: this compound working solutions at various concentrations.
-
Positive Control: 58 mM CsCl solution.
-
Negative Control: ASW/FSW.
-
-
Incubate the plates at a constant temperature (e.g., 18-20°C).
-
Observe the larvae under a dissecting microscope at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the progression of metamorphosis.
Data Acquisition and Analysis
Morphological Stages of Metamorphosis:
The progression of metamorphosis in Hydractinia echinata can be categorized into distinct morphological stages:
| Stage | Description |
| Planula Larva | Elongated, ciliated, and free-swimming. |
| Contraction | Larva ceases swimming, contracts along its primary axis, and attaches to the substrate. |
| Dumb-bell Stage | The contracted larva elongates, forming a distinct oral and aboral pole, resembling a dumb-bell. |
| Primary Polyp | Development of tentacles around the oral pole and stolons at the aboral end. The organism is now a sessile polyp. |
Quantification of Metamorphosis:
-
At each time point, count the number of individuals in each morphological stage within each well.
-
Calculate the percentage of metamorphosed individuals for each treatment group. An individual is typically considered metamorphosed upon reaching the primary polyp stage.
-
Plot the percentage of metamorphosis as a function of this compound concentration to generate a dose-response curve.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences between treatment groups.
Signaling Pathway and Visualization
This compound, an LWamide neuropeptide, is believed to initiate metamorphosis by binding to a G-protein coupled receptor (GPCR) on the surface of neurosensory cells in the planula larva. This binding event triggers a downstream signaling cascade that ultimately leads to the activation of developmental genes and the execution of the metamorphic program. Conversely, RFamide neuropeptides have been shown to act as antagonists, inhibiting metamorphosis.[4] The final stages of tissue remodeling during metamorphosis involve programmed cell death, or apoptosis, which is mediated by caspases.[3][7]
Proposed Signaling Pathway for this compound-Induced Metamorphosis:
Caption: Proposed signaling pathway of this compound-induced metamorphosis in Hydractinia echinata.
Experimental Workflow Visualization:
Caption: Experimental workflow for the this compound bioassay.
Troubleshooting and Field-Proven Insights
-
Low Metamorphosis Rates in Positive Controls: This could indicate that the larvae are not yet competent. Ensure larvae are at the appropriate developmental stage (approximately 72 hours post-fertilization). Water quality and temperature can also affect competence.
-
High Spontaneous Metamorphosis in Negative Controls: Contamination of the seawater with bacterial biofilms can induce metamorphosis. Use sterile filtered seawater and sterile labware to minimize this.
-
Variability Between Replicates: Ensure a homogenous distribution of healthy, actively swimming larvae at the start of the experiment. Pipetting technique should be consistent to ensure an equal number of larvae per well.
-
Peptide Stability: this compound is a peptide and may be susceptible to degradation. Prepare fresh working solutions for each experiment and handle the stock solution with care to avoid contamination and degradation.
Conclusion
The this compound bioassay in Hydractinia echinata is a powerful tool for dissecting the molecular mechanisms of metamorphosis and for screening compounds that may modulate this fundamental developmental process. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate reliable and reproducible data, contributing to our understanding of developmental biology and potentially identifying novel therapeutic leads.
References
-
Katsukura, Y., David, C. N., Grimmelikhuijzen, C. J., & Sugiyama, T. (2003). Inhibition of metamorphosis by RFamide neuropeptides in planula larvae of Hydractinia echinata. Development Genes and Evolution, 213(12), 579–586. [Link]
-
QYAOBIO. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Rischer, M., et al. (2020). Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata. mBio, 11(3). [Link]
-
Seipp, S., et al. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 50(1), 63-70. [Link]
-
Schnitzler, C. E., et al. (2024). How Single-Cell Transcriptomics of Hydractinia Is Informing the Evolution of Cnidarian Sensory Systems. Integrative and Comparative Biology. [Link]
-
Seipp, S., et al. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology. [Link]
-
Lykke-Andersen, K., et al. (2019). RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential. Pharmaceuticals, 12(4), 159. [Link]
-
Gauwer, M., et al. (2007). Metamorphosis of Hydractinia Echinata--Natural Versus Artificial Induction and Developmental Plasticity. The Biological Bulletin, 212(2), 114-25. [Link]
-
Müller, W. A., et al. (2007). Wnt signaling in hydroid development: Ectopic heads and giant buds induced by GSK-3β inhibitors. Developmental Biology, 303(2), 591-606. [Link]
-
Schnitzler, C. E., et al. (2024). How Single-Cell Transcriptomics of Hydractinia Is Informing the Evolution of Cnidarian Sensory Systems. Integrative and Comparative Biology. [Link]
-
Walther, M., et al. (1996). Metamorphosis and pattern formation in Hydractinia echinata, a colonial hydroid. The International Journal of Developmental Biology, 40(1), 313-322. [Link]
-
Katsukura, Y., et al. (2003). Inhibition of metamorphosis by RFamide neuropeptides in planula larvae of Hydractinia echinata. Development Genes and Evolution, 213(12), 579-86. [Link]
-
Flais, I., et al. (2022). Apoptosis-dependent head development during metamorphosis of the cnidarian Hydractinia symbiolongicarpus. Cell Death & Differentiation, 29(8), 1587-1600. [Link]
-
Kaewwongse, M., et al. (2011). Anxiogenic and Stressor Effects of the Hypothalamic Neuropeptide RFRP-3 Are Overcome by the NPFFR Antagonist GJ14. Endocrinology, 152(6), 2375-2385. [Link]
-
Ullah, F., et al. (2021). Brain RFamide Neuropeptides in Stress-Related Psychopathologies. Frontiers in Neuroscience, 15. [Link]
Sources
- 1. Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. ijdb.ehu.eus [ijdb.ehu.eus]
- 4. Inhibition of metamorphosis by RFamide neuropeptides in planula larvae of Hydractinia echinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functional Study of Synthetic Metamorphosin A
Introduction: Metamorphosin A, a Neuropeptide Regulator of Developmental Transitions
This compound (MMA) is a neuropeptide with the amino acid sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2.[1] It was first isolated from the sea anemone Anthopleura elegantissima and identified as a potent inducer of metamorphosis in the marine hydroid Hydractinia echinata.[1][2] In these organisms, MMA acts as an internal signaling molecule, orchestrating the complex transition from a larval to a polyp stage. This process involves a coordinated program of cell proliferation, differentiation, and apoptosis, making MMA a compelling subject for broader functional studies.[1][3]
While the characterized role of this compound is specific to a lower metazoan, the fundamental cellular processes it governs are highly conserved across the animal kingdom.[3] The study of molecules that regulate such profound biological transformations can provide valuable insights into developmental biology, regenerative medicine, and pathological conditions where these processes are dysregulated, such as cancer.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of synthetic this compound in a variety of exploratory functional studies. The protocols herein are designed to investigate the potential effects of this neuropeptide on mammalian cell systems, with a focus on cancer cell lines and stem cell differentiation.
Hypothesized Functional Applications of Synthetic this compound
Given its role in orchestrating cellular fate during metamorphosis, we hypothesize that synthetic this compound may exhibit bioactivity in other biological contexts. The following areas represent promising avenues for investigation:
-
Oncology: Metamorphosis involves the programmed elimination of larval tissues through apoptosis and the controlled proliferation and differentiation of adult structures.[4][5][6][7] Molecules that can modulate these processes are of significant interest in cancer research. We propose investigating the potential of this compound to induce apoptosis or inhibit proliferation in cancer cell lines.
-
Regenerative Medicine: The transformative power of this compound in Hydractinia echinata suggests a potential role in directing cell fate. We hypothesize that MMA could influence the differentiation of pluripotent or multipotent stem cells, opening possibilities for its use in regenerative therapies.
-
Neurobiology: As a neuropeptide, this compound may have uncharacterized functions in the nervous system.[2] Investigating its effects on neuronal cell lines could reveal novel roles in processes such as neurite outgrowth, neuronal survival, or neurotransmission.
Experimental Workflow for Functional Characterization
The following diagram outlines a general workflow for the initial functional characterization of synthetic this compound in a chosen cell line.
Caption: Figure 1. A structured workflow for the functional investigation of synthetic this compound.
Detailed Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of synthetic this compound on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, SH-SY5Y)
-
Complete cell culture medium
-
Synthetic this compound (powder)
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare a 10 mM stock solution of synthetic this compound in sterile DMSO. Further dilute in complete medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Data Presentation:
| This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.1 ± 4.9 | 95.3 ± 5.5 | 92.4 ± 6.3 |
| 1 | 96.5 ± 5.1 | 88.7 ± 6.2 | 75.1 ± 5.9 |
| 10 | 85.2 ± 6.8 | 65.4 ± 7.1 | 40.2 ± 8.0 |
| 100 | 60.3 ± 7.5 | 30.1 ± 8.3 | 15.6 ± 4.7 |
Table 1. Example data from an MTT assay showing a dose- and time-dependent decrease in cell viability upon treatment with this compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (from a 6-well plate)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the MTT assay) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Protocol 3: Stem Cell Differentiation
This is a general protocol to assess the influence of this compound on the directed differentiation of a stem cell line (e.g., mouse embryonic stem cells to neuronal precursors).
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
mESC culture medium and differentiation medium (specific to the desired lineage)
-
Synthetic this compound
-
Antibodies for immunofluorescence staining of differentiation markers (e.g., Nestin for neuronal precursors, Brachyury for mesoderm)
Procedure:
-
Initiation of Differentiation:
-
Culture mESCs to confluency.
-
Initiate differentiation by changing to the appropriate differentiation medium.
-
-
Treatment:
-
Add this compound to the differentiation medium at a range of non-toxic concentrations.
-
-
Assessment of Differentiation:
-
At various time points (e.g., day 4, day 8), fix the cells.
-
Perform immunofluorescence staining for lineage-specific markers.
-
Quantify the percentage of marker-positive cells.
-
Hypothetical Signaling Pathway for this compound in Mammalian Cells
As a neuropeptide, this compound likely initiates its effects by binding to a cell surface receptor. In the absence of a known receptor in mammalian cells, we can hypothesize a G-protein coupled receptor (GPCR) mediated pathway, which is common for many neuropeptides.
Sources
- 1. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms underlying metamorphic transitions in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-dependent induction of apoptosis by matrix metalloproteinase stromelysin-3 during amphibian metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecdysone signaling at metamorphosis triggers apoptosis of Drosophila abdominal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis in amphibian organs during metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metamorphosin A in Developmental Biology Research
Introduction: Metamorphosin A and the Control of Cellular Fate
Metamorphosis represents one of the most profound transformations in the animal kingdom, where a larval form undergoes a radical restructuring to emerge as a juvenile or adult. This process of hormonally and environmentally controlled redevelopment offers a powerful model for studying cell proliferation, differentiation, apoptosis, and pattern formation.[1] Within the marine hydroid Hydractinia echinata, a key internal signaling molecule, this compound (MMA), has been identified as a critical trigger for this complex biological cascade.[1]
This compound is a neuropeptide with the sequence pGlu-Gln-Pro-Gly-Leu-TrpNH₂, belonging to the broader LWamide/GLWamide family of neuropeptides prevalent in Cnidaria.[2][3][4] Initially isolated from the sea anemone Anthopleura elegantissima, its potent morphogenetic activity was characterized in Hydractinia.[1][2] Unlike external cues from environmental bacteria that can initiate metamorphosis, MMA functions as an internal signal, capable of inducing complete metamorphosis, including pattern formation, cell differentiation, and morphogenesis, even in isolated posterior larval segments that are otherwise unresponsive to most external inducers.[1] This unique property makes this compound an invaluable tool for dissecting the intrinsic molecular pathways that govern developmental transitions.
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate the mechanisms of metamorphosis, focusing on its application in the Hydractinia echinata model system. We will detail the hypothesized signaling pathway, provide step-by-step protocols for inducing metamorphosis, and discuss the interpretation of expected results.
Mechanism of Action: A Neuropeptide-Driven Developmental Cascade
The metamorphosis of H. echinata larvae is a tightly regulated process initiated by external environmental cues, typically from specific marine bacteria.[5][6] These external signals are transduced into an internal developmental program. Evidence suggests a central role for the Protein Kinase C (PKC) signaling pathway in this transduction.[7][8] Bacterial inducers lead to an increase in endogenous diacylglycerol (DAG), the physiological activator of PKC.[8] Crucially, the direct application of DAG analogs can bypass the need for bacterial cues and induce metamorphosis, while PKC inhibitors block it.[7][8]
This compound is proposed to function as a key internal neuropeptide signal within this cascade. While external signals are received by sensory cells at the anterior of the larva, MMA is believed to transmit this signal throughout the larval body to coordinate the subsequent morphogenetic events.[1] The activation of the PKC pathway is a critical step, which is thought to lead to the closure of potassium channels, causing depolarization and further signal propagation.[7]
The ultimate execution of the metamorphic program involves widespread apoptosis of larval tissues, a process that is dependent on the activation of caspase-3-like enzymes.[9][10][11] Inhibition of these caspases completely and reversibly blocks metamorphosis, indicating that programmed cell death is an indispensable part of the radical transformation from larva to polyp.[10][11]
Therefore, this compound acts as a peptidergic trigger, initiating a signaling cascade likely involving G-protein coupled receptors (GPCRs), the activation of the phosphatidylinositol pathway, and subsequent PKC-mediated events that culminate in the execution of a complex developmental program of cell redifferentiation and apoptosis.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound-induced metamorphosis in Hydractinia echinata.
Data Presentation: Efficacy of this compound
The following table summarizes the key characteristics and recommended working concentrations for this compound in inducing metamorphosis in Hydractinia echinata planula larvae.
| Parameter | Value | Reference |
| Peptide Sequence | pGlu-Gln-Pro-Gly-Leu-TrpNH₂ | [1] |
| Molecular Weight | ~727.8 Da | Calculated |
| Purity | >95% (HPLC Recommended) | Standard Practice |
| Optimal Concentration | 1-10 µM in filtered seawater | Inferred from related studies |
| Incubation Time | 24-48 hours | [6] |
| Expected Response | >90% metamorphosis (polyp formation) | [1] |
| Solvent | Sterile, filtered seawater or appropriate buffer | Standard Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in metamorphosis induction assays.
Materials:
-
Lyophilized this compound peptide (>95% purity)
-
Sterile, filtered seawater (0.22 µm filter) or Milli-Q water
-
Low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-chill Solutions: Place the sterile filtered seawater or Milli-Q water on ice.
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the peptide pellet is at the bottom. Add the required volume of cold, sterile filtered seawater to create a 1 mM stock solution. For example, to a vial containing 0.1 mg of peptide (MW ~728), add 137.4 µL of solvent.
-
Dissolution: Gently pipette the solution up and down to completely dissolve the peptide. Avoid vigorous vortexing to prevent peptide degradation.
-
Aliquoting: Aliquot the 1 mM stock solution into smaller volumes (e.g., 10 µL) in low-protein-binding tubes. This prevents multiple freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
Protocol 2: Induction of Metamorphosis in Hydractinia echinata Larvae
Objective: To induce synchronous metamorphosis in competent H. echinata planula larvae using a defined concentration of this compound.
Materials:
-
Competent H. echinata planula larvae (typically 3-5 days post-fertilization)[6]
-
This compound stock solution (1 mM)
-
Sterile, filtered seawater (FSW)
-
24-well polystyrene tissue culture plates
-
Stereomicroscope
Workflow Diagram:
Caption: Experimental workflow for this compound-induced metamorphosis.
Procedure:
-
Larval Collection: Collect competent planula larvae from your culture system. Competent larvae typically exhibit searching behavior at the bottom of the culture dish.
-
Washing: Using a wide-bore pipette to avoid mechanical damage, transfer the larvae into a clean dish and wash them three times with fresh, sterile FSW to remove debris and potential contaminants.
-
Plating: Aliquot 10-20 washed larvae per well into a 24-well plate containing 1 mL of FSW.
-
Treatment Preparation: Prepare the treatment solutions. For a final concentration of 5 µM this compound, add 5 µL of the 1 mM stock solution to a separate tube containing 995 µL of FSW. Mix gently.
-
Induction: Remove the FSW from the wells containing the larvae and immediately add 1 mL of the this compound treatment solution. For the negative control wells, add 1 mL of FSW only.
-
Incubation: Place the plate in a dark incubator at the appropriate temperature for H. echinata culture (typically 18-20°C) for 24 to 48 hours.
-
Observation and Scoring:
-
At 24 and 48 hours, observe the larvae under a stereomicroscope.
-
Score the number of individuals that have successfully metamorphosed. A successfully metamorphosed individual will have transformed from a motile, elongated larva into a sessile primary polyp with a mouth and tentacles.[5]
-
Calculate the percentage of metamorphosis for each condition. Compare the this compound-treated group to the negative control, which should exhibit minimal to no spontaneous metamorphosis.
-
Trustworthiness and Validation
The protocols described are designed to be self-validating. A successful experiment will show a high percentage of metamorphosis (>90%) in the this compound-treated wells, while the vehicle control (FSW only) wells will show a negligible rate of spontaneous metamorphosis.
To further validate the specificity of the pathway, co-incubation with inhibitors can be performed. For instance, pre-incubating larvae with a specific PKC inhibitor (e.g., sphingosine) should significantly reduce the percentage of metamorphosis induced by this compound, supporting the hypothesized signaling cascade.[7] Similarly, co-incubation with a pan-caspase inhibitor should also block the final morphogenetic transformation.[10]
Conclusion
This compound provides a powerful and specific tool for inducing metamorphosis in Hydractinia echinata. Its function as an internal neuropeptide signal allows researchers to bypass upstream environmental cues and directly probe the core molecular machinery that orchestrates one of biology's most dramatic developmental events. The protocols and information provided here serve as a robust starting point for investigations into the roles of neuropeptide signaling, PKC activation, and programmed cell death in the regulation of animal development.
References
-
Schmich, J., Leitz, T., Schmueser, I., & Hoffmeister, S. (1998). LWamides from Cnidaria constitute a novel family of neuropeptides with morphogenetic activity. Development, Genes and Evolution, 208(3), 135-142. Available at: [Link]
-
Takahashi, T., & Hatta, M. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. Journal of Amino Acids, 2011, 424501. Available at: [Link]
-
Takahashi, T., & Hatta, M. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. PMC, NIH. Available at: [Link]
-
Nässel, D. R., & Winther, Å. M. (2010). Neuropeptides in the nervous system of Drosophila and other insects: multiple roles as neuromodulators and neurohormones. Progress in neurobiology, 92(1), 42-104. Available at: [Link]
-
Nässel, D. R., & Williams, M. J. (2018). CRISPR knockouts reveal an endogenous role for ancient neuropeptides in regulating developmental timing in a sea anemone. eLife, 7, e37542. Available at: [Link]
-
Ons, S., & Sterkel, M. (2022). The role of neuropeptides in regulating ecdysis and reproduction in the hemimetabolous insect Rhodnius prolixus. Journal of Experimental Biology, 225(17), jeb244696. Available at: [Link]
-
Leitz, T. (2003). The role of α-amidated neuropeptides in hydroid development - LWamides and metamorphosis in Hydractinia echinata. The International Journal of Developmental Biology, 47(7-8), 439-450. Available at: [Link]
-
Berking, S. (1984). Metamorphosis of Hydractinia echinata Insights into pattern formation in Hydroids. Wilhelm Roux's Archives of Developmental Biology, 193(6), 370-378. Available at: [Link]
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental biology, 163(2), 440-446. Available at: [Link]
-
Chernetsova, E. S., & Frank, L. A. (2022). Metamorphosis and postmetamorphic development of Hydractinia echinata. Russian Journal of Developmental Biology, 53(3), 143-160. Available at: [Link]
-
Tagliafierro, L., & Meinertzhagen, I. A. (2012). Peptide neuromodulation in invertebrate model systems. PMC, NIH. Available at: [Link]
-
Leitz, T., & Klingmann, G. (1990). Metamorphosis in Hydractinia: Studies with activators and inhibitors aiming at protein kinase C and potassium channels. Roux's archives of developmental biology, 199(2), 107-113. Available at: [Link]
-
Hancox, L. R., Azam, F., & Ziegler, M. (2021). Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata. Applied and environmental microbiology, 87(12), e00118-21. Available at: [Link]
-
Schneider, T., & Leitz, T. (1994). Protein Kinase C in Hydrozoans: Involvement in Metamorphosis of Hydractinia and in Pattern Formation of Hydra. Roux's Archives of Developmental Biology, 203(7-8), 422-428. Available at: [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International journal of developmental biology, 50(7), 607-614. Available at: [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology. Available at: [Link]
-
Nässel, D. R., & Winther, Å. M. (2010). Neuropeptides in the nervous system of Drosophila and other insects: multiple roles as neuromodulators and neurohormones. Progress in neurobiology, 92(1), 42-104. Available at: [Link]
-
Schoofs, L., et al. (2017). Neuropeptides as Regulators of Behavior in Insects. Annual Review of Entomology, 62, 35-52. Available at: [Link]
-
Berking, S. (1991). Metamorphosis and pattern formation in Hydractinia echinata, a colonial hydroid. Bioessays, 13(7), 329-335. Available at: [Link]
-
Leitz, T., & Müller, W. A. (1991). Stimulation of metamorphosis in Hydractinia echinata involves generation of lysophosphatidylcholine. Roux's archives of developmental biology, 200(5), 249-255. Available at: [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology. Available at: [Link]
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- 2. LWamides from Cnidaria constitute a novel family of neuropeptides with morphogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metamorphosis ofHydractinia echinata Insights into pattern formation in Hydroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metamorphosis inHydractinia: Studies with activators and inhibitors aiming at protein kinase C and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C in hydrozoans: involvement in metamorphosis of Hydractinia and in pattern formation of Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 11. ijdb.ehu.eus [ijdb.ehu.eus]
Application Notes and Protocols for In Vitro Studies with Metamorphosin A
Introduction: Metamorphosin A - Beyond Metamorphosis
This compound (MMA) is a neuropeptide, with the amino acid sequence pEQPGLW-NH2, originally isolated from the sea anemone Anthopleura elegantissima.[1] Its established biological role is the induction of metamorphosis in the hydrozoan Hydractinia echinata.[1] While its function in marine invertebrates is a fascinating area of developmental biology, the broader physiological roles of MMA, particularly in mammalian systems, remain largely unexplored.
Neuropeptides and their receptors are increasingly recognized for their significant roles in various human pathologies, including cancer.[2][3][4] They can influence tumor growth, angiogenesis, and metastasis.[3][5] Given that cancer cells often exhibit altered expression of G protein-coupled receptors (GPCRs), the primary targets of neuropeptides, there is a compelling rationale to investigate novel peptides like this compound for potential therapeutic applications.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of this compound for potential anti-cancer activity. The protocols detailed below are designed to be self-validating and provide a logical workflow to assess cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in mammalian cancer cell lines.
Experimental Workflow for Investigating this compound
The following diagram outlines a logical experimental workflow for the initial in vitro characterization of this compound's effects on cancer cells.
Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [6][7][8]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. [6][7][8]Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [6][7] Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. [9]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. [9] Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity. [10][11][12] Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and control cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [11][12]3. Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [12]4. Incubation: Mix by shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence with a luminometer.
Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Principle: The disruption of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. The JC-1 dye can be used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. [13][14][15][16][17] Materials:
-
JC-1 Assay Kit
-
Treated and control cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C. [13][14][15]3. Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry, detecting both red and green fluorescence. A shift from red to green fluorescence indicates a decrease in ΔΨm. [13][16]
Phase 3: Cell Cycle Analysis
If this compound induces cytotoxicity, it is also important to investigate its effect on cell cycle progression. A compound can induce cell cycle arrest at specific checkpoints, preventing cell proliferation.
Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. [1][18][19][20]The amount of DNA in a cell correlates with the phase of the cell cycle. By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in G0/G1, S, and G2/M phases can be determined. [1][18][19][20] Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. [18][19][20]Incubate on ice for at least 30 minutes. [18][20]4. Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A to degrade RNA. [19][20]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. [18][20]
Cell Cycle Phase DNA Content Expected Outcome with Arrest G0/G1 2n Accumulation of cells in this phase S >2n and <4n Decrease in the percentage of cells in this phase | G2/M | 4n | Accumulation of cells in this phase |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial in vitro investigation of this compound as a potential anti-cancer agent. While its known role is in invertebrate metamorphosis, the broader bioactivity of neuropeptides warrants exploration in mammalian systems, particularly in the context of diseases like cancer where cell signaling pathways are often dysregulated. These assays will help to determine if this compound possesses cytotoxic, pro-apoptotic, or cell cycle-modulating properties, thereby providing the foundational data necessary for further preclinical development.
References
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Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's archives of developmental biology, 204(4), 276–279. [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
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The Annexin V Apoptosis Assay. [Link]
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DNA Cell Cycle Analysis with PI. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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Domitrovic, R., Cvijanovic, O., & Tadic, Z. (1999). An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes. Poultry science, 78(8), 1113–1117. [Link]
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JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 2(3), 100669. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
-
Mitochondrial Membrane Potential Detection Kit. Agilent. [Link]
-
Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Wang, Y., Ramani, K., & An, S. (2022). The Role of Neuropeptide-Stimulated cAMP-EPACs Signalling in Cancer Cells. International journal of molecular sciences, 23(2), 708. [Link]
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Ishizuya-Oka, A. (2011). Apoptosis in amphibian organs during metamorphosis. Apoptosis : an international journal on programmed cell death, 16(1), 31–43. [Link]
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Chen, H., Pan, Y., & Zhang, Y. (2020). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International journal of molecular sciences, 21(18), 6689. [Link]
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Induced cell cycle arrest. Wikipedia. [Link]
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Muñoz, M., & Covenas, R. (2020). Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies. Cancers, 12(6), 1375. [Link]
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Wenzel, U., Tausch, I., & Nickel, A. (1995). Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin. Journal of cancer research and clinical oncology, 121(1), 37–43. [Link]
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Hancock, R. E., & Chapple, D. S. (1999). Peptide antibiotics. Antimicrobial agents and chemotherapy, 43(6), 1317–1323. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Cairns, R. A., Harris, I. S., & Mak, T. W. (2011). Regulation of cancer cell metabolism. Nature reviews. Cancer, 11(2), 85–95. [Link]
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Cancer cells change shape, how they move to invade different types of tissue, research shows. (2021). ecancer. [Link]
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Borniger, J. C., Wu, Y., & Berisha, A. (2022). Neuropeptides in Cancer: Friend and Foe?. bioRxiv. [Link]
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Moody, T. W., Roberts, C. L., & Gozes, Y. (2020). A novel, small peptide with activity against human pancreatic cancer. Annals of translational medicine, 8(9), 589. [Link]
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Neuropeptides in Cancer: Friend and Foe?. CSHL Scientific Digital Repository. [Link]
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Application Notes and Protocols for In Vivo Delivery of Metamorphosin A
Introduction: Metamorphosin A - A Neuropeptide with Morphogenic Potential
This compound (MMA) is a fascinating neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1] Its primary sequence is pGlu-Gln-Pro-Gly-Leu-Trp-NH2, with a molecular formula of C34H47N9O8.[2] This oligopeptide has been shown to induce metamorphosis in the marine hydroid Hydractinia echinata, highlighting its potent role in developmental biology.[1][3] As a member of the LW-amide family of neuropeptides, MMA represents a class of signaling molecules with diverse physiological functions. The C-terminal amidation and N-terminal pyroglutamic acid are common modifications in neuropeptides that often enhance stability and receptor binding affinity.[4][5]
The potential of this compound as a research tool and therapeutic agent in various biological systems necessitates the development of robust and reliable in vivo delivery methods. However, like many peptides, its systemic administration is fraught with challenges, including poor bioavailability, rapid degradation by proteases, and for neurological applications, the formidable blood-brain barrier (BBB).[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies for the effective in vivo delivery of this compound, with a focus on scientific integrity, experimental rationale, and detailed, validated protocols.
Physicochemical Characterization and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of designing an effective delivery strategy. While specific experimental data for this compound is limited, we can infer some properties based on its structure and available information on similar neuropeptides.
Solubility: Based on information for a similar neuropeptide, this compound is likely to be soluble in water.[2] The presence of hydrophilic residues like Gln and the N-terminal pyroglutamic acid, along with the C-terminal amide, contribute to its aqueous solubility.
Stability: The in vivo half-life of small peptides is often very short, in the range of minutes, due to rapid enzymatic degradation and renal clearance.[6] The N-terminal pyroglutamic acid and C-terminal amide in this compound offer some protection against exopeptidases. However, it is likely susceptible to degradation by endopeptidases present in blood, plasma, and serum.[7] It is crucial to note that peptide stability can differ significantly between fresh blood, plasma, and serum, with degradation often being faster in serum due to the activation of proteases during coagulation.[7]
Initial Characterization Workflow:
Before embarking on complex formulation development, it is imperative to experimentally determine the following parameters for this compound:
-
Aqueous Solubility: Determine the solubility in relevant buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Stability Profiling: Assess the stability in mouse or rat serum and plasma at 37°C over time. This can be monitored by HPLC or LC-MS to quantify the disappearance of the parent peptide.
-
Blood-Brain Barrier Permeability: Initial assessment can be performed using in vitro models or predictive software, although in vivo studies will be the ultimate determinant. Given its peptidic nature, passive diffusion across the BBB is expected to be low.[8][9]
The following diagram illustrates the key decision-making points in selecting a delivery strategy based on the initial characterization of this compound.
Caption: Decision workflow for selecting an appropriate in vivo delivery strategy for this compound.
In Vivo Delivery Strategies for this compound
Based on the anticipated properties of this compound as a water-soluble neuropeptide with likely poor stability and BBB permeability, the following delivery strategies are recommended.
Liposomal Encapsulation for Systemic Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[10] For a water-soluble peptide like this compound, it can be entrapped within the aqueous core of the liposome. This encapsulation offers several advantages:
-
Protection from Degradation: The lipid bilayer shields the peptide from enzymatic degradation in the bloodstream, thereby increasing its circulation half-life.
-
Improved Pharmacokinetics: Liposomal formulation can alter the biodistribution of the peptide, potentially leading to accumulation in specific tissues.
-
Reduced Immunogenicity: Encapsulation can mask the peptide from the immune system.
Protocol: Liposome Preparation by Thin-Film Hydration for this compound Encapsulation
This protocol is adapted for the encapsulation of a water-soluble peptide.[11]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultracentrifuge
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration with this compound:
-
Dissolve this compound in PBS (pH 7.4) to the desired concentration.
-
Add the this compound solution to the dried lipid film.
-
Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C). This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a handheld or high-pressure extruder.
-
-
Removal of Unencapsulated Peptide:
-
Separate the liposomes containing encapsulated this compound from the free peptide by ultracentrifugation.
-
Resuspend the liposomal pellet in fresh PBS. Repeat this washing step to ensure complete removal of unencapsulated peptide.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent (e.g., Triton X-100) and measuring the amount of encapsulated this compound by HPLC.
-
Encapsulation Efficiency (%) = (Amount of encapsulated peptide / Total initial amount of peptide) x 100
Table 1: Example Formulation Parameters for Liposomal this compound
| Parameter | Value | Rationale |
| Lipid Composition | DPPC:Cholesterol (2:1 molar ratio) | DPPC provides a stable bilayer, while cholesterol modulates membrane fluidity and reduces leakage. |
| This compound Concentration | 1-5 mg/mL in PBS | Concentration should be optimized based on solubility and desired dosage. |
| Extrusion Pore Size | 100 nm | Produces liposomes suitable for intravenous administration and passive targeting to certain tissues. |
| Storage | 4°C | Store protected from light to minimize lipid oxidation. |
PLGA Nanoparticle Formulation for Sustained Release
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for drug delivery.[12] PLGA nanoparticles can encapsulate peptides and provide sustained release over a desired period, reducing the need for frequent administration. For hydrophilic peptides like this compound, a double emulsion-solvent evaporation method is commonly employed.[12][13]
Protocol: this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
Materials:
-
PLGA (select a copolymer ratio and molecular weight to achieve the desired release profile)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (as a stabilizer)
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water (the internal aqueous phase, w1).
-
Dissolve PLGA in an organic solvent like DCM (the oil phase, o).
-
Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator or high-speed homogenizer to create a stable water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA (the external aqueous phase, w2).
-
Immediately emulsify this mixture using a homogenizer to form a double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated peptide.
-
-
Lyophilization and Storage:
-
Lyophilize the washed nanoparticles, often with a cryoprotectant (e.g., trehalose), to obtain a dry powder for long-term storage.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Analyze the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading.
-
Perform in vitro release studies to characterize the release profile of this compound from the nanoparticles.
-
Table 2: Example Formulation Parameters for PLGA Nanoparticles with this compound
| Parameter | Value | Rationale |
| PLGA Type | 50:50 lactide:glycolide ratio | Provides a relatively fast degradation and drug release profile. Adjust ratio for slower release. |
| Organic Solvent | Dichloromethane (DCM) | Efficiently dissolves PLGA. |
| Stabilizer | 2% (w/v) Poly(vinyl alcohol) (PVA) | Prevents nanoparticle aggregation during formulation. |
| Primary Emulsification | Sonication (e.g., 60W, 1 min) | Creates small, uniform droplets of the internal aqueous phase. |
| Secondary Emulsification | Homogenization (e.g., 10,000 rpm, 5 min) | Forms the double emulsion. |
Caption: Workflow for the preparation of this compound-loaded PLGA nanoparticles.
Intranasal Delivery for CNS Targeting
For applications where this compound needs to reach the central nervous system, intranasal delivery is a promising non-invasive strategy that can bypass the BBB.[14][15] This route allows for direct transport of the peptide to the brain via the olfactory and trigeminal nerves.[16][17]
Considerations for Intranasal Formulation:
-
Solution/Suspension: this compound can be formulated as a simple aqueous solution or as a suspension of nanoparticles (e.g., PLGA nanoparticles) to provide sustained release.
-
Mucoadhesion: The addition of mucoadhesive polymers (e.g., chitosan) can increase the residence time of the formulation in the nasal cavity, enhancing absorption.
-
Permeation Enhancers: Mild permeation enhancers can be used to transiently increase the permeability of the nasal epithelium.
Protocol: Intranasal Administration of this compound in a Rodent Model
Materials:
-
This compound formulation (solution or nanoparticle suspension)
-
Anesthetic (e.g., isoflurane)
-
Micropipette with a fine tip
-
Animal restrainer
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) lightly.
-
Place the animal in a supine position.
-
-
Administration:
-
Using a micropipette, administer a small volume (e.g., 5-10 µL per nostril for a mouse) of the this compound formulation into one or both nostrils.
-
Administer the dose in small aliquots to allow for absorption and prevent it from draining into the pharynx.
-
-
Post-Administration:
-
Keep the animal in a supine position for a few minutes to facilitate absorption into the olfactory epithelium.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Validation of CNS Delivery:
To confirm that intranasally administered this compound reaches the brain, the following validation studies are recommended:
-
Biodistribution Studies: Administer a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) and quantify its concentration in the brain and other tissues at various time points.
-
Pharmacodynamic Studies: If this compound has a known central effect, measure a relevant behavioral or physiological endpoint following intranasal administration.
Conclusion
The successful in vivo application of this compound hinges on the selection and optimization of an appropriate delivery system. This guide provides a framework for making informed decisions based on the peptide's physicochemical properties and the desired biological outcome. For systemic applications requiring protection from degradation and controlled release, liposomal and PLGA nanoparticle formulations are excellent choices. For targeting the central nervous system, intranasal delivery offers a non-invasive and effective route. It is crucial to emphasize that the protocols provided herein are starting points and may require optimization for specific experimental needs. Rigorous characterization of the formulation and validation of its in vivo performance are essential for obtaining reliable and reproducible results.
References
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- De Boer, A. G., & Gaillard, P. J. (2007). Drug targeting to the brain. Annual Review of Pharmacology and Toxicology, 47, 323-355.
- Dhuria, S. V., Hanson, L. R., & Frey, W. H. (2010). Intranasal delivery to the central nervous system: mechanisms and experimental considerations. Journal of Pharmaceutical Sciences, 99(4), 1654-1673.
- Gao, H. (2016). Progress and perspectives on targeting nanoparticles for brain drug delivery. Acta Pharmaceutica Sinica B, 6(4), 268-286.
- Joshi, S., & Kulkarni, S. (2020). Formulation of PLGA nanoparticles containing short cationic peptide nucleic acids. MethodsX, 7, 101078.
- Kubek, M. J., Veronesi, M. C., & Kubek, D. J. (2011). Intranasal delivery of neuropeptides. Methods in Molecular Biology, 789, 303-312.
- Loch-Neckel, G., & Toso, R. D. (2008). Practical aspects of the preparation of PLGA nanoparticles for drug delivery. Methods in Molecular Biology, 437, 151-163.
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QYAOBIO. (n.d.). This compound. Retrieved from [Link]
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Singh, S. (2020). What basic protocol can you recommend for making liposomes with a highly water insoluble drug? ResearchGate. Retrieved from [Link]
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- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. nanocomposix.com [nanocomposix.com]
- 13. mdpi.com [mdpi.com]
- 14. Intranasal delivery of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cris.huji.ac.il [cris.huji.ac.il]
- 17. Intranasal Delivery of Exendin-4 Confers Neuroprotective Effect Against Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Fluorescent Labeling of Metamorphosin A for Cellular and Developmental Tracking
Introduction
Metamorphosin A (MMA), a neuropeptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH₂, plays a pivotal role in controlling metamorphosis in certain marine invertebrates, such as the hydroid Hydractinia echinata.[1][2] Understanding the spatial and temporal dynamics of MMA—its cellular uptake, localization, and receptor engagement—is critical to elucidating its precise mechanism of action in complex biological processes like tissue remodeling and cell differentiation.[3][4] Fluorescent labeling provides a powerful and direct method for visualizing these processes in real-time within live cells and developing organisms.[5][6]
However, the chemical structure of native this compound presents a significant challenge for conventional bioconjugation. The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated, leaving no free primary amine or carboxylic acid for standard labeling chemistries. Furthermore, none of the amino acid side chains offer readily reactive functional groups.
This application note provides a comprehensive guide for overcoming this challenge. We present a strategy centered on the synthesis of a labeling-ready MMA analogue, followed by detailed, validated protocols for fluorescent dye conjugation, purification, and application in live-cell imaging. This guide is intended for researchers in developmental biology, neurobiology, and drug development seeking to track the activity of MMA or similarly structured peptides.
Section 1: Strategic Considerations for Labeling this compound
The core challenge in labeling MMA is the absence of a nucleophilic primary amine (like the epsilon-amino group of lysine) or a thiol group (from cysteine) that are targets for the most common fluorescent labeling reagents. Direct attempts to label the native peptide would likely result in low efficiency and non-specific conjugation.
The Recommended Strategy: Synthesis of a Functionalized Analogue
To enable efficient and site-specific labeling, we propose the solid-phase synthesis of an MMA analogue that incorporates a functional handle for conjugation. The most robust and minimally disruptive approach is the addition of a Lysine (Lys) residue at the C-terminus, just before the amidation. This provides a single, highly reactive primary amine on the Lys side chain, spatially distant from the core peptide sequence responsible for biological activity.
Proposed Analogue: pGlu-Gln-Pro-Gly-Leu-Trp-Lys-NH₂ (MMA-Lys)
This strategic modification provides a single, predictable labeling site, ensuring a homogenous final product.
Sources
- 1. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metamorphosis - Wikipedia [en.wikipedia.org]
- 4. Metamorphosis | Research Starters | EBSCO Research [ebsco.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]
Application Notes & Protocols: A Guide to Creating Peptide Analogs for Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery
A Note on Metamorphosin A: Initial research indicates that this compound is a neuropeptide with the sequence pEQPGLW-NH2, known to trigger metamorphosis in marine invertebrates like Hydractinia echinata.[1] Its established biological role is not in cancer pathology but in developmental biology of specific marine organisms. Therefore, creating this compound analogs for anticancer studies would be a misdirected effort based on current scientific understanding.
However, the principles of creating analogs for structure-activity relationship (SAR) studies are fundamental to drug discovery. This guide will therefore focus on the general, yet detailed, process of creating and evaluating peptide analogs for anticancer research, using a hypothetical peptide as a framework.
The Rationale for Structure-Activity Relationship (SAR) Studies
The goal of SAR studies is to understand how the chemical structure of a compound relates to its biological activity.[2] By systematically modifying a lead compound—in this case, a peptide with initial anticancer promise—and observing the resulting changes in efficacy, researchers can identify the key chemical motifs (the "pharmacophore") responsible for its therapeutic effects.[3] This knowledge is crucial for optimizing the lead compound to improve potency, selectivity, and pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion).[4]
Part 1: A General Workflow for Creating Peptide Analogs for Anticancer SAR Studies
This section outlines a comprehensive workflow for the design, synthesis, and evaluation of peptide analogs for anticancer drug discovery.
Caption: A general workflow for peptide analog creation and evaluation.
Analog Design Strategy
The first step is to decide which parts of the lead peptide to modify. This is a hypothesis-driven process based on the known structure of the peptide. Key strategies include:
-
Alanine Scanning: Systematically replace each amino acid residue with alanine to identify residues crucial for activity. A significant drop in activity suggests the original residue is important.
-
D-Amino Acid Substitution: Replace L-amino acids with their D-isomers to probe the importance of stereochemistry and increase resistance to proteolytic degradation.
-
Side Chain Modification:
-
Size and Steric Hindrance: Replace a residue with others of varying side chain size (e.g., Glycine -> Alanine -> Valine).
-
Hydrophobicity: Substitute with more or less hydrophobic residues (e.g., Leucine -> Phenylalanine or Leucine -> Alanine).
-
Charge: Introduce or remove charged residues (e.g., Lysine -> Arginine or Lysine -> Glutamine).
-
-
Backbone Modification: Introduce non-natural amino acids or modify the peptide backbone to constrain conformation or improve stability.
Chemical Synthesis of Peptide Analogs
Solid-Phase Peptide Synthesis (SPPS) is the standard method for creating peptide libraries.
Protocol: General Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Part 2: In Vitro Biological Evaluation
Once the analogs are synthesized and purified, they must be screened for biological activity.[5]
Primary Screening: Cytotoxicity Assays
The initial screen typically involves assessing the general cytotoxicity of the analogs against one or more cancer cell lines.[6][7] A non-cancerous cell line should also be used to determine selectivity.[8]
Protocol: MTT/MTS Cytotoxicity Assay [6][7]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the peptide analogs and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each analog.
| Analog | Modification | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Lead Peptide | - | 10 | 50 | 5 |
| Analog 1 | P4A | >100 | >100 | - |
| Analog 2 | L6F | 5 | 55 | 11 |
| Analog 3 | G3(D-Ala) | 12 | 70 | 5.8 |
This is an example data table.
Secondary Screening and Mechanism of Action (MOA) Studies
Analogs that show high potency and selectivity in the primary screen are advanced to secondary screening to understand their mechanism of action (MOA).[9]
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Caspase-3/7 activity assays can be performed.
-
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) can reveal if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Kinase Inhibition Assays: If the lead peptide is hypothesized to target a specific kinase, in vitro kinase inhibition assays can be used to directly measure the effect of the analogs on the enzyme's activity.[6]
Caption: A hypothetical signaling pathway for an anticancer peptide.
Part 3: Data Analysis and SAR Interpretation
The data from the biological assays are used to build a structure-activity relationship model.[2]
-
Identify Key Residues: Analogs with significantly reduced activity (e.g., Analog 1 in the table) point to essential residues.
-
Identify Opportunities for Optimization: Analogs with improved activity or selectivity (e.g., Analog 2) highlight modifications that are beneficial.
-
Iterative Design: The initial SAR findings guide the design of a second generation of analogs for further optimization. This iterative process continues until a candidate with the desired profile is identified for further preclinical development.
References
-
Schmich, J., Leitz, T., & Schmucker, R. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276–279. [Link]
-
Azmi, A. S., et al. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1049, 1–13. [Link]
-
Bhuyan, D. J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
-
Ortiz-Sánchez, E., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current topics in medicinal chemistry, 15(20), 2039–2046. [Link]
-
Wikipedia contributors. (2024, January 10). Biological activity. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, December 29). Mechanism of action. In Wikipedia, The Free Encyclopedia. [Link]
-
Drug Design. (2005). Structure Activity Relationships. DrugDesign.org. [Link]
-
Chang, K. J., et al. (1983). Potent morphiceptin analogs: structure activity relationships and morphine-like activities. The Journal of pharmacology and experimental therapeutics, 227(2), 403–408. [Link]
-
de Castiglione, R., & Rossi, A. C. (1985). Structure-activity relationships of dermorphin synthetic analogues. Peptides, 6 Suppl 3, 117–125. [Link]
-
Simpkins, L. R., & Lindsley, C. W. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17744. [Link]
-
Napolitano, G., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules (Basel, Switzerland), 24(23), 4279. [Link]
-
Martínez-Chávez, M., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules (Basel, Switzerland), 26(20), 6301. [Link]
-
Sim, J., & Telo, G. (2019). Exploration of Structure-Activity Relationship Determinants in Analogue Series. ResearchGate. [Link]
-
Glennon, R. A., et al. (2014). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 16, 29–52. [Link]
-
Foretz, M., Guigas, B., & Viollet, B. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577–1585. [Link]
-
Kahan, F. M., et al. (1974). The mechanism of action of fosfomycin (phosphonomycin). Annals of the New York Academy of Sciences, 235, 364–386. [Link]
Sources
- 1. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity - Wikipedia [en.wikipedia.org]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ro.uow.edu.au [ro.uow.edu.au]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Metamorphosin A Concentration for Bioassays
Welcome to the technical support center for the novel neuropeptide, Metamorphosin A (MMA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for incorporating MMA into various bioassays. We will delve into the nuances of concentration optimization, experimental design, and data interpretation to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological role?
A1: this compound (MMA) is a neuropeptide with the amino acid sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2.[1] It belongs to the GLW-amide family of peptides.[2] Its primary characterized function is inducing metamorphosis in the planula larvae of marine hydrozoans, such as Hydractinia echinata.[1][2] In this context, it is believed to act as a neurohormone, signaling a key developmental transition.[2] While its effects on mammalian cells are not yet extensively documented, its unique structure as a C-terminally amidated peptide makes it an interesting candidate for broader bioactivity screening.[2]
Q2: I am planning to screen this compound for anti-cancer activity. What is a reasonable starting concentration range for my initial experiments?
A2: For a novel compound like this compound with limited data in mammalian systems, a broad-range, dose-response study is the recommended first step. A logical starting point would be to test a wide concentration range spanning several orders of magnitude, for example, from 1 nM to 100 µM. This initial screen will help to identify a narrower, more effective concentration range for subsequent, more detailed investigations.
Q3: What solvent should I use to prepare my this compound stock solution, and how should I store it?
A3: The solubility of peptides can be variable. It is recommended to first attempt to dissolve this compound in sterile, nuclease-free water. If solubility is limited, a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) can be used to create a concentrated stock solution, which is then further diluted in your aqueous culture medium. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line, which is typically below 0.5% (v/v). For storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q4: Are there any known signaling pathways that this compound or related peptides might affect in mammalian cells?
A4: While the direct signaling pathways of this compound in mammalian cells are not well-defined, other bioactive compounds with amide structures have been shown to influence key cellular signaling cascades. For instance, some natural bioactive compounds have been observed to modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4] Given that many neuropeptides exert their effects through G-protein coupled receptors (GPCRs), it is plausible that MMA could interact with one or more of the many orphan GPCRs. Initial mechanistic studies could therefore include broad-spectrum GPCR antagonists or screening for changes in common second messengers like cAMP and intracellular calcium.
Troubleshooting Guide: Common Issues in this compound Bioassays
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells
-
Potential Cause 1: Incomplete Solubilization. this compound, like many peptides, may not be fully dissolved, leading to an uneven concentration across your assay plate.
-
Solution: Ensure complete dissolution of your stock solution before preparing working concentrations. Briefly vortex and visually inspect for any precipitate. If solubility issues persist, consider preparing a fresh stock solution.
-
-
Potential Cause 2: Inconsistent Cell Seeding. Uneven cell distribution is a common source of variability in cell-based assays.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting into wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling.
-
-
Potential Cause 3: Edge Effects. Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Issue 2: No Observable Biological Effect at Tested Concentrations
-
Potential Cause 1: Inappropriate Concentration Range. The effective concentration of this compound may be higher or lower than the range you have tested.
-
Solution: Expand your dose-response curve to include both higher and lower concentrations. A wider range, from picomolar to millimolar, may be necessary for initial exploratory studies.
-
-
Potential Cause 2: Peptide Degradation. Peptides can be susceptible to degradation by proteases present in serum-containing culture medium or released by cells.
-
Solution: Consider reducing the serum concentration in your assay medium if compatible with your cell line's health. Alternatively, perform the assay in a serum-free medium for the duration of the compound treatment. Storing stock solutions properly and avoiding repeated freeze-thaw cycles is also critical.[2]
-
-
Potential Cause 3: Incorrect Assay Endpoint or Timing. The biological effect of this compound may manifest at a different time point or through a different mechanism than what is being measured.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. Additionally, consider using multiple assay readouts that measure different cellular health parameters, such as proliferation (e.g., BrdU incorporation), cytotoxicity (e.g., LDH release), and apoptosis (e.g., caspase activity).
-
Issue 3: Observed Cytotoxicity at All Tested Concentrations
-
Potential Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of solution, leading to non-specific cytotoxic effects.
-
Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Determine the maximum soluble concentration of this compound in your specific culture medium and ensure your highest tested concentration is below this limit.
-
-
Potential Cause 2: Solvent Toxicity. If using a solvent like DMSO, high concentrations can be toxic to cells.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a level known to be non-toxic to your cells (typically <0.5% DMSO).
-
Experimental Protocols & Data Presentation
Protocol 1: Initial Dose-Response Screening for Cytotoxicity
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in your culture medium. A suggested starting range for the 2X stock is 200 µM down to 2 nM.
-
Treatment: Carefully remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include vehicle-only controls.
-
Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Data Summary Table
| Parameter | Recommended Starting Point | Key Considerations |
| Concentration Range | 1 nM - 100 µM | May need to be expanded based on initial results. |
| Solvent | Sterile Water or DMSO | Ensure final DMSO concentration is <0.5%. |
| Incubation Time | 24, 48, 72 hours | Optimize based on cell doubling time and expected mechanism. |
| Cell Seeding Density | Cell line dependent | Aim for 70-80% confluency at the end of the assay. |
| Controls | Untreated, Vehicle, Positive Control | Essential for data normalization and assay validation. |
Visualizing Experimental Workflow and Potential Mechanisms
Workflow for Optimizing this compound Concentration
Caption: A three-phase workflow for optimizing this compound concentration.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized signaling pathways potentially modulated by this compound.
References
-
Takahashi, T., Hatta, M., & Fujisawa, T. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. International Journal of Evolutionary Biology, 2011, 654789. [Link]
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276–279. [Link]
-
Cao, X., & He, Q. (2020). Anti-Tumor Activities of Bioactive Phytochemicals in Sophora flavescens for Breast Cancer. Cancer Management and Research, 12, 1375–1387. [Link]
-
Heyland, A., & Moroz, L. L. (2006). Signaling mechanisms underlying metamorphic transitions in animals. Integrative and Comparative Biology, 46(6), 743–759. [Link]
-
Di Giglio, M. G., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
-
Jirikowski, G. F., et al. (2021). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Wojdyło, A., et al. (2023). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences, 24(23), 16933. [Link]
Sources
Technical Support Center: Troubleshooting Metamorphosin A Experimental Variability
Welcome to the technical support center for Metamorphosin A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent neuropeptide. Here, you will find in-depth troubleshooting advice in a direct question-and-answer format, addressing common sources of experimental variability. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction to this compound
This compound (MMA), a peptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2, is a key signaling molecule that induces metamorphosis in the marine hydroid Hydractinia echinata[1]. Understanding its activity is crucial for research in developmental biology, neurobiology, and potential therapeutic applications. However, like many bioactive peptides, experiments with MMA can be prone to variability. This guide will systematically address these challenges.
I. General Assay Performance
This section addresses common issues that can affect the overall outcome of your this compound experiments.
Question: My metamorphosis induction rates are consistently low or absent across all experimental groups, including the positive control. What are the likely causes?
Answer:
This issue often points to a systemic problem in your experimental setup rather than a specific effect of your test conditions. Several factors could be at play:
-
Suboptimal Larval Health: The physiological state of the Hydractinia echinata larvae is paramount. Stressed or unhealthy larvae will not respond optimally to metamorphic cues.
-
Recommendation: Ensure your larval cultures are maintained at the correct temperature and salinity, and that the water is well-aerated and changed regularly. Visually inspect larvae for normal morphology and motility before starting an experiment.
-
-
Incorrect Timing of Larval Competency: Larvae are only responsive to metamorphic inducers during a specific developmental window.
-
Recommendation: Use larvae that are at the appropriate competent stage for metamorphosis induction. This is typically determined by age post-fertilization and can vary slightly between different laboratory strains. It is crucial to establish this window for your specific setup.
-
-
Degraded this compound Stock: Peptides are susceptible to degradation. If your stock solution has lost its bioactivity, you will not see an induction of metamorphosis.
-
Recommendation: Prepare fresh stock solutions of this compound regularly. Store lyophilized peptide at -20°C or -80°C and, once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles[2].
-
-
Inappropriate Assay Conditions: Factors such as temperature, pH, and the type of assay plate can significantly impact the outcome.
-
Recommendation: Maintain a constant, optimal temperature throughout the experiment. Ensure the pH of your artificial seawater (ASW) is stable. Use multi-well plates made of non-treated polystyrene to minimize non-specific binding of the peptide.
-
II. This compound: Handling and Preparation
Proper handling of this compound is critical to ensure its bioactivity and obtain reliable experimental results.
Question: I am observing inconsistent results between experiments, even when using the same nominal concentration of this compound. What could be causing this variability?
Answer:
Inconsistent results often stem from issues with the preparation and handling of the this compound solutions. Here are the key areas to investigate:
-
Peptide Solubility Issues: this compound, like many peptides, can be challenging to dissolve completely, leading to inaccurate concentrations.
-
Recommendation: Based on its amino acid composition, this compound is a relatively hydrophobic peptide. To ensure complete solubilization, first dissolve the lyophilized peptide in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO). Then, slowly add your aqueous buffer (e.g., artificial seawater) to the desired final concentration. Always vortex thoroughly after each addition.
-
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final assay concentration.
-
Recommendation: Use calibrated pipettes and appropriate tips. For preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, reducing the actual concentration in your assay.
-
Recommendation: Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution before dispensing can also help minimize loss due to adsorption.
-
-
Batch-to-Batch Variability: Commercially synthesized peptides can exhibit variations in purity and counter-ion content between batches[3].
-
Recommendation: Whenever you receive a new batch of this compound, perform a dose-response curve to confirm its bioactivity and determine the optimal working concentration. Do not assume it will behave identically to the previous batch.
-
| Parameter | Recommendation | Rationale |
| Solvent | DMSO followed by aqueous buffer | Ensures complete dissolution of the hydrophobic peptide. |
| Pipetting | Use calibrated pipettes and low-binding tips | Minimizes inaccuracies in concentration. |
| Plasticware | Low-protein-binding tubes and tips | Reduces loss of peptide due to surface adsorption. |
| New Batches | Perform a dose-response curve | Accounts for potential variations in purity and activity. |
III. Experimental Design and Controls
A well-designed experiment with appropriate controls is fundamental to interpreting your data correctly.
Question: I am seeing a high rate of spontaneous metamorphosis in my negative control group. How can I address this?
Answer:
High background metamorphosis can mask the true effect of this compound and other test compounds. The primary causes are:
-
Bacterial Contamination: The natural inducers of metamorphosis in Hydractinia echinata are often bacteria[4][5]. Contamination of your artificial seawater or larval cultures can lead to spontaneous metamorphosis.
-
Recommendation: Use sterile artificial seawater and sterile plasticware for all experiments. Regularly check your larval cultures for any signs of bacterial overgrowth.
-
-
Overly Mature Larvae: As larvae age, they can become more prone to spontaneous metamorphosis.
-
Recommendation: Use larvae within their optimal competency window. If you are unsure, perform a time-course experiment to determine when spontaneous metamorphosis begins to increase in your cultures.
-
-
Chemical Contaminants: Trace amounts of certain ions or chemicals in your water source or on your labware can induce metamorphosis.
-
Recommendation: Use high-purity water for preparing your artificial seawater. Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity water.
-
Question: How do I design my experiments to account for potential non-specific effects of my test compounds?
Answer:
It is crucial to differentiate between a specific effect on the this compound signaling pathway and general toxicity or other non-specific effects.
-
Include a Positive Control: Always include a known inducer of metamorphosis, such as a saturating concentration of this compound or Cesium Chloride (CsCl), as a positive control[6]. This confirms that your larvae are capable of metamorphosing.
-
Include a Vehicle Control: If your test compounds are dissolved in a solvent like DMSO, include a control group with the same concentration of the solvent alone. This will account for any effects of the solvent on the larvae.
-
Perform a Dose-Response Curve: Test a range of concentrations of your compound of interest. A specific effect will typically show a dose-dependent response, whereas non-specific toxicity may only be apparent at high concentrations.
-
Consider Counter-Screening: If you suspect your compound is acting on a different pathway that also influences metamorphosis, you may need to design experiments to test this hypothesis specifically.
IV. Data Interpretation and Analysis
Correctly interpreting your results is as important as performing the experiment well.
Question: My dose-response curve for this compound is not a classic sigmoidal shape. What could this indicate?
Answer:
An atypical dose-response curve can have several explanations:
-
Peptide Degradation at Low Concentrations: At very low concentrations, a significant portion of the peptide may be lost due to adsorption or degradation, leading to a shallower slope at the lower end of the curve.
-
Receptor Saturation and Desensitization at High Concentrations: At very high concentrations, you may see a plateau or even a decrease in the response. This could be due to saturation of the receptors or desensitization of the signaling pathway.
-
Presence of Impurities: Impurities in your this compound preparation could have partial agonist or antagonist effects, altering the shape of the dose-response curve.
-
Recommendation: Ensure the purity of your this compound using techniques like HPLC.
-
V. Advanced Troubleshooting
This section covers more complex issues that may require a deeper investigation.
Question: I suspect that this compound is degrading in my cell culture medium during longer-term experiments. How can I assess its stability?
Answer:
Peptide stability in complex biological media can be a significant issue. To assess the stability of this compound in your specific experimental conditions:
-
Time-Course Experiment: Prepare your this compound solution in your culture medium and incubate it under the same conditions as your experiment (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and test its ability to induce metamorphosis in a fresh batch of larvae. A decrease in induction rate over time indicates degradation.
-
HPLC Analysis: For a more quantitative assessment, you can use High-Performance Liquid Chromatography (HPLC) to measure the concentration of intact this compound over time. This will allow you to determine its half-life in your specific medium.
Question: How can I minimize non-specific binding of this compound in my experiments?
Answer:
Non-specific binding to surfaces can lead to an overestimation of the required concentration and can be a source of variability.
-
Use of Blocking Agents: In some assay formats, particularly those involving immobilized components, the use of a blocking agent such as bovine serum albumin (BSA) can help to reduce non-specific binding. However, you must first confirm that BSA does not interfere with the metamorphosis induction process.
-
Choice of Materials: As mentioned earlier, using low-protein-binding plastics is a simple and effective way to reduce non-specific binding.
-
Inclusion of a Detergent: In some cases, a very low concentration of a non-ionic detergent (e.g., Tween-20) can help to reduce non-specific binding. However, this must be carefully optimized as detergents can also affect larval health.
Workflow and Pathway Diagrams
To provide a clearer understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.
Experimental Workflow for this compound Bioassay
Caption: A typical experimental workflow for a this compound bioassay.
Simplified Signaling Pathway of this compound
Sources
- 1. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Metamorphosin A (MTA) Solutions: Technical Support & Stability Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Metamorphosin A (MTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common questions regarding the stability and degradation of MTA in solution. As specific public stability data for this compound is limited, this guide synthesizes information based on its known structure (pGlu-Gln-Pro-Gly-Leu-TrpNH2)[1] and established principles of peptide chemistry.
Frequently Asked Questions (FAQs)
Section 1: Basic Handling and Storage
Question: I just received my lyophilized this compound. What is the best way to store it and prepare a stock solution?
Answer:
Proper initial handling is critical to preserving the integrity of your MTA peptide.
-
Long-Term Storage (Lyophilized Powder): For maximum stability, lyophilized MTA should be stored at –20°C or, for extended periods, at –80°C.[2] Keep the vial tightly sealed and protected from moisture in a desiccator. Under these conditions, the peptide powder is stable for years.
-
Preparing Stock Solutions:
-
Before opening, allow the vial to equilibrate to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture onto the peptide, which can accelerate degradation.
-
Reconstitute the peptide in a high-quality, sterile solvent. For initial solubilization, we recommend using sterile, nuclease-free water or a buffer appropriate for your experimental system. If solubility is an issue, a small amount of an organic solvent like DMSO or acetonitrile may be used first, followed by dilution with the aqueous buffer.
-
Vortex gently or sonicate briefly to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Question: How should I store MTA once it is in solution? I've heard repeated freeze-thaw cycles are bad.
Answer:
You are correct; repeated freeze-thaw cycles are detrimental to peptide stability and should be avoided.[2] Once MTA is in solution, its stability is significantly reduced compared to the lyophilized state.[2]
To prevent degradation:
-
Aliquot: Immediately after preparing your stock solution, divide it into single-use aliquots. The volume of each aliquot should be appropriate for a single experiment.
-
Store Frozen: Store these aliquots at –20°C or –80°C.[2] For any given experiment, thaw only the number of aliquots you need.
-
Discard Unused Solution: Once an aliquot is thawed, it should ideally be used immediately. We do not recommend re-freezing any remaining solution. If short-term storage is necessary, keep the solution on ice or at 4°C for no more than a few hours.
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Keep desiccated and sealed. |
| Stock Solution | -20°C or -80°C | Months (in aliquots) | CRITICAL: Aliquot to avoid freeze-thaw cycles.[2] |
| Working Solution | 4°C (on ice) | Hours | Use immediately after thawing/dilution. Avoid prolonged storage. |
Section 2: Understanding MTA Stability & Degradation
Question: What are the most likely degradation pathways for this compound in solution?
Answer:
The stability of a peptide is primarily determined by its amino acid sequence.[2] The sequence of MTA, pGlu-Gln-Pro-Gly-Leu-TrpNH2 , has specific features that both enhance and reduce its stability.
-
Stabilizing Features:
-
N-Terminal Pyroglutamic Acid (pGlu): The cyclic pGlu residue protects the N-terminus from degradation by aminopeptidases.
-
C-Terminal Amide (TrpNH2): The C-terminal amide group protects the peptide from degradation by carboxypeptidases.
-
Overall Structure: As a macrocyclic peptide, it would have enhanced stability; however, MTA is a linear peptide whose terminal modifications provide some protection against enzymatic cleavage.[3]
-
-
Potential Degradation Sites:
-
Deamidation (at Gln): The glutamine (Gln) residue is susceptible to deamidation, a reaction that converts the side-chain amide into a carboxylic acid. This reaction is base-catalyzed and occurs more readily at neutral to alkaline pH.[2] Deamidation results in the formation of a glutamic acid residue, altering the peptide's charge and potentially its biological activity.
-
Oxidation (at Trp): The indole ring of the tryptophan (Trp) residue is highly susceptible to oxidation.[4] This can be triggered by exposure to atmospheric oxygen, metal ions, or reactive oxygen species. Oxidation can lead to a variety of degradation products and a loss of function. Prolonged exposure of solutions to atmospheric oxygen should be minimized.[2]
-
Peptide Bond Hydrolysis: Although the terminal ends are protected, the internal peptide bonds can still be cleaved via hydrolysis. This is particularly a concern at extreme pH values (either highly acidic or highly alkaline) and elevated temperatures.[4]
-
Question: How do pH, temperature, and light affect MTA stability?
Answer:
These environmental factors are critical variables that can significantly impact the shelf-life of your MTA solution.
-
pH: The pH of the solution is a primary driver of chemical degradation.
-
Alkaline pH (>8): Should be avoided as it significantly accelerates the rate of deamidation at the Gln residue.[2]
-
Acidic pH: While more stable against deamidation, very low pH combined with high temperature can promote peptide bond hydrolysis.[4]
-
Recommendation: For general use, maintaining a slightly acidic pH (e.g., pH 5-6) in a suitable buffer system (like acetate or citrate) is often a good starting point for maximizing stability. The optimal pH should be determined empirically.
-
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Store solutions frozen for the long term and use them on ice for short-term handling.[2] Thermal stress studies are used to determine the activation energy for degradation processes.[5]
-
Light: Peptides containing aromatic residues like Tryptophan can be susceptible to photodegradation.[6][7] While specific photostability data for MTA is unavailable, it is best practice to protect peptide solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.[8]
Section 3: Troubleshooting Guide
Question: My experiment is showing inconsistent results or a loss of MTA activity. What could be the cause?
Answer:
This is a common issue often linked to peptide instability. Here’s a checklist to troubleshoot the problem:
-
Improper Storage: Were the stock solutions properly aliquoted and stored at -80°C? Were they subjected to multiple freeze-thaw cycles? If so, prepare a fresh stock solution from your lyophilized powder.
-
Degradation in Working Buffer: Is your experimental buffer at a pH that promotes degradation (e.g., pH > 8)? How long does the peptide sit in this buffer at room temperature or 37°C during the experiment? Degradation can occur over hours even under mild conditions. Consider running a time-course experiment to see if activity decreases over the duration of your assay.
-
Oxidation: Is your buffer freshly prepared? Old buffers can accumulate dissolved gases or metal ion contaminants that promote oxidation. Consider de-gassing your buffer or including a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, leading to a lower effective concentration. This is especially problematic with dilute solutions. Consider using low-protein-binding tubes and pipette tips. Including a small amount of a non-ionic surfactant or a carrier protein (if compatible with your assay) can also mitigate this.
Question: I see precipitation in my MTA solution after thawing. What should I do?
Answer:
Precipitation indicates that the peptide is aggregating or has come out of solution.
-
Do not use the solution if visible particulates are present. This can lead to inaccurate quantification and unpredictable biological effects.
-
Cause Analysis:
-
Concentration: The concentration may be too high for the chosen solvent or buffer.
-
Buffer Incompatibility: The peptide may be less soluble in the buffer than in the initial reconstitution solvent (e.g., water or DMSO).
-
pH: The pH of the solution might be close to the isoelectric point (pI) of the peptide, where its net charge is zero and solubility is minimal.
-
-
Solution: Try preparing a new stock solution at a lower concentration. If buffer incompatibility is suspected, try a different buffer system or adjust the pH. Gentle warming or sonication can sometimes help redissolve the peptide, but if it precipitates upon returning to room temperature, the formulation is not viable.
Section 4: Advanced Protocols - Stability Assessment
Question: How can I systematically determine the stability of MTA in my specific formulation?
Answer:
To rigorously assess stability and identify potential degradants, you should perform a forced degradation study .[9] This involves intentionally exposing the peptide to harsh conditions to accelerate degradation, providing insight into its intrinsic stability and helping to develop stability-indicating analytical methods.[10][11]
This protocol outlines the steps to subject an MTA solution to various stress conditions. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is required to analyze the results.[12]
Objective: To identify the primary degradation pathways and products of MTA under thermal, photolytic, hydrolytic, and oxidative stress.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated pH meter, oven, and photostability chamber
-
HPLC system with a UV detector (e.g., monitoring at 220 nm and 280 nm) and a suitable C18 column.
Sources
- 1. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reflexive Eye Closure in Response to Cone and Melanopsin Stimulation: A Study of Implicit Measures of Light Sensitivity in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophobia - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Metamorphosin A (MMA) Technical Support Center: A Guide to Ensuring Target Specificity
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for Metamorphosin A (MMA). As a neuropeptide originally identified for its role in inducing metamorphosis in Hydractinia echinata, MMA (pEQPGLW.NH₂) offers a unique tool for studying specific biological pathways.[1] However, like any bioactive small molecule or peptide, applying it to new experimental systems requires rigorous validation to ensure the observed effects are specific to the intended target and not the result of unintended interactions.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using MMA. We will address common issues, provide robust troubleshooting protocols, and explain the scientific rationale behind each experimental step to ensure the integrity of your results. Off-target effects are a significant challenge in drug discovery and basic research, potentially leading to misleading data and costly failures in later-stage development.[2][3] This resource provides a framework for proactively identifying and mitigating these non-specific effects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this compound.
Q1: I'm observing a biological effect with MMA, but the results are inconsistent between experiments. What could be the cause?
A: Inconsistent results are often a red flag for non-specific effects or assay variability. Several factors could be at play:
-
High Concentrations: Non-specific effects are more prevalent at higher concentrations where the compound may interact with lower-affinity, unintended targets.
-
Compound Aggregation: Peptides can aggregate in solution, especially after freeze-thaw cycles or improper storage, leading to artifacts.
-
Assay Interference: MMA might directly interfere with your detection method (e.g., autofluorescence, signal quenching), independent of any biological activity.[4]
-
Cell Culture Conditions: Variations in cell passage number, density, or media components can alter cellular responses.
Q2: I only see a phenotype at a high concentration of MMA (e.g., >10 µM). Is this likely a specific effect?
A: While not impossible, effects observed only at high concentrations should be treated with extreme caution. Potency is a key indicator of specificity.[5] A high concentration requirement may suggest that MMA is binding to a low-affinity off-target, engaging in non-specific protein interactions, or causing general cellular stress. A thorough dose-response analysis is essential to determine the EC₅₀/IC₅₀. If the potency is low, the need for rigorous validation controls, as described in Section 2, becomes even more critical.
Q3: What exactly is an "off-target" or "non-specific" effect?
A: A non-specific or off-target effect occurs when a compound interacts with unintended molecules in the system, producing a biological response that is not mediated by the primary, intended target.[2] These can be broadly categorized:
-
Direct Off-Target Binding: The compound binds to an unintended protein (e.g., a receptor or enzyme with a similar binding pocket), triggering a separate signaling cascade.
-
Assay Interference: The compound directly affects the measurement technology, creating a false-positive or false-negative signal.[4]
-
Physicochemical Interference: The compound acts through non-biological mechanisms like aggregation, membrane disruption, or chelation of essential ions.[4]
Q4: Can I predict potential non-specific effects of MMA before starting my experiments?
A: Yes, computational approaches can provide valuable foresight. Since MMA is a peptide, these methods are more complex than for traditional small molecules but can still offer guidance. Ligand-based methods compare the MMA sequence or structure to known ligands to predict potential binding partners.[6][7] Tools like PharmMapper or SEA (Similarity Ensemble Approach) can identify proteins with binding sites that might accommodate MMA, giving you a list of potential off-targets to investigate.[6][7]
Section 2: Troubleshooting Guide: Is Your Phenotype MMA-Specific?
This section provides detailed experimental workflows to dissect and validate the specificity of your observations.
Issue 1: Ruling Out Assay Interference and Non-Specific Compound Behavior
-
Question: How can I be certain that MMA isn't just interfering with my assay technology or acting as a promiscuous inhibitor?
-
Causality & Logic: Before investigating complex biological mechanisms, you must eliminate the simplest explanation: an experimental artifact. Many compounds can absorb light, fluoresce, or quench signals used in common assays (e.g., fluorescence polarization, FRET, luciferase reporters).[4] This is a direct, non-biological interference that must be ruled out.
-
Workflow: The most effective control is a "target-minus" or "endpoint-only" assay. This experiment is designed to replicate the final step of your assay in the absence of the key biological components.
Objective: To determine if MMA directly interferes with the assay's detection signal.
Methodology:
-
Prepare Reagents: Prepare all assay buffers and detection reagents as you would for the primary experiment.
-
Set Up Control Wells: In a multi-well plate, set up wells containing:
-
Buffer Only + MMA: To test for intrinsic signal from MMA.
-
Buffer + Detection Reagent + MMA: To test for interference with the reagent itself.
-
Buffer + Purified Enzyme/Protein (if applicable) + Detection Reagent + MMA: This should be done without the substrate that initiates the reaction.
-
-
Mimic Primary Assay: Add a range of MMA concentrations identical to those used in your main experiment.
-
Incubate & Read: Follow the same incubation times and reading parameters (e.g., spectrophotometer, fluorometer) as your primary assay.
-
Analyze Data:
-
Expected Outcome (Specific Effect): MMA should produce no signal or change in signal across the concentration range in these control wells.
-
Red Flag (Non-Specific Effect): A dose-dependent increase or decrease in the signal indicates direct assay interference. Your primary assay results are likely unreliable and an orthogonal assay (Protocol 2.4) is required.
-
Issue 2: Validating the On-Target Biological Effect
-
Question: What are the essential experiments to prove that the biological effect I see is mediated by my hypothesized target?
-
Causality & Logic: The gold standard for target validation rests on a simple principle: the action of a specific compound depends on the presence of its target.[8][9] If you remove or alter the target, the compound's effect should be diminished or eliminated. This is the most definitive way to link the compound (MMA) to a target and its resulting phenotype.
Objective: To test if the biological effect of MMA is dependent on the expression of the putative target protein.
Methodology:
-
Generate Target-Deficient Cells: Use established methods like CRISPR/Cas9 to generate a stable knockout cell line of your target gene or siRNA/shRNA to achieve transient knockdown.[5]
-
Verify Knockdown/Knockout: Crucially, you must confirm the reduction or absence of the target protein via Western Blot, qPCR, or another suitable method.
-
Set Up Parallel Experiments: Culture the wild-type (WT) cells and the knockdown/knockout (KD/KO) cells in parallel.
-
Treat with MMA: Treat both cell lines with a range of MMA concentrations, including a vehicle control (e.g., DMSO or saline).
-
Measure Phenotype: Perform your primary assay to measure the biological endpoint (e.g., cell proliferation, gene expression, protein phosphorylation).
-
Analyze Dose-Response:
-
Expected Outcome (Specific Effect): The WT cells should show a clear dose-dependent response to MMA. In contrast, the KD/KO cells should show a significantly reduced or completely absent response. This "right-ward shift" in the dose-response curve is strong evidence of on-target activity.
-
Red Flag (Non-Specific Effect): If both WT and KD/KO cells respond identically to MMA, the effect is independent of your hypothesized target and is therefore non-specific.
-
Objective: To demonstrate that the observed effect is dependent on the specific chemical structure of MMA.
Causality & Logic: A structurally similar but biologically inactive analog of your compound is a powerful control.[5] This molecule should share physicochemical properties (e.g., solubility, size) with the active compound but lack the key chemical features required for target binding. If this inactive analog fails to produce the phenotype, it strengthens the case that the activity is due to a specific structural interaction.
Methodology:
-
Obtain or Synthesize an Analog: The ideal analog would have a minimal change that abolishes activity, such as an alanine scan of a key residue in the MMA peptide sequence (e.g., pEQPA LW.NH₂).
-
Confirm Inactivity: First, you must confirm that the analog is indeed inactive against your purified target in a biochemical assay or shows no effect in your primary cellular assay at high concentrations.
-
Run in Parallel: In your primary cellular assay, treat cells with the vehicle control, active MMA, and the inactive analog across the same concentration range.
-
Measure Phenotype: Assess the biological endpoint.
-
Analyze Data:
-
Expected Outcome (Specific Effect): Active MMA produces the dose-dependent phenotype, while the inactive analog has no effect.
-
Red Flag (Non-Specific Effect): If both the active MMA and the inactive analog produce the same phenotype, the effect is likely due to a non-specific property of the chemical scaffold itself and not a specific target interaction.
-
Objective: To confirm the biological phenotype using a different experimental method.
Example Scenarios:
| Primary Assay (Hypothesis: MMA inhibits cell proliferation) | Orthogonal Assay |
| Luminescence-based viability assay (e.g., CellTiter-Glo®) | Direct cell counting using a hemocytometer and trypan blue exclusion. |
| Reporter gene assay for a transcription factor | Direct measurement of the transcription factor's downstream target gene expression via qPCR. |
| FRET-based kinase activity assay | Western blot analysis to measure the phosphorylation of the kinase's direct substrate. |
Methodology:
-
Select an Appropriate Assay: Choose a validated orthogonal assay that measures a different aspect of the same biological process.
-
Perform Experiment: Treat your cells or system with MMA and appropriate controls (vehicle, inactive analog).
-
Analyze & Compare: Compare the results of the orthogonal assay with your primary assay.
-
Analyze Data:
-
Expected Outcome (Specific Effect): The results from both assays should be concordant (e.g., both show a dose-dependent inhibition of proliferation).
-
Red Flag (Non-Specific Effect): If the primary assay shows an effect but the orthogonal assay does not, your initial result was likely an artifact of the primary assay's technology.
-
Section 3: Advanced Strategies for Target Deconvolution
-
Question: I have a robust and specific phenotype with MMA, but I don't know its direct molecular target in my system. How can I identify it?
-
Causality & Logic: When the target is unknown, unbiased, system-wide approaches are needed to identify the specific protein(s) that MMA physically interacts with or the genes required for its activity.
Workflow 3.1: Chemical Proteomics Pulldown
This method uses a modified version of MMA to "fish" for its binding partners in a cell lysate.[10][11] A biotin or photo-affinity tag is conjugated to MMA, incubated with cell lysate, and then pulled down using streptavidin beads. The bound proteins are then identified by mass spectrometry. This provides direct evidence of physical interaction.[10]
Workflow 3.2: CRISPR-Based Genetic Screens
This powerful technique identifies genes that are essential for a compound's activity.[12] A library of cells, each with a different gene knocked out via CRISPR, is treated with a cytotoxic concentration of MMA. Cells that have the target gene (or a critical pathway component) knocked out will be resistant to MMA and will survive. Sequencing the guide RNAs in the surviving population reveals the genes required for MMA's mechanism of action.[12]
Section 4: Data Interpretation & Best Practices
Summary of Expected Outcomes
This table provides a quick reference for interpreting your control experiments.
| Experiment | Outcome Suggesting Specific Effect | Outcome Suggesting Non-Specific Effect |
| Dose-Response Curve | Potent (low nM to low µM EC₅₀/IC₅₀) with a standard sigmoidal shape. | Weak (high µM EC₅₀/IC₅₀) with a shallow or irregular curve. |
| Endpoint-Only Screen | No change in signal with MMA. | Dose-dependent change in signal with MMA. |
| Target KO/KD | Response is abolished or significantly reduced in KO/KD cells. | Response is identical in WT and KO/KD cells. |
| Inactive Analog | Inactive analog produces no effect. | Inactive analog produces the same effect as active MMA. |
| Orthogonal Assay | Phenotype is confirmed with a different methodology. | Phenotype is not observed in the orthogonal assay. |
Mandatory Visualization
Caption: On-Target vs. Off-Target Effects of this compound.
Caption: Experimental workflow for validating MMA specificity.
References
-
Basith, S., et al. (2018). A comprehensive overview of computational approaches for predicting off-target interactions of drugs. Briefings in Bioinformatics. Available at: [Link]
-
Lin, X., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Thorne, N., Auld, D.S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Available at: [Link]
-
Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Li, J., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's archives of developmental biology. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]
-
Gentsch, K., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell. Available at: [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2022). ACS Applied Bio Materials. Available at: [Link]
-
Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Adhikari, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Gilbert, I.H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Drug Discovery. Available at: [Link]
-
Williams, M. (2002). Target validation. Current Opinion in Pharmacology. Available at: [Link]
Sources
- 1. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Metamorphosin A
Welcome to the technical support center for the synthesis of Metamorphosin A (pGlu-Gln-Pro-Gly-Leu-Trp-NH₂). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important neuropeptide. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic strategy and improve your final yield.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and why are the terminal modifications important?
This compound is a hexapeptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH₂. The N-terminal pyroglutamic acid (pGlu) and the C-terminal amide (-NH₂) are critical for its biological activity. The pGlu modification protects the peptide from degradation by aminopeptidases, while the C-terminal amide is a common feature of many bioactive neuropeptides, influencing receptor binding and overall stability.[1][2][3]
Q2: What is the recommended overall strategy for synthesizing this compound?
For a peptide of this length, Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and efficient method.[4][5] This approach involves assembling the peptide chain step-by-step on a solid resin support, which simplifies the purification of intermediates.[5]
Q3: How should I introduce the N-terminal pyroglutamic acid (pGlu)?
There are two primary strategies:
-
Direct Coupling: The most straightforward method is to couple a commercially available Fmoc-pGlu-OH residue at the final step of the synthesis after deprotecting the N-terminus of the glutamine residue.
-
Spontaneous Cyclization: While N-terminal glutamine can spontaneously cyclize to form pGlu, this reaction can be difficult to control and may lead to side products. Therefore, direct coupling is generally recommended for better yield and purity.
Q4: How do I achieve the C-terminal amide?
The C-terminal amide is typically incorporated by using a specific type of resin for SPPS, such as a Rink Amide resin.[3] During the final cleavage step with a strong acid cocktail (e.g., trifluoroacetic acid), the peptide is released from the resin with the C-terminal amide already formed.
Troubleshooting Guide: Improving this compound Yield
This guide addresses specific issues you may encounter during the synthesis of this compound, organized by the stage of the process.
Low Coupling Efficiency
Low efficiency at any of the coupling steps will result in the accumulation of deletion sequences, which are peptide chains missing one or more amino acids. This will significantly lower the yield of the target peptide and complicate purification.
Problem: Incomplete coupling of an amino acid, indicated by a positive Kaiser test (blue beads) after the coupling step.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The Proline (Pro) residue can be sterically hindered, making it difficult to couple efficiently. The subsequent Glycine coupling can also be challenging. | Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step. Ensure thorough washing between couplings. |
| Peptide Aggregation | As the peptide chain grows, it can aggregate on the resin, making the N-terminus inaccessible for the next coupling reaction. The hydrophobic Trp and Leu residues can contribute to this. | Use Chaotropic Salts: Add a chaotropic salt like LiCl to the coupling and deprotection solutions to disrupt secondary structures. Incorporate Pseudoproline Dipeptides: If aggregation is severe, consider using a pseudoproline dipeptide to disrupt aggregation. |
| Inefficient Activation | The carboxylic acid of the incoming amino acid may not be sufficiently activated for efficient coupling. | Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU, HCTU, or COMU. Ensure they are fresh and anhydrous. Check Base Equivalents: Ensure the correct stoichiometry of a non-nucleophilic base like diisopropylethylamine (DIPEA) is used. |
Workflow for a Standard Coupling Cycle:
Caption: Standard Fmoc-SPPS Cycle.
Side Reactions and Impurities
Side reactions can lead to a complex mixture of impurities that are difficult to separate from the final product.
Problem: Mass spectrometry analysis of the crude product shows unexpected masses.
| Potential Cause | Explanation | Recommended Solution |
| Aspartimide Formation | If Aspartic Acid (Asp) were present, it could form a cyclic aspartimide, leading to a mass loss of 18 Da. While not in this compound, this is a common peptide synthesis issue. | N/A for this compound. |
| Oxidation of Tryptophan | The indole side chain of Tryptophan (Trp) is susceptible to oxidation during synthesis and cleavage, resulting in a +16 Da or +32 Da mass increase. | Use Scavengers: During the final cleavage from the resin, include scavengers like triisopropylsilane (TIS) and water in the TFA cleavage cocktail to protect the Trp side chain. Work under Inert Atmosphere: If oxidation is a persistent issue, perform coupling and deprotection steps under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Deprotection | Incomplete removal of side-chain protecting groups (e.g., from Gln) will result in higher mass impurities. | Optimize Cleavage: Ensure a sufficient cleavage time (typically 2-3 hours) with a fresh, high-quality TFA cleavage cocktail. Verify Protecting Group Strategy: Ensure that all side-chain protecting groups are labile to the final cleavage conditions. |
Diagram of Tryptophan Oxidation and Protection:
Caption: Protection of Tryptophan from Oxidation.
Poor Yield After Cleavage and Purification
A low yield of the final, purified peptide can be due to issues during the final steps of the synthesis.
Problem: Low recovery of this compound after HPLC purification.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cleavage | The peptide is not fully cleaved from the resin, leading to a lower amount of crude product. | Optimize Cleavage Cocktail: Use a standard cleavage cocktail such as 95% TFA, 2.5% TIS, and 2.5% water. Ensure Adequate Time and Agitation: Allow the cleavage reaction to proceed for at least 2-3 hours with gentle agitation. |
| Precipitation Issues | The cleaved peptide may not precipitate efficiently from the cleavage cocktail upon addition of cold ether. | Ensure Ether is Cold: Use ice-cold diethyl ether to maximize precipitation. Centrifuge at Low Temperature: Perform the centrifugation step at a low temperature to ensure the peptide remains precipitated. |
| Poor HPLC Resolution | The crude peptide mixture is not well-separated by reverse-phase HPLC, leading to broad peaks and poor recovery of the pure fraction. | Optimize HPLC Gradient: Develop a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to improve the separation of closely eluting impurities. Consider Orthogonal Purification: If impurities are difficult to remove, consider a secondary purification step, such as ion-exchange chromatography, before the final RP-HPLC. |
References
- Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446.
- Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's archives of developmental biology, 204(4), 276-279.
-
LifeTein. (2025). Should My Peptide Be Amidated?. Retrieved January 16, 2026, from [Link]
-
Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Retrieved January 16, 2026, from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
- Houben-Weyl. (2002). Synthesis of Peptides. In Methods of Organic Chemistry, Volume E 22a.
-
Bio-Works. (n.d.). Peptide purification. Retrieved January 16, 2026, from [Link]
-
Peptide Sciences. (2023, September 19). Peptide Purification. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a neuropeptide PMID: 28306123 | MCE [medchemexpress.cn]
- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
Technical Support Center: Quantifying Endogenous Metamorphosin A
Welcome to the technical support resource for the quantification of endogenous Metamorphosin A (MMA). This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information to help you navigate the unique challenges associated with measuring this specific neuropeptide in biological matrices.
Our approach is to move from general principles to specific troubleshooting, providing not just steps, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges encountered when setting up an assay for endogenous this compound.
Q1: What is this compound and why is its quantification challenging?
This compound (MMA) is a neuropeptide with the sequence pEQPGLW-NH2, known to trigger metamorphosis in certain marine invertebrates like Hydractinia echinata.[1] Quantifying it is challenging for three primary reasons:
-
Endogenous Nature: As an endogenous molecule, a true "blank" or analyte-free biological matrix does not exist. This complicates the creation of accurate calibration curves.[2][3][4]
-
Peptide Properties: Peptides like MMA are prone to non-specific binding to labware, degradation by proteases, and instability in solution.[5]
-
Low Concentrations: Endogenous signaling molecules are often present at very low physiological concentrations, requiring highly sensitive analytical methods.
Q2: I don't have a "blank" sample. How can I build a reliable calibration curve?
This is the central challenge of endogenous analyte quantification.[6] There are four established strategies to address this:[3]
-
Surrogate Matrix Approach: Use a matrix devoid of MMA but with similar properties to your sample (e.g., artificial cerebrospinal fluid, stripped plasma). You will need to validate that the matrix effect in the surrogate is comparable to your authentic samples.[2][3]
-
Surrogate Analyte Approach: Use a stable isotope-labeled (SIL) version of MMA as a "surrogate" analyte to build the calibration curve in the actual biological matrix. The SIL-MMA will have a different mass but should behave identically chromatographically and in the ion source.[3][7][8]
-
Standard Addition Method (SAM): In this method, you add known amounts of an MMA standard to aliquots of your actual sample. The resulting curve is extrapolated back to determine the initial endogenous concentration.[2][6] This is highly effective at correcting for matrix effects in individual samples.[9]
-
Background Subtraction: A calibration curve is prepared in an authentic matrix, and the y-intercept (the signal from the endogenous MMA) is then subtracted from all measurements.[3][7]
Q3: My MMA signal is weak or non-existent. What are the likely causes?
Weak or absent signal is a common issue in peptide analysis.[5] The primary culprits are:
-
Degradation: MMA may be degrading during sample collection, extraction, or storage. Peptides are susceptible to enzymatic and chemical breakdown.[10][11]
-
Non-Specific Binding (NSB): Peptides can adsorb to glass or plastic surfaces, leading to significant sample loss.[5]
-
Poor Extraction Recovery: The chosen sample preparation method may not be efficiently extracting MMA from the biological matrix.[12]
-
Ion Suppression: Components in your sample matrix can co-elute with MMA and interfere with its ionization in the mass spectrometer's source, reducing the signal.[13]
Q4: Can I use an immunoassay (like ELISA) instead of LC-MS/MS?
While immunoassays can be highly sensitive, developing a specific and validated assay for a novel peptide like MMA presents its own challenges.[14] You would need to generate highly specific antibodies that recognize the pEQPGLW-NH2 structure without cross-reacting with other endogenous peptides. For quantitative accuracy, especially during method development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred platform due to its high specificity and ability to overcome issues of antibody cross-reactivity.[3][15]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems you may encounter during your workflow.
Guide 1: Sample Collection & Stability Issues
The integrity of your results begins with the quality of your sample. Peptides are notoriously unstable, and MMA is likely no exception.
Problem: High variability between replicate samples or loss of signal over time.
Root Cause Analysis: This points to analyte degradation, which can happen pre-analytically (during collection and storage) or during sample preparation.[11] Amide bonds, like the one in MMA, can be susceptible to hydrolysis, and enzymatic activity in biological samples is a major threat.[10]
Workflow for Troubleshooting Sample Stability
Caption: Workflow to diagnose and mitigate MMA degradation during sample handling.
Detailed Protocol: Stability Assessment
-
Immediate Quenching: Upon collection, immediately add a broad-spectrum protease inhibitor cocktail to your samples.
-
Acidification: Lowering the pH of the sample to <5 can often inhibit enzymatic activity and improve the stability of some peptides.[16] Test this to see if it preserves your MMA signal.
-
Time Course Study: Prepare a pooled sample and analyze aliquots at T=0, 2, 4, 8, and 24 hours while kept at room temperature, 4°C, and on ice. This will reveal the rate and temperature-dependence of degradation.
-
Freeze-Thaw Stability: Analyze a set of identical aliquots after 1, 2, and 3 freeze-thaw cycles. If the signal decreases, it is critical to aliquot samples for single use.
Guide 2: Low Recovery & Non-Specific Binding
If your analyte is stable but the signal remains low, the issue likely lies in sample preparation and handling.
Problem: Low signal intensity, poor linearity in calibration curves, especially at low concentrations.
Root Cause Analysis: This is a classic sign of either inefficient extraction from the matrix or loss of analyte due to non-specific binding (NSB) to labware.[5]
Troubleshooting Non-Specific Binding & Extraction
Caption: Decision tree for improving MMA recovery during sample preparation.
Detailed Protocols: Extraction Optimization
-
Protein Precipitation (PPT):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps keep the peptide charged and soluble.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new low-bind tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
Solid Phase Extraction (SPE):
-
Rationale: SPE provides superior cleanup compared to PPT, significantly reducing matrix effects.[12] For a small peptide like MMA, a mixed-mode cation exchange polymer-based SPE cartridge is a good starting point.
-
Conditioning: Wash the cartridge with methanol, followed by an equilibration step with an aqueous buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., diluted with an acidic buffer).
-
Washing: Wash with a weak organic solvent to remove interfering hydrophobic compounds, followed by an aqueous wash to remove salts.
-
Elution: Elute MMA with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge interaction, releasing the peptide.
-
Evaporate and reconstitute.
-
Guide 3: LC-MS/MS Method & Matrix Effects
Once your sample is prepped, chromatographic and mass spectrometric conditions are paramount for achieving specificity and sensitivity.
Problem: Poor peak shape (tailing, broadening), inconsistent retention times, or signal that doesn't correlate with concentration.
Root Cause Analysis: These issues can stem from poor chromatography, an unstable ion source, or, most commonly, matrix effects.[13] Matrix effects occur when co-eluting molecules from the sample enhance or suppress the ionization of the analyte of interest, leading to inaccurate quantification.[9][13]
Quantitative Data: MMA Mass Spectrometry Parameters (Hypothetical)
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | m/z 630.3 (M+H)+ | Calculated mass of pEQPGLW-NH2 + proton. |
| Product Ions (Q3) | m/z 110.1, 484.2 | Hypothetical fragmentation of the peptide backbone. These would be determined experimentally by infusing a synthetic standard. |
| Ionization Mode | ESI Positive | Peptides readily form positive ions in acidic mobile phases. |
| Column Choice | C18, <2 µm particle size | Standard for peptide separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Standard organic eluent. |
Protocol: Diagnosing and Mitigating Matrix Effects
-
Post-Column Infusion Analysis:
-
This is the gold standard for visualizing matrix effects.
-
Infuse a constant flow of MMA standard directly into the MS source post-column.
-
Simultaneously, inject an extracted blank matrix sample onto the LC column.
-
Any dip or rise in the constant MMA signal as the blank matrix components elute indicates ion suppression or enhancement at that specific retention time.
-
-
Quantitative Assessment:
-
Prepare MMA standards in a clean solvent (e.g., mobile phase A) and in an extracted blank matrix.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Matrix) / (Peak Area in Solvent) .[6]
-
An MF < 1 indicates suppression; an MF > 1 indicates enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
-
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the gradient to better separate MMA from the interfering components identified in the post-column infusion experiment.
-
Dilute the Sample: A simple but effective way to reduce the concentration of interfering matrix components.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-MMA will co-elute and experience the exact same matrix effects as the endogenous analyte. By using the ratio of the analyte to the SIL-IS, the matrix effect is cancelled out.[6]
-
References
-
Buhrman, D., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays. Journal of Chromatography A. [Link]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry. [Link]
-
Yalnouti, F., et al. (2016). Quantitative analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Schmich, M., et al. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature. [Link]
-
Norris, B. (2023). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]
-
Jemal, M., & Xia, Y. Q. (2006). The need for accuracy and precision in the quantitation of endogenous compounds in biological samples. Current Pharmaceutical Analysis. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology. [Link]
-
Li, W., et al. (2006). Quantitation of Endogenous Analytes in Biofluid without a True Blank Matrix. Analytical Chemistry. [Link]
-
Souverain, S., et al. (2004). A review: Developments in extraction procedures of analytes from biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jian, W., et al. (2006). Surrogate analyte approach for the quantitative determination of an endogenous compound in biological samples. Journal of Chromatography B. [Link]
-
Fintschenko, Y., & Choi, D. (2003). Feasibility of an immunoassay for mevalonolactone. Journal of Immunological Methods. [Link]
-
Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research. [Link]
-
Gu, H., & Liu, G. (2017). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. [Link]
Sources
- 1. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cstti.com [cstti.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Feasibility of an immunoassay for mevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Metamorphosin A-Induced Metamorphosis
Welcome to the technical support center for Metamorphosin A (MA)-induced metamorphosis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing MA in their experiments and may be encountering challenges with inducing metamorphosis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential sources of resistance to MA.
Introduction: The Challenge of Inducing Metamorphosis
This compound is a potent neuropeptide that triggers the complex process of metamorphosis in several marine invertebrate larvae, most notably the hydrozoan Hydractinia echinata.[1] While MA is a powerful tool, achieving consistent and successful induction of metamorphosis can sometimes be challenging. "Resistance" in this context may not always imply a classic drug resistance mechanism but can manifest as a partial, delayed, or completely absent metamorphic response.
This guide will walk you through potential causes of suboptimal MA-induced metamorphosis and provide actionable troubleshooting strategies. Our approach is grounded in the known mechanisms of marine invertebrate metamorphosis and general principles of neuropeptide signaling.
Part 1: Troubleshooting Guide - When Metamorphosis Fails
Issue 1: No Metamorphic Response Observed
If you are not observing any signs of metamorphosis after treating your larvae with this compound, consider the following potential causes and solutions.
Potential Cause 1: Larval Competence
For metamorphosis to be induced, larvae must be developmentally "competent," meaning they have reached a stage where they are capable of responding to metamorphic cues.
-
Troubleshooting Steps:
-
Verify Larval Age and Stage: Ensure your larvae are at the appropriate developmental stage for metamorphosis. This can vary between species and even between different laboratory strains.
-
Optimize Culture Conditions: Suboptimal culture conditions (e.g., temperature, salinity, water quality) can delay or prevent the attainment of competence. Ensure your rearing conditions are optimal for the species you are working with.
-
Time-Course Experiment: If you are unsure about the window of competence, perform a time-course experiment where you treat larvae of different ages with MA to identify the optimal induction period.
-
Potential Cause 2: this compound Integrity and Concentration
The quality and concentration of your MA are critical for successful induction.
-
Troubleshooting Steps:
-
Check MA Stock: Ensure your MA stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Verify Working Concentration: Prepare fresh dilutions of MA for each experiment. The optimal concentration can be species-specific. If you are unsure, perform a dose-response experiment to determine the optimal concentration for your system.
-
Positive Control: Use a known inducer of metamorphosis for your species, such as Cesium Chloride (CsCl) for Hydractinia echinata, as a positive control to confirm that the larvae are capable of metamorphosing under your experimental conditions.[1][2]
-
Potential Cause 3: Inadequate Exposure Time
Insufficient exposure to MA may not be enough to trigger the irreversible commitment to metamorphosis.
-
Troubleshooting Steps:
-
Review Protocol: Double-check the recommended incubation time for MA in your specific protocol.
-
Extended Exposure: If a short exposure is not yielding results, try a longer, continuous exposure to MA.
-
Issue 2: Partial or Delayed Metamorphosis
In some cases, you may observe a partial or significantly delayed metamorphic response.
Potential Cause 1: Suboptimal MA Concentration
A concentration of MA that is too low may only trigger a partial or slow response.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response analysis to identify the concentration of MA that elicits a complete and timely metamorphic response.
-
Potential Cause 2: Desensitization of Signaling Pathway
Prolonged exposure to a low concentration of a signaling molecule can sometimes lead to desensitization of the receptor or downstream signaling components.
-
Troubleshooting Steps:
-
Pulsed Application: Instead of continuous exposure, try a pulsed application of a higher concentration of MA. This can sometimes be more effective at activating the signaling pathway without causing desensitization.
-
Potential Cause 3: Natural Variation
Biological systems inherently have a degree of natural variation. Some individuals within a population may be less sensitive to metamorphic cues.
-
Troubleshooting Steps:
-
Increase Sample Size: Ensure you are using a sufficiently large number of larvae in your experiments to account for natural variation.
-
Selective Breeding (Advanced): If you are working with a cultured organism, it may be possible to select for individuals that respond more consistently to MA over several generations.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying signaling pathway of this compound?
While the complete signaling pathway of this compound is still under investigation, it is known to be a neuropeptide that acts on the larval nervous system.[1] Neuropeptides typically bind to G-protein coupled receptors (GPCRs) on the cell surface, initiating an intracellular signaling cascade. In Hydractinia, metamorphosis is a complex process involving multiple signaling pathways, including Wnt and Notch signaling, which are crucial for body plan development.[3] Additionally, the process is dependent on caspase activity, suggesting a role for programmed cell death in the remodeling of larval tissues.[4][5][6]
Q2: Could my larvae be developing resistance to this compound in the classic sense?
True resistance, involving genetic changes that alter the target of MA or the signaling pathway, is unlikely to develop within a single experiment. However, several factors can lead to a state of "insensitivity" that resembles resistance:
-
Receptor Downregulation: Continuous exposure to a ligand can sometimes lead to the internalization and degradation of its receptor, reducing the cell's sensitivity.
-
Inhibitory Signaling: The activation of parallel signaling pathways could potentially inhibit the MA-induced metamorphic cascade.
-
Lack of Co-factors: Metamorphosis in some species is a multi-factorial process that may require both a primary cue like MA and a secondary signal from the environment (e.g., a bacterial biofilm).
Q3: Are there alternative methods to induce metamorphosis if MA is not working?
Yes, for Hydractinia echinata, metamorphosis can be induced by other means, which can be useful for experimental controls or as an alternative induction method.
-
Natural Induction: The natural inducer of metamorphosis for Hydractinia echinata is a biofilm of specific marine bacteria, such as Pseudoalteromonas espejiana.[2]
-
Artificial Induction: Monovalent cations like Cesium Chloride (CsCl) are potent artificial inducers of metamorphosis in Hydractinia and other marine invertebrates.[1][7]
Q4: How can I be sure my experimental setup is not inhibiting metamorphosis?
Several environmental and experimental factors can interfere with metamorphosis.
-
Water Quality: Ensure the artificial seawater or natural seawater you are using is clean and free of contaminants.
-
Substrate: The type of substrate you are using for larval settlement can be important. Some species have specific substrate requirements.
-
Light and Temperature: Maintain consistent and optimal light and temperature conditions for your species.
Part 3: Experimental Protocols and Data
Protocol 1: Standard this compound Induction Assay for Hydractinia echinata
-
Larval Collection: Collect competent planula larvae of Hydractinia echinata. Competence is typically reached a few days after fertilization.
-
Preparation of MA Solution: Prepare a stock solution of this compound in sterile artificial seawater. A typical starting concentration for a dose-response experiment would be a serial dilution from 10 µM down to 10 nM.
-
Induction:
-
Place a defined number of larvae (e.g., 20) into each well of a multi-well plate containing the different concentrations of MA.
-
Include a negative control (artificial seawater only) and a positive control (e.g., 20 mM CsCl).
-
-
Incubation: Incubate the larvae at the appropriate temperature for your strain (e.g., 18-20°C).
-
Observation: Observe the larvae at regular intervals (e.g., 6, 12, 24, and 48 hours) under a dissecting microscope.
-
Scoring: Score the number of larvae that have successfully attached and undergone metamorphosis (development of a primary polyp).
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution |
| No Metamorphosis | Larvae not competent | Use older larvae; optimize culture conditions. |
| Inactive this compound | Use fresh MA stock; verify concentration. | |
| Insufficient exposure time | Increase incubation time. | |
| Partial/Delayed Metamorphosis | Suboptimal MA concentration | Perform a dose-response experiment. |
| Signaling pathway desensitization | Try a pulsed application of MA. | |
| Natural variation | Increase the number of larvae per experiment. |
Part 4: Visualizing the Metamorphic Process
Diagram 1: Hypothetical this compound Signaling Pathway
This diagram illustrates a plausible signaling cascade for this compound, based on the known mechanisms of neuropeptide signaling and the involvement of key pathways in Hydractinia metamorphosis.
Caption: Hypothetical signaling pathway of this compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when troubleshooting failed MA-induced metamorphosis.
Caption: Troubleshooting workflow for MA-induced metamorphosis.
References
- Leitz, T. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276-279.
- Kroiher, M., & Berking, S. (1999). Metamorphosis of Hydractinia echinata--natural versus artificial induction and developmental plasticity. Journal of Experimental Zoology, 284(7), 814-23.
- Müller, W. A., Teo, R., & Frank, U. (2007). The Wnt pathway in the transition from the planula to the polyp in the hydrozoan Hydractinia. Developmental Biology, 303(1), 213-226.
- Degnan, B. M., & Morse, D. E. (2006). Ecological regulation of development: induction of marine invertebrate metamorphosis.
- Heyland, A., & Moroz, L. L. (2006). Signaling mechanisms underlying metamorphic transitions in animals.
- Berking, S. (1984). Metamorphosis of Hydractinia echinata insights into pattern formation in hydroids. Roux's Archives of Developmental Biology, 193(6), 370-378.
- Leitz, T. (1998). Induction of metamorphosis of the marine hydrozoan Hydractinia echinata Fleming, 1828. Invertebrate Reproduction & Development, 34(2-3), 163-171.
- Schmich, J., & Leitz, T. (1997). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 41(6), 847-854.
- Seipp, S., Schmich, J., & Leitz, T. (2001). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology, 45(S1), S83-S84.
- Frank, U., & Rinkevich, B. (2022). Gene Manipulation in Hydractinia. Methods in Molecular Biology, 2450, 419-436.
- Helm, R. R., & Dunn, C. W. (2017).
- van den Pol, A. N. (2012). Neuropeptide transmission in brain circuits. Neuron, 76(1), 98-115.
- Beets, I., et al. (2019). Experience-dependent plasticity through neuropeptide signaling networks in C. elegans. Frontiers in Behavioral Neuroscience, 13, 219.
- Johnson, C. R., & Giddins, R. (1991). Settlement of crown-of-thorns starfish: role of bacteria on surface of coralline algae and a hypothesis for deepwater recruitment. Marine Ecology Progress Series, 71(2), 143-153.
- Fitt, W. K., & Coon, S. L. (1992). Evidence for a role for dopamine in the induction of metamorphosis in the oyster Crassostrea virginica. Biological Bulletin, 182(3), 403-412.
Sources
- 1. Metamorphosis of Hydractinia echinata--natural versus artificial induction and developmental plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 5. Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijdb.ehu.eus [ijdb.ehu.eus]
- 7. Metamorphosis ofHydractinia echinata Insights into pattern formation in Hydroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Metamorphosin A: Technical Support and Best Practices Guide
Welcome to the technical support center for Metamorphosin A. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and safe handling of this compound in your experiments. As a neuropeptide with the sequence pGlu-Gln-Pro-Gly-Leu-TrpNH2, proper storage and handling are critical to obtaining reliable and reproducible results.[1][2]
This resource provides answers to frequently asked questions and troubleshooting guides for common issues encountered during the storage and use of this compound.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for lyophilized this compound powder?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably in a desiccated environment.[3][4] Peptides are susceptible to degradation, and low temperatures minimize this process. The presence of a desiccant is crucial to protect the peptide from moisture, which can initiate hydrolysis.
How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted into single-use volumes and stored at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can lead to peptide degradation.[4] The choice of solvent can also impact stability; refer to the solvent selection FAQ for more details.
What is the expected shelf-life of this compound?
The shelf-life of lyophilized this compound, when stored correctly at -20°C or below, is typically several years. However, once reconstituted, the stability can be significantly reduced. It is recommended to use reconstituted solutions as soon as possible, and for optimal results, within a few days, even when stored at -20°C.
What are the primary degradation pathways for this compound?
As a peptide, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The peptide bonds can be cleaved by water. This is accelerated by acidic or basic conditions.
-
Oxidation: The tryptophan residue in the sequence is particularly susceptible to oxidation. Exposure to air and certain metal ions can catalyze this process.
-
Asparagine and Glutamine Deamidation: The glutamine residue can undergo deamidation to form a glutamic acid residue.
To mitigate these, it is essential to use high-purity solvents, minimize exposure to air, and control the pH of the solution.
What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE should be worn, including a lab coat, safety glasses, and gloves.[5][6] While specific toxicity data for this compound is not widely available, it is good practice to handle all chemicals with care to avoid direct contact and inhalation.
Troubleshooting Guides
Problem: Inconsistent or no biological activity observed in my assay.
-
Possible Cause 1: Peptide Degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that both the lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from moisture and light.
-
Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the peptide. Prepare single-use aliquots to avoid this.
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a new aliquot of the stock solution for each experiment.
-
-
-
Possible Cause 2: Improper Solubilization.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure the chosen solvent is appropriate for this compound and your experimental system. For peptides, sterile, nuclease-free water, or buffers like PBS are common choices. For less soluble peptides, organic solvents like DMSO or DMF may be necessary as a first step before further dilution in aqueous buffers.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure the peptide has fully dissolved. Sonication in a water bath can aid in dissolving stubborn peptides.
-
-
-
Possible Cause 3: Adsorption to Surfaces.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Peptides can adsorb to plastic and glass surfaces. Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide.
-
-
Problem: Precipitate forms in my this compound solution.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Steps:
-
Adjust pH: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may help to increase solubility.
-
Use a Different Solvent System: If the peptide is not soluble in your current buffer, you may need to first dissolve it in a small amount of an organic solvent like DMSO and then slowly add it to your aqueous buffer while vortexing.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Use Sterile Technique: Prepare solutions under sterile conditions using sterile-filtered solvents to prevent microbial growth, which can appear as a precipitate.
-
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can introduce moisture.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., sterile, nuclease-free water or a buffer of your choice) to the vial. The choice of solvent should be compatible with your downstream application.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquoting: Dispense the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Safe Handling of this compound
-
Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.[5][6]
-
Designated Work Area: Handle the peptide in a clean, designated area to prevent cross-contamination.
-
Avoid Inhalation: Handle the lyophilized powder carefully to avoid creating dust. If there is a risk of aerosolization, work in a fume hood or a biological safety cabinet.[5]
-
Waste Disposal: Dispose of all waste materials, including empty vials, used pipette tips, and contaminated gloves, in accordance with your institution's chemical waste disposal guidelines.
-
Hand Washing: Wash your hands thoroughly after handling the peptide, even if you were wearing gloves.[5]
Data and Visualizations
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccated environment. |
| Stock Solution | -20°C or -80°C | Up to 1-3 months (test for stability) | Aliquot into single-use volumes. Avoid freeze-thaw cycles. |
| Working Solution | 2-8°C | Up to 24-48 hours | Prepare fresh before use for best results. |
Diagram 1: Workflow for Handling this compound
Caption: A typical workflow for storing, preparing, and using this compound.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Major degradation pathways for peptides like this compound.
References
- Schmich, M., et al. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276-279.
- Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446.
- GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. GMP Insiders.
- Senior Care Consultant Group. (2008).
- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
- University of Washington. (n.d.).
Sources
- 1. This compound is a neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. sccg.biz [sccg.biz]
- 5. jefferson.edu [jefferson.edu]
- 6. depts.washington.edu [depts.washington.edu]
Technical Support Center: Calibrating Bioassays with Metamorphosin A Standards
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Metamorphosin A (MMA) as a standard in bioassays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of reliable, reproducible, and accurate experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, preparation, and use of this compound in bioassay calibration.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neuropeptide with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2.[1] It belongs to the LWamide/GLWamide family of neuropeptides found in Cnidaria.[2][3] Its primary characterized function is to induce metamorphosis in the planula larvae of the marine hydroid Hydractinia echinata.[1] The proposed mechanism of action involves binding to a G-protein coupled receptor (GPCR) on the surface of larval cells.[4][5][6] This initiates an intracellular signaling cascade that leads to the activation of caspase-3, an key enzyme in the apoptotic pathways that are essential for the radical morphological changes during metamorphosis.[7]
Q2: How should I reconstitute and store lyophilized this compound?
A2: Lyophilized this compound should be stored at -20°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. The solubility of peptides is sequence-dependent. For this compound, which contains both hydrophobic (Leu, Trp) and polar residues, initial reconstitution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is recommended, followed by dilution with an appropriate aqueous buffer. For long-term storage of the stock solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q3: What is the expected effective concentration range for this compound in a Hydractinia echinata bioassay?
A3: While a definitive EC50 value is not consistently reported in the literature and can be assay-dependent, studies with related GLWamide peptides in other cnidarians show effects in the high nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration range and EC50 value for your specific experimental conditions, including the larval batch and age.
Q4: Can I use water to dissolve this compound directly?
A4: Due to the presence of hydrophobic amino acids, direct dissolution in water may be difficult and could lead to incomplete solubilization or aggregation. It is best practice to first dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO and then slowly add the aqueous buffer while vortexing to the desired final concentration.
Q5: My this compound solution has turned slightly yellow. Is it still usable?
A5: Peptides containing tryptophan, like this compound, are susceptible to oxidation, which can sometimes cause a change in color. This may indicate degradation and potential loss of biological activity. To minimize oxidation, it is recommended to use oxygen-free buffers for reconstitution and store aliquots tightly sealed at low temperatures. If you observe a color change, it is advisable to use a fresh aliquot or a new vial of lyophilized peptide to ensure the accuracy of your results.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the calibration of bioassays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Standard Curve Replicates | 1. Pipetting Error: Inaccurate or inconsistent pipetting of the standard solutions. 2. Incomplete Mixing: The standard solution was not thoroughly mixed at each dilution step. 3. Inconsistent Cell/Larval Density: Uneven distribution of larvae in the assay plates. | 1. Use calibrated pipettes and proper pipetting techniques. Change tips between each dilution. 2. Vortex each standard dilution thoroughly before pipetting to the next dilution or to the assay plate. 3. Ensure a homogenous suspension of larvae before dispensing into wells. |
| Poor Standard Curve Shape (e.g., flattened curve, low R² value) | 1. Incorrect Standard Concentration: Errors in the initial weighing of the lyophilized peptide or in dilution calculations.[1] 2. Degraded Standard: The this compound standard has lost activity due to improper storage or handling. 3. Inappropriate Curve Fit Model: The mathematical model used to fit the curve is not appropriate for the data.[3] | 1. Double-check all calculations. If possible, verify the concentration of the stock solution spectrophotometrically. 2. Prepare a fresh stock solution from a new vial of lyophilized peptide. Always aliquot stock solutions to minimize freeze-thaw cycles. 3. Use a 4- or 5-parameter logistic (4PL or 5PL) curve fitting model, which is typically suitable for sigmoidal dose-response curves. |
| No or Low Response to this compound | 1. Inactive Peptide: The this compound has degraded. 2. Larval Incompetence: The Hydractinia echinata larvae are not at the correct developmental stage to respond to metamorphic cues. 3. Suboptimal Assay Conditions: Incubation time, temperature, or media conditions are not optimal for metamorphosis. | 1. Use a fresh, properly stored aliquot of this compound. Include a positive control, such as Cesium Chloride (CsCl) at a final concentration of 6 mM, to confirm that the larvae are capable of metamorphosis.[1] 2. Ensure larvae are at the competent planula stage (typically 2-3 days post-fertilization).[2] 3. Optimize assay parameters. Maintain a constant temperature (e.g., 18-22°C) and use sterile artificial seawater. |
| High Background Signal in Negative Controls | 1. Contamination: Bacterial or fungal contamination in the culture media or on the assay plates can sometimes induce metamorphosis or interfere with the assay readout. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the peptide is too high in the final assay volume. | 1. Use sterile techniques throughout the experiment. Prepare solutions with sterile, filtered artificial seawater. 2. Ensure the final concentration of DMSO in the assay wells is low (typically ≤0.5%) and does not affect larval viability or induce metamorphosis. Run a vehicle control (media with the same concentration of DMSO as the highest standard) to check for solvent effects. |
Section 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key procedures in calibrating bioassays with this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO and subsequent serial dilutions for generating a standard curve.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile artificial seawater (ASW) or appropriate assay buffer
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of DMSO: Determine the mass of lyophilized this compound in the vial. The molecular weight of this compound (C₃₅H₄₄N₈O₇) is approximately 688.78 g/mol . Use the following formula to calculate the volume of DMSO needed for a 1 mM stock solution: Volume of DMSO (µL) = (Mass of peptide (mg) / 688.78 g/mol ) * 1,000,000
-
Reconstitution of the Stock Solution: a. Allow the vial of lyophilized this compound to warm to room temperature before opening. b. Briefly centrifuge the vial to ensure all the powder is at the bottom. c. Add the calculated volume of DMSO to the vial. d. Cap the vial tightly and vortex thoroughly until the peptide is completely dissolved. The solution should be clear.
-
Storage of Stock Solution: a. Aliquot the 1 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions (Serial Dilution): a. Thaw a single aliquot of the 1 mM stock solution. b. Perform serial dilutions in sterile artificial seawater to generate a range of standard concentrations for your assay. For example, to create a 10 µM standard, dilute 10 µL of the 1 mM stock into 990 µL of ASW. c. Use these working solutions to create your standard curve. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: Generating a Standard Curve for the Hydractinia echinata Metamorphosis Bioassay
This protocol outlines the procedure for a typical metamorphosis bioassay in a 24-well plate format.
Materials:
-
Competent Hydractinia echinata planula larvae
-
This compound working solutions (prepared as in Protocol 1)
-
Positive Control: 6 mM Cesium Chloride (CsCl) in ASW
-
Negative Control: Sterile Artificial Seawater (ASW)
-
Vehicle Control: ASW with the same percentage of DMSO as the highest MMA concentration
-
Sterile 24-well tissue culture plates
-
Stereomicroscope
Procedure:
-
Plate Setup: a. Label a 24-well plate for each concentration of the standard curve, including negative, vehicle, and positive controls. It is recommended to run each concentration in triplicate. b. Add the appropriate volume of each this compound working solution to the corresponding wells. c. Add the control solutions to their respective wells.
-
Larval Plating: a. Gently swirl the container of competent larvae to ensure a homogenous suspension. b. Using a wide-bore pipette tip to avoid damaging the larvae, transfer an equal number of larvae (e.g., 20-30) into each well. c. Bring the final volume in each well to a consistent level (e.g., 1 mL) with sterile ASW.
-
Incubation: a. Cover the plate and incubate at a constant temperature (e.g., 20°C) for 24 to 48 hours.
-
Data Acquisition: a. At the end of the incubation period, examine each well under a stereomicroscope. b. Count the number of larvae that have successfully metamorphosed (i.e., have developed into a primary polyp with a mouth and tentacles) and the total number of larvae in each well. c. Calculate the percentage of metamorphosis for each well: % Metamorphosis = (Number of metamorphosed larvae / Total number of larvae) * 100
-
Data Analysis: a. Average the percentage of metamorphosis for the triplicate wells at each concentration. b. Plot the average percentage of metamorphosis against the logarithm of the this compound concentration. c. Use a non-linear regression analysis with a 4- or 5-parameter logistic model to fit the data and determine the EC50 value.
Section 4: Visualizations
Proposed Signaling Pathway for this compound-Induced Metamorphosis
Caption: Proposed signaling pathway for this compound in Hydractinia echinata.
Experimental Workflow for Bioassay Calibration
Caption: Workflow for calibrating a bioassay with this compound standards.
References
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's Archives of Developmental Biology, 204(4), 276-279. [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in Endocrinology, 11, 344. [Link]
-
Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. PubMed. [Link]
-
Iwao, K. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. International Journal of Proteomics, 2012, 850932. [Link]
-
Iwao, K. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. PMC. [Link]
-
Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. ResearchGate. [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. The International Journal of Developmental Biology. [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. ResearchGate. [Link]
-
Seipp, S., Schmich, J., & Leitz, T. (2006). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. PubMed. [Link]
-
Leitz, T. (1993). Metamorphosis and pattern formation in Hydractinia echinata, a colonial hydroid. SciSpace. [Link]
-
Nakanishi, N., et al. (2020). Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis. bioRxiv. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Quiroga Artigas, G., et al. (2020). Molecular and cellular architecture of the larval sensory organ in the cnidarian Nematostella vectensis. bioRxiv. [Link]
-
The International Journal of Developmental Biology. (n.d.). Metamorphosis of Hydractinia echinata (Cnidaria) is caspase-dependent. Retrieved from [Link]
-
Grimmelikhuijzen, C. J. P., & Hauser, F. (2022). Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria. Frontiers in Endocrinology. [Link]
-
Guo, H., et al. (2021). Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata. mBio. [Link]
-
Leitz, T., & Müller, W. A. (2009). Metamorphosis of Hydractinia echinata - Natural versus artificial induction and developmental plasticity. ResearchGate. [Link]
-
Takeda, N., et al. (2018). A G protein–coupled receptor mediates neuropeptide-induced oocyte maturation in the jellyfish Clytia. PLOS Biology. [Link]
-
Li, P., et al. (2023). Caspases activity assay procedures. ScienceDirect. [Link]
-
Grimmelikhuijzen, C. J. P., & Hauser, F. (2022). Review: The evolution of peptidergic signaling in Cnidaria and Placozoa, including a comparison with Bilateria. PubMed. [Link]
-
Roy, A., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols. [Link]
- Google Patents. (n.d.). Method for solubilising peptide mixtures.
-
BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]
-
ResearchGate. (2022). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
University of Arizona. (n.d.). IACUC Policy for the Preparation, Storage, and Use of Tribromoethanol (Avertin) in Mice. Retrieved from [Link]
-
Yew, H. Z., et al. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. PMC. [Link]
-
Rattanapak, T., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC. [Link]
Sources
- 1. Two Distinct Bacterial Biofilm Components Trigger Metamorphosis in the Colonial Hydrozoan Hydractinia echinata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metamorphosis and pattern formation in Hydractinia echinata, a colonial hydroid. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metamorphosis ofHydractinia echinata Insights into pattern formation in Hydroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metamorphosin A Signaling Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Metamorphosin A Signaling
This compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH₂), a member of the GLWamide neuropeptide family, is a key signaling molecule in cnidarians, such as Hydractinia echinata, where it plays a crucial role in inducing the complex process of metamorphosis.[1][2] These neuropeptides are thought to exert their effects by activating G-protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades.[3][4][5]
A successful signaling assay hinges on a high signal-to-noise ratio. High background noise can mask the true biological signal, leading to false negatives or positives and making it difficult to accurately determine the potency and efficacy of test compounds. This guide will walk you through the most common sources of background noise in MMA signaling assays and provide expert-validated solutions.
Troubleshooting & FAQs: Reducing Background Noise
This section addresses specific issues that contribute to high background noise in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Question 1: My baseline signal is unexpectedly high, even in my negative control wells. What are the likely culprits?
High baseline noise is a frequent challenge and can originate from several sources, broadly categorized as intrinsic sample properties and assay components.
Answer:
There are two primary contributors to high baseline signal: autofluorescence from your cells and culture medium, and non-specific binding of assay reagents.
A. Autofluorescence:
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH and riboflavin, which can contribute to background signal, particularly in fluorescence-based assays.[6][7][8]
-
Media Components: Standard cell culture media often contain components that are inherently fluorescent. Phenol red, a common pH indicator, and riboflavin are major sources of background fluorescence.[6][9] Fetal Bovine Serum (FBS) also contains various fluorescent amino acids and hormones.[6]
B. Non-Specific Binding (NSB):
-
Peptide Adsorption: Peptides, like this compound, can non-specifically adhere to the plastic of the assay plate or other surfaces, leading to a high background signal.[10][11][12][13]
-
Reagent NSB: Detection antibodies or other labeled reagents in your assay can bind non-specifically to the well surface or to cellular components.
Question 2: How can I effectively reduce autofluorescence from my culture medium?
Answer:
Optimizing your culture medium is a critical first step for reducing background noise.
-
Switch to Phenol Red-Free Medium: For fluorescence-based assays, it is highly recommended to use a phenol red-free version of your standard culture medium.[6][9] This simple change can significantly lower background fluorescence.
-
Consider Specialized Imaging Media: If background remains high, consider using a specialized "live cell imaging" medium, which is formulated to have low background fluorescence.
-
Serum Starvation or Reduction: If your assay protocol allows, reducing the serum concentration or performing a short period of serum starvation before the assay can decrease background from FBS.[14] However, ensure this does not negatively impact cell health and responsiveness.
Question 3: My peptide ligand, this compound, seems to be sticking to everything, causing high non-specific binding. What can I do?
Answer:
Non-specific binding of peptide ligands is a common issue. Here are several strategies to mitigate it:
-
Incorporate a Blocking Agent: The most effective way to reduce NSB is to include a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) is a common and effective choice.[11][12][15] A starting concentration of 0.1% to 1% BSA in your assay buffer can significantly reduce the non-specific binding of this compound to plastic surfaces.
-
Add a Non-ionic Surfactant: Low concentrations (e.g., 0.01% to 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your wash buffers can help disrupt weak, non-specific hydrophobic interactions.[12][15]
-
Optimize Plate Type: For luminescence assays, use opaque white plates to maximize signal reflection. For fluorescence assays, black plates are preferred to absorb stray light and reduce background.[11]
Table 1: Common Blocking Agents and Surfactants
| Reagent | Typical Concentration | Mechanism of Action |
| BSA | 0.1% - 1% (w/v) | Coats surfaces to prevent non-specific adsorption of the peptide ligand.[11][12][15] |
| Tween-20 | 0.01% - 0.05% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[12][15] |
| Triton X-100 | 0.01% - 0.05% (v/v) | Similar to Tween-20, disrupts non-specific hydrophobic binding.[15] |
Question 4: I'm dissolving my compounds in DMSO. Could this be contributing to the background noise?
Answer:
Yes, Dimethyl Sulfoxide (DMSO) can impact your assay in several ways, including contributing to background noise and affecting cell health at higher concentrations.
-
Direct Interference: While less common, some assay reagents can be sensitive to DMSO, leading to an altered background signal.
-
Cytotoxicity: High concentrations of DMSO (>1%) can be toxic to cells, leading to cell death and the release of intracellular components that can interfere with the assay.[16][17][18] Even at lower concentrations, DMSO is not inert and can influence cellular processes.[19][20]
Best Practices for Using DMSO:
-
Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your cell line to find the highest concentration that doesn't affect cell viability or the signaling pathway of interest.[20]
-
Maintain a Consistent Final Concentration: Ensure the final concentration of DMSO is the same in all wells, including your controls. A final concentration of ≤0.1% is generally recommended.[18][20]
-
Match Vehicle Controls: If your test compounds require different stock concentrations in DMSO, prepare corresponding vehicle controls for each final DMSO concentration.[20]
Question 5: My results are variable between wells and plates. How can I improve reproducibility?
Answer:
Variability often stems from inconsistencies in cell handling and plating.
-
Optimize Cell Seeding Density: The number of cells per well is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth, changes in receptor expression, and increased background.[21][22] Perform a cell titration experiment to determine the optimal seeding density that provides the best signal-to-noise ratio.
-
Ensure Homogeneous Cell Plating: Uneven cell distribution in the wells is a common source of variability. Ensure your cells are in a single-cell suspension before plating and use proper pipetting techniques to distribute them evenly.
-
Maintain Healthy Cell Cultures: Only use cells that are in the logarithmic growth phase and have a high viability.[22] Avoid using cells that are over-confluent or have been passaged too many times.
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for a cAMP Assay
This protocol will help you determine the optimal number of cells per well for a robust signal window.
-
Cell Preparation: Culture your cells expressing the putative this compound receptor under standard conditions. On the day of the experiment, harvest the cells and perform a cell count to determine viability and concentration.
-
Serial Dilution: Prepare a serial dilution of your cell suspension in assay medium. Recommended starting densities to test are 5,000, 10,000, 20,000, 40,000, and 80,000 cells per well in a 96-well plate.
-
Plating: Plate the different cell densities in triplicate. Include wells with medium only to serve as a background control.
-
Stimulation: Add a known agonist for your positive control receptor (if available) or a high concentration of this compound to one set of triplicates for each cell density. Add vehicle to another set of triplicates to measure the basal signal.
-
Assay: Perform your cAMP assay according to the manufacturer's instructions.
-
Analysis: Calculate the signal-to-background ratio for each cell density. The optimal density is the one that provides the largest and most consistent window between the stimulated and basal signals.[21]
Protocol 2: Determining the Optimal BSA Concentration to Reduce Peptide Non-Specific Binding
-
Prepare BSA Dilutions: Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1% w/v).
-
Plate Setup: In a 96-well plate, add your labeled this compound (or a labeled secondary antibody in an immunoassay format) to wells containing each of the BSA buffer dilutions. Do not add cells to these wells.
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Washing: Perform the standard wash steps for your assay.
-
Signal Detection: Read the plate to measure the amount of signal bound to the plastic.
-
Analysis: The optimal BSA concentration is the lowest concentration that effectively minimizes the signal in the absence of cells.
Visualizing Key Concepts
This compound Signaling Pathway (Hypothesized)
Troubleshooting Workflow for High Background Noise
References
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How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]
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Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. ResearchGate. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
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Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. Frontiers. [Link]
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Identifying neuropeptides in Hydra: a custom pipeline reveals a non-amidated regulator of muscle contraction and other new members. bioRxiv. [Link]
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4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
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On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density. PMC. [Link]
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The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. PMC. [Link]
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An in silico pipeline identifies new neuropeptides and reveals a non-amidated regulator of muscle contraction in the freshwater cnidarian Hydra. Semantic Scholar. [Link]
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Comparative Aspects of Structure and Function of Cnidarian Neuropeptides. ResearchGate. [Link]
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Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis. NIH. [Link]
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Autofluorescence of Viable Cultured Mammalian Cells. J-STAGE. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
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Cell-based Assays for GPCR Activity. Biocompare. [Link]
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Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections. [Link]
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Involvement of GLWamide neuropeptides in polyp contraction of the adult stony coral Euphyllia ancora. PMC. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
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Dual signaling of Wamide myoinhibitory peptides through a peptide-gated channel and a GPCR in Platynereis. PubMed. [Link]
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Quantitative live-cell imaging of GPCR downstream signaling dynamics. Portland Press. [Link]
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Direct cAMP signaling through G-protein-coupled receptors mediates growth cone attraction induced by pituitary adenylate cyclase-activating polypeptide. PubMed. [Link]
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Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]
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Priming GPCR signaling through the synergistic effect of two G proteins. PMC. [Link]
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A Combination of G Protein-Coupled Receptor Modulators Protects Photoreceptors from Degeneration. PubMed. [Link]
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cAMP-dependent pathway. Wikipedia. [Link]
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G Protein-Coupled Receptors: What a Difference a 'Partner' Makes. MDPI. [Link]
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Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness. PubMed Central. [Link]
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Receptor-G protein coupling is established by a potential conformational switch in the beta gamma complex. PMC. [Link]
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G-proteins - Alfred Wittinghofer (MPI). YouTube. [Link]
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Validation & Comparative
Validating the Role of Metamorphosin A: A Comparative Guide to Investigating a Novel Metamorphic Inducer
For researchers in developmental biology and drug discovery, the identification of novel signaling molecules that orchestrate complex biological processes like metamorphosis opens up new avenues of investigation. Metamorphosin A (MMA), a neuropeptide identified in the marine hydroid Hydractinia echinata, has been shown to induce metamorphosis in this lower metazoan.[1][2] This guide provides a comprehensive framework for validating the role of this compound as a key regulator of metamorphosis, comparing its potential mechanism of action with well-established hormonal systems in insects and amphibians.
The Established Paradigm: A Tale of Two Hormonal Systems
To appreciate the significance of validating a novel metamorphic inducer like this compound, it is essential to understand the well-characterized hormonal control of metamorphosis in other organisms.
Insect Metamorphosis: A Dynamic Interplay of Ecdysone and Juvenile Hormone
In insects, metamorphosis is primarily governed by the interplay of two key hormones: 20-hydroxyecdysone (a steroid) and juvenile hormone (a sesquiterpenoid).[3][4] 20-hydroxyecdysone initiates and coordinates each molt, while juvenile hormone's presence or absence dictates the outcome of that molt.[5][6] High titers of juvenile hormone maintain the larval state, while a decrease in juvenile hormone in the presence of ecdysone permits the transition to the pupal and adult stages.[7][8] This intricate hormonal cascade is initiated by the prothoracicotropic hormone (PTTH) from the brain.[4]
Amphibian Metamorphosis: The Thyroid Hormone-Driven Transformation
In amphibians, the process is largely driven by thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3).[3][9] The synthesis and release of these hormones are under the control of the hypothalamic-pituitary-thyroid axis, a system with conserved features across vertebrates.[10] Thyroid hormones act on various tissues to induce a wide range of developmental changes, from tail resorption to limb development.[3][11]
A Proposed Experimental Framework for Validating this compound
The discovery of this compound as a metamorphosis-inducing peptide in Hydractinia echinata presents an exciting opportunity to explore a potentially novel signaling pathway in developmental biology.[1] Unlike the steroid and amino-acid-derived hormones of insects and amphibians, MMA is a neuropeptide, suggesting a different mode of action, likely involving a cell-surface receptor.[2] The following experimental workflow outlines a systematic approach to validate its role and elucidate its mechanism of action.
Caption: Experimental workflow for validating the role of this compound.
Phase 1: Identifying the Receptor and Characterizing Binding Affinity
The first critical step in validating a signaling molecule is to identify its cognate receptor. Given that this compound is a peptide, it is likely to bind to a cell surface receptor, possibly a G-protein coupled receptor (GPCR).
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare crude membrane fractions from the target organism or a cell line expressing the putative receptor.
-
Synthesis of Radiolabeled MMPA: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).
-
Incubation: Incubate the membrane preparation with increasing concentrations of the radiolabeled MMPA.
-
Separation: Separate the membrane-bound from the free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Plot the specific binding against the ligand concentration and determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis.
Comparative Analysis:
A competitive binding assay should be performed to determine the specificity of the binding. This involves competing the binding of the radiolabeled MMPA with unlabeled MMPA and other related and unrelated peptides.
| Compound | IC50 (nM) | Description |
| This compound | 10 | High affinity binding |
| Ecdysone | >10,000 | No significant competition |
| Juvenile Hormone | >10,000 | No significant competition |
| Unrelated Peptide | >10,000 | No significant competition |
Table 1: Hypothetical Competitive Binding Assay Data.
Phase 2: Elucidating the Signal Transduction Pathway
Once a receptor has been identified and its binding characteristics determined, the next step is to uncover the intracellular signaling cascade that is activated upon ligand binding. For a putative GPCR, this would involve investigating second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3).
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocol: cAMP Reporter Gene Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) transfected with the identified MMPA receptor and a cAMP response element (CRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Lysis: After an appropriate incubation period, lyse the cells.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of MMPA to determine the EC50.
Phase 3: Assessing the Biological Response and Comparative Efficacy
The ultimate validation of this compound's role in metamorphosis lies in its ability to induce the complete biological process. This requires robust in vivo and in vitro bioassays.
Experimental Protocol: In Vivo Metamorphosis Bioassay
-
Organism Culture: Rear late-stage larvae of the target organism under controlled conditions.
-
Treatment Groups: Prepare several treatment groups, including a negative control (vehicle), a positive control (if available), and a range of this compound concentrations.
-
Exposure: Expose the larvae to the different treatments.
-
Morphometric Analysis: At regular intervals, score the developmental stage of the larvae based on defined morphological markers (e.g., tail resorption, limb development, etc.).
-
Data Analysis: Determine the percentage of individuals that have completed metamorphosis in each treatment group over time. Calculate the EC50 for metamorphosis induction.
Comparative Efficacy:
To understand the relative potency of this compound, its effects should be compared with those of established metamorphic inducers in a relevant model system.
| Compound | EC50 for Metamorphosis (nM) | Model Organism |
| This compound | 50 | Hydractinia echinata |
| 20-Hydroxyecdysone | 200 | Drosophila melanogaster (imaginal disc evagination) |
| Triiodothyronine (T3) | 5 | Xenopus laevis (tail resorption) |
Table 2: Hypothetical Comparative Efficacy of Metamorphic Inducers.
Contrasting Signaling Mechanisms: A Visual Comparison
The proposed signaling pathway for this compound, a neuropeptide acting through a cell surface receptor, stands in contrast to the mechanisms of ecdysone and thyroid hormones, which act through intracellular nuclear receptors.
Caption: Comparison of signaling mechanisms.
Conclusion: Charting a New Course in Metamorphic Research
The validation of this compound's role in metamorphosis beyond its initial discovery in Hydractinia echinata has the potential to reveal a novel signaling pathway in developmental biology. By systematically identifying its receptor, elucidating its signal transduction cascade, and quantifying its biological effects in comparison to established hormonal systems, researchers can gain a deeper understanding of the diverse molecular strategies that have evolved to control this profound biological transformation. The experimental framework presented here provides a robust and logical roadmap for this exciting endeavor.
References
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Schmich, J., Leitz, T., & Schmich-Ott, E. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
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Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's archives of developmental biology, 204(4), 276-279. [Link]
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Gilbert, S. F. (2000). Metamorphosis: The Hormonal Reactivation of Development. In Developmental Biology (6th edition). Sinauer Associates. [Link]
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Prasad, R. (n.d.). Metamorphosis in insects. Eastern Karbi Anglong College. [Link]
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Tata, J. R. (1993). Gene expression during metamorphosis: an ideal model for post-embryonic development. BioEssays, 15(4), 239-248. [Link]
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Gu, S. H., et al. (2017). Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila. Proceedings of the National Academy of Sciences, 114(51), E10996-E11005. [Link]
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Marco, H. G. (2015). Hormones involved in the regulation of metamorphosis. In E-Book of the XXXI International Congress of Entomology. [Link]
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Unknown. (n.d.). Metamorphosis. EBSCO Research Starters. [Link]
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Giguere, V., et al. (1987). Identification of a receptor for the morphogen retinoic acid. Nature, 330(6149), 624-629. [Link]
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V-Cronström, E. (2017). The Role of Juvenile Hormone and Ecdysone in Wing Morph Determination in the Water Strider Gerris buenoi. DiVA. [Link]
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Reynolds, S. E. (2022). A transcription factor that enables metamorphosis. Proceedings of the National Academy of Sciences, 119(21), e2205934119. [Link]
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Thompson, K. L., Decker, S. J., & Rosner, M. R. (1985). Identification of a novel receptor in Drosophila for both epidermal growth factor and insulin. Proceedings of the National Academy of Sciences, 82(24), 8443-8447. [Link]
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Heyland, A., & Moroz, L. L. (2006). Signaling mechanisms underlying metamorphic transitions in animals. Integrative and Comparative Biology, 46(6), 743-759. [Link]
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Kaplan, F. S., et al. (2009). Morphogen receptor genes and metamorphogenes: skeleton keys to metamorphosis. Annals of the New York Academy of Sciences, 1154, 194-205. [Link]
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Raj, S., et al. (2023). Metamorphic gene regulation programs in Xenopus tropicalis tadpole brain. Xenbase. [Link]
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Sifuentes, C. J., et al. (2020). DNA methylation dynamics underlie metamorphic gene regulation programs in Xenopus tadpole brain. Scientific Reports, 10(1), 1-16. [Link]
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Charles River Laboratories. (n.d.). Receptor Identification. [Link]
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Sive, H. L., et al. (Eds.). (2000). Signaling Pathways in Anterior-Posterior Patterning. In Early Development of Xenopus laevis. Cold Spring Harbor Laboratory Press. [Link]
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A Comparative Guide to Metamorphosis Induction: Metamorphosin A vs. Cesium Chloride
For researchers in developmental biology, marine ecology, and drug discovery, the ability to reliably induce metamorphosis in larval organisms is paramount. This guide provides an in-depth technical comparison of two widely used but mechanistically distinct inducers: the neuropeptide Metamorphosin A and the simple inorganic salt, Cesium Chloride (CsCl). We will delve into their mechanisms of action, provide field-proven insights into their application, and present supporting experimental data to guide your choice of inducer for your specific research needs.
Introduction: The Critical Transition from Larva to Adult
Metamorphosis is a profound biological process where a larval form undergoes a dramatic transformation into its adult stage.[1] This transition is a critical bottleneck in the life cycle of many marine invertebrates, influencing population dynamics and ecosystem structure.[2] The initiation of this complex cascade of cellular proliferation, differentiation, and apoptosis is often triggered by specific environmental or internal cues.[2][3] Understanding and controlling this process in a laboratory setting is essential for a wide range of studies, from fundamental developmental biology to the screening of antifouling compounds.
This compound, a naturally derived neuropeptide, and Cesium Chloride, an artificial inducer, represent two different approaches to triggering this developmental milestone. Their selection can significantly impact the timing, success rate, and physiological outcome of the metamorphic process.
This compound: A Specific, Biologically-Relevant Inducer
This compound (MMA) is a neuropeptide with the amino acid sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2.[3][4][5] It was first isolated from the sea anemone Anthopleura elegantissima and identified as a potent inducer of metamorphosis in the hydrozoan Hydractinia echinata.[6]
Mechanism of Action: Hijacking an Internal Signaling Pathway
This compound belongs to the GLWamide family of neuropeptides, which are known to be involved in developmental processes in cnidarians.[5][6] Unlike external cues that are perceived by sensory neurons, this compound is believed to be part of an internal signaling system that controls metamorphosis.[3] This is evidenced by its ability to induce metamorphosis even in isolated posterior fragments of larvae, which lack the anterior sensory structures responsible for detecting external cues.[3]
The proposed mechanism involves the binding of this compound to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[5] This interaction initiates an intracellular signaling cascade, though the precise downstream effectors are still under investigation. It is hypothesized that this cascade ultimately leads to the activation of developmental genes responsible for the profound morphological changes of metamorphosis.
Figure 1: Proposed signaling pathway for this compound.
Cesium Chloride (CsCl): A Broad-Spectrum, Artificial Inducer
Cesium chloride is a simple inorganic salt that has been widely used to artificially induce metamorphosis in a variety of marine invertebrates, including the hydrozoan Hydractinia echinata and the polychaete Hydroides elegans.[7][8] Its mode of action is fundamentally different from that of this compound, relying on a general physiological perturbation rather than a specific receptor-ligand interaction.
Mechanism of Action: Membrane Depolarization as the Trigger
The primary mechanism by which CsCl induces metamorphosis is through the depolarization of excitable cell membranes, particularly those of sensory neurons.[7] Cesium ions (Cs+) are known to block potassium (K+) channels, leading to a buildup of positive charge inside the cell and causing depolarization. This depolarization is thought to mimic the natural activation of sensory cells by environmental cues.
The depolarization of sensory neurons is believed to trigger an influx of calcium ions (Ca2+) through voltage-gated calcium channels. This increase in intracellular calcium acts as a second messenger, initiating a downstream signaling cascade that can include the activation of various kinases and proteases, such as caspases, which are involved in the programmed cell death (apoptosis) that accompanies the resorption of larval tissues.[9][10]
Figure 2: Proposed signaling pathway for CsCl-induced metamorphosis.
Performance Comparison: this compound vs. CsCl
While a direct, head-to-head comparative study is lacking in the literature, we can infer a performance comparison based on the available data for each inducer.
| Feature | This compound (and related GLWamides) | Cesium Chloride (CsCl) |
| Specificity | High (acts on specific neuropeptide receptors) | Low (general membrane depolarizing agent) |
| Biological Relevance | High (endogenous signaling molecule) | Low (artificial stimulus) |
| Effective Concentration | Micromolar (µM) range (e.g., 10 µM for Hym-248 in Acropora)[4] | Millimolar (mM) range (e.g., 6-116 mM in Hydractinia, 10 mM in Hydroides)[7][8] |
| Onset of Metamorphosis | Can be rapid | Generally slower than natural inducers[7] |
| Normality of Development | Generally leads to normal development | Can lead to abnormalities and incomplete metamorphosis[7] |
| Organismal Scope | Primarily demonstrated in cnidarians | Effective across a broader range of invertebrate phyla |
Experimental Protocols
Induction of Metamorphosis in Hydractinia echinata using Cesium Chloride
This protocol is adapted from methodologies described in studies on Hydractinia echinata.[8]
Materials:
-
Competent Hydractinia echinata larvae
-
Sterile artificial seawater (ASW)
-
Cesium Chloride (CsCl) stock solution (e.g., 1 M in sterile ASW)
-
24-well plates or Petri dishes
Procedure:
-
Collect competent larvae (typically 2-3 days post-fertilization).
-
Wash the larvae several times with sterile ASW to remove any debris.
-
Aliquot a defined number of larvae (e.g., 20-30) into each well of a 24-well plate containing a final volume of 1-2 mL of sterile ASW.
-
From the CsCl stock solution, add the appropriate volume to achieve the desired final concentration. A good starting point is 6 mM, with a range of 6-116 mM having been reported.[8]
-
Include negative control wells with larvae in sterile ASW only.
-
Incubate the plates at a constant temperature (e.g., 18-20°C).
-
Monitor the larvae for signs of metamorphosis (e.g., settlement, contraction of the larval body, development of polyp structures) at regular intervals (e.g., 12, 24, 48 hours).
-
Quantify the percentage of metamorphosed individuals in each treatment group.
Figure 3: Experimental workflow for CsCl-induced metamorphosis.
Induction of Metamorphosis in Acropora using a GLWamide Neuropeptide
This protocol is based on the methodology used for the GLWamide peptide Hym-248 on Acropora larvae.[4] A similar approach can be adapted for this compound.
Materials:
-
Competent coral planula larvae
-
Sterile filtered seawater (FSW)
-
This compound or related GLWamide peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or water)
-
Multi-well plates
Procedure:
-
Collect competent planula larvae.
-
Gently transfer a known number of larvae (e.g., 10-20) into each well of a multi-well plate containing a final volume of FSW (e.g., 10 mL).
-
Add the peptide stock solution to the wells to achieve the desired final concentration. A concentration-dependent response has been observed, so testing a range (e.g., 1 µM, 5 µM, 10 µM) is recommended.[4]
-
Include a vehicle control (the solvent used for the peptide stock) and a negative control (FSW only).
-
Incubate the plates under appropriate conditions for the species (e.g., temperature, light cycle).
-
Observe the larvae at regular intervals (e.g., 6, 12, 24 hours) for settlement and the morphological changes associated with metamorphosis.
-
Record the percentage of metamorphosed larvae for each concentration.
Concluding Remarks and Future Directions
The choice between this compound and Cesium Chloride as an inducer of metamorphosis depends heavily on the experimental goals.
This compound and its analogs are the preferred choice when:
-
The research focuses on the natural, internal signaling pathways of metamorphosis.
-
A high degree of biological specificity is required.
-
The aim is to produce physiologically normal post-metamorphic juveniles.
Cesium Chloride is a useful tool when:
-
A broad-spectrum, artificial inducer is needed for a species where the natural cues are unknown.
-
The primary goal is to bypass the sensory perception stage and directly stimulate the downstream developmental cascade.
-
The experimental design can tolerate a slower and potentially less uniform metamorphic response.
Future research should aim to directly compare the efficacy and developmental outcomes of this compound and CsCl in the same species. Furthermore, the elucidation of the complete signaling cascade downstream of the this compound receptor will provide a more comprehensive understanding of the molecular events governing this critical life-history transition.
References
-
Carpizo-Ituarte, E., & Hadfield, M. G. (1998). Stimulation of Metamorphosis in the Polychaete Hydroides elegans Haswell (Serpulidae). The Biological Bulletin, 194(1), 14–24. [Link]
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Iwao, K., Fujisawa, T., & Hatta, M. (2002). A cnidarian neuropeptide of the GLWamide family induces metamorphosis of reef-building corals in the genus Acropora. Coral Reefs, 21(2), 127–129. [Link]
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Katsukura, Y., Ando, H., David, C. N., Grimmelikhuijzen, C. J. P., & Sugiyama, T. (2004). Control of planula migration by LWamide and RFamide neuropeptides in Hydractinia echinata. Journal of Experimental Biology, 207(11), 1803–1810. [Link]
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Specificity of Metamorphosin A in Inducing Developmental Changes: A Comparative Guide
For researchers in developmental biology and drug discovery, identifying highly specific molecular triggers for cellular differentiation and morphogenesis is a paramount objective. Metamorphosin A (MMA), a naturally occurring neuropeptide, has emerged as a potent and specific inducer of metamorphosis in the marine hydroid Hydractinia echinata. This guide provides an in-depth, objective comparison of MMA's performance against other common chemical and biological inducers of metamorphosis, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, the self-validating nature of the described protocols, and ground our claims in authoritative scientific literature.
Introduction to this compound: An Endogenous Signal for a Major Life Transition
Metamorphosis in many marine invertebrates is a critical life cycle transition from a planktonic larval stage to a benthic adult form. This process is typically initiated by specific environmental cues, often of bacterial origin.[1][2] However, the discovery of this compound (MMA), a hexapeptide with the sequence pGlu-Gln-Pro-Gly-Leu-TrpNH₂, revealed the existence of an internal signaling system that orchestrates this profound developmental change.[3] MMA was first isolated from the sea anemone Anthopleura elegantissima and was found to be a potent inducer of metamorphosis in the hydrozoan Hydractinia echinata.[4]
A key characteristic of MMA is its ability to induce metamorphosis even in isolated posterior fragments of Hydractinia larvae, a feat not achievable by most other chemical inducers.[3] This strongly suggests that MMA is not merely an external trigger but a key component of the larva's internal signaling cascade that executes the metamorphic program.[3] Immunohistochemical studies have localized MMA, or closely related LW-amide peptides, to neurosensory cells in the anterior region of the larva, supporting its role as a neuropeptide that transmits signals from the sensory pole to the rest of the larval body.[5]
Comparative Analysis of Metamorphosis Inducers
The specificity of a developmental inducer is critical for both research and potential therapeutic applications. A highly specific molecule will elicit a targeted biological response with minimal off-target effects.[6] Here, we compare the specificity and efficacy of MMA with other commonly used inducers of metamorphosis in Hydractinia echinata.
Chemical Inducers: A Blunt Instrument
A variety of simple chemical compounds can artificially induce metamorphosis in competent marine invertebrate larvae.[5] Among the most commonly used for Hydractinia is Cesium Chloride (CsCl). While effective in inducing a high percentage of metamorphosis, the action of CsCl is thought to be non-specific, likely by depolarizing neuronal membranes and triggering a cascade of downstream events that mimic the natural induction pathway.
| Inducer | Typical Concentration | Time to Metamorphosis | Specificity | Key Observations |
| This compound | 10⁻⁷ - 10⁻⁶ M | 18-24 hours | High | Induces metamorphosis in posterior larval fragments.[3] Part of the endogenous signaling pathway.[5] |
| Cesium Chloride (CsCl) | 20-60 mM | 18-24 hours | Low | Non-specific neuronal depolarization. Does not induce metamorphosis in posterior fragments.[3] |
| Bacterial Biofilms | Variable | 24-48 hours | Moderate to High | Natural inducers, but the specific active molecules can vary.[7] |
| Phorbol Esters (e.g., TPA) | 10⁻⁹ - 10⁻⁸ M | 24-48 hours | Moderate | Activators of Protein Kinase C, bypassing upstream signaling events. |
Biological Inducers: The Natural Cues
In their natural environment, Hydractinia larvae are induced to metamorphose by cues from bacterial biofilms.[7] These cues are often complex mixtures of molecules, including lipids and polysaccharides. While ecologically relevant, the use of bacterial biofilms in controlled laboratory settings can be challenging due to variability in bacterial strains and culture conditions. This makes precise dose-response studies and mechanistic investigations difficult.
MMA, being a defined chemical entity, offers a significant advantage in terms of reproducibility and the ability to dissect the specific signaling pathways involved in metamorphosis.
Experimental Protocols
To facilitate the objective comparison of MMA with other inducers, we provide detailed, step-by-step methodologies for conducting a quantitative metamorphosis assay in Hydractinia echinata.
Rearing of Hydractinia echinata Larvae
-
Maintain adult Hydractinia echinata colonies on glass microscope slides in aerated artificial seawater (ASW) at 18-20°C.
-
Induce spawning by exposing the colonies to a light stimulus after a period of darkness.
-
Collect the fertilized eggs and allow them to develop in a separate container with ASW.
-
Competent planula larvae, ready for metamorphosis, will develop within 48-72 hours.
Quantitative Metamorphosis Assay
-
Prepare stock solutions of this compound (in ASW) and CsCl (in deionized water).
-
Dispense 1 ml of ASW into each well of a 24-well plate.
-
Add the desired final concentration of the inducer (MMA or CsCl) to the respective wells. Include a negative control (ASW only).
-
Using a micropipette, transfer 10-20 competent larvae into each well.
-
Incubate the plates at 18-20°C and observe for signs of metamorphosis at regular intervals (e.g., 12, 24, and 48 hours).
-
Metamorphosis is considered successful when the larva has attached to the substrate, resorbed its larval tissues, and developed a primary polyp with tentacles.
-
Quantify the percentage of metamorphosed individuals in each well. Each condition should be tested in triplicate.
Mechanism of Action: Unraveling the Signaling Cascade
The high specificity of MMA suggests that it acts through a dedicated receptor-mediated signaling pathway. While the precise receptor for MMA has yet to be definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR) based on the common mechanism of action for neuropeptides.
The current model for MMA-induced metamorphosis involves the following steps:
-
Reception: MMA, released from anterior neurosensory cells, binds to a specific GPCR on target cells.
-
Signal Transduction: This binding activates an intracellular signaling cascade, likely involving second messengers such as cyclic AMP (cAMP) or inositol phosphates.
-
Execution: The signaling cascade culminates in the activation of downstream effector proteins, including caspases, which are essential for the programmed cell death and tissue remodeling that characterize metamorphosis.[8][9] Additionally, the Wnt signaling pathway appears to play a crucial role in establishing the oral pole of the developing polyp.[10]
Structure-Activity Relationship: Insights for Drug Development
Understanding the relationship between the structure of MMA and its biological activity is crucial for the design of novel, more potent, or more stable analogs for various applications. Studies on the GLW-amide family of neuropeptides have revealed that the C-terminal Leu-Trp-NH₂ motif is essential for their biological activity.[5]
Further research involving the synthesis and testing of MMA analogs with systematic amino acid substitutions would provide a more detailed understanding of the pharmacophore and could lead to the development of:
-
More potent agonists: For applications requiring the induction of cell differentiation or tissue regeneration.
-
Specific antagonists: To block metamorphosis or other developmental processes for research or antifouling applications.
-
Metabolically stable analogs: With increased resistance to enzymatic degradation, enhancing their in vivo efficacy.
Conclusion and Future Directions
This compound stands out as a highly specific and potent inducer of metamorphosis in Hydractinia echinata. Its role as an endogenous neuropeptide provides a powerful tool for dissecting the molecular mechanisms that govern this fundamental developmental process. Compared to non-specific chemical inducers and variable biological cues, MMA offers unparalleled precision and reproducibility for in vitro studies.
Future research should focus on the definitive identification and characterization of the MMA receptor and the elucidation of its complete downstream signaling pathway. A comprehensive structure-activity relationship study of MMA will be invaluable for the rational design of novel modulators of developmental processes, with potential applications in regenerative medicine, aquaculture, and the development of environmentally friendly antifouling technologies.
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Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental Biology, 163(2), 440-446. [Link]
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Schmich, J., Trepel, S., & Leitz, T. (1998). The role of GLWamides in metamorphosis of Hydractinia echinata. Development genes and evolution, 208(5), 267-273. [Link]
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Katsukura, Y., David, C. N., Grimmelikhuijzen, C. J., & Sugiyama, T. (2003). Inhibition of metamorphosis by RFamide neuropeptides in planula larvae of Hydractinia echinata. Development genes and evolution, 213(12), 579-586. [Link]
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Metamorphosin A: A Comparative Guide to its Cross-Species Activity
Introduction: The Enigmatic Promise of a Metamorphic Peptide
Metamorphosis, the profound transformation from a larval to an adult form, is a cornerstone of developmental biology. While the hormonal control of this process in insects by ecdysteroids and juvenile hormone is well-documented, other phyla employ a diverse array of molecular cues. Among these is Metamorphosin A (MMA), a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima and identified for its potent ability to induce metamorphosis in the marine hydroid Hydractinia echinata.[1][2] This guide provides a comprehensive comparison of our current understanding of MMA's activity, delves into the evolutionary conservation of its broader peptide family, and offers detailed experimental protocols for researchers poised to explore its potential cross-species effects.
This compound is a hexapeptide with the sequence pGlu-Gln-Pro-Gly-Leu-TrpNH2.[2] In Hydractinia, it is considered an internal signaling molecule, as antibodies against MMA stain neurosensory cells in the larva, suggesting its release triggers the cascade of cellular differentiation and morphogenesis that defines metamorphosis.[1] The central question for many researchers is whether the activity of this potent developmental modulator is restricted to cnidarians, or if it can elicit responses in other species, potentially offering a new tool for developmental biology and drug discovery.
Comparative Analysis of MMA and its Homologs: An Evolutionary Perspective
Direct experimental evidence of this compound's activity outside of cnidarians remains limited. However, an examination of its molecular family, the GLWamides (peptides ending in Gly-Leu-Trp-NH2), reveals a deep evolutionary history and a surprising degree of functional conservation across disparate phyla. The insect homolog of GLWamides is the Myoinhibitory Peptide (MIP) family, also known as allatostatin-B.[3]
A landmark study demonstrated a remarkable instance of cross-species activity between a jellyfish GLWamide and its fruit fly MIP counterpart. The jellyfish peptide was shown to suppress feeding behavior in Drosophila melanogaster, a function typically attributed to MIP.[4] Conversely, fruit fly MIP could elicit physiological responses in the jellyfish.[4] This reciprocal action across a vast evolutionary divide strongly suggests that the cognate receptor and its downstream signaling pathway have ancient origins and have been conserved for hundreds of millions of years.
This functional interchangeability provides a compelling, albeit indirect, argument for the potential cross-species activity of this compound. Species that possess a MIP receptor are plausible candidates for exhibiting a response to MMA.
Table 1: Comparative Activity of GLWamide/MIP Family Neuropeptides
| Peptide Family | Native Species (Example) | Known Function(s) in Native Species | Evidence of Cross-Species Activity |
| This compound (GLWamide) | Hydractinia echinata (Hydroid) | Induces metamorphosis.[2] | Limited direct evidence. Inferred potential based on homolog activity. |
| GLWamide | Cladonema pacificum (Jellyfish) | Satiety signaling, inhibition of tentacle contraction.[4] | Suppresses feeding in Drosophila melanogaster.[4] |
| Myoinhibitory Peptide (MIP) | Drosophila melanogaster (Fruit Fly) | Satiety signaling, modulation of sleep and mating behavior.[4][5] | Elicits physiological responses in jellyfish.[4] |
| MIP | Platynereis dumerilii (Annelid) | Induces larval settlement.[3] | N/A |
The Molecular Target: A Conserved Signaling Pathway
The biological effects of the GLWamide/MIP family are mediated by G-protein coupled receptors (GPCRs). In insects, the MIP receptor, also known as the Sex Peptide Receptor (SPR), has been well-characterized.[5][6] Activation of the MIP receptor can lead to the modulation of intracellular second messengers, primarily cyclic AMP (cAMP) and calcium ions (Ca2+).[7][8]
The signaling cascade can proceed through two main branches, depending on the G-protein subtype coupled to the receptor:
-
Gαi-mediated pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This can influence the activity of protein kinase A (PKA) and downstream cellular processes.[7][9]
-
Gαq-mediated pathway: This pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8][10][11]
The conservation of this signaling architecture across species is the molecular basis for the observed cross-species activity of GLWamide/MIP peptides.
Visualizing the Signaling Cascade
Below are diagrams illustrating the conserved signaling pathways potentially activated by this compound in a receptive cell.
Caption: Gαq-mediated signaling pathway of the MIP/GLWamide receptor, leading to IP3/DAG production and Ca²⁺ release.
Experimental Protocols for Assessing Cross-Species Activity
For researchers wishing to investigate the effects of this compound in non-cnidarian model organisms, the following detailed protocols are provided as a starting point. These protocols are adapted from established methods for studying neuropeptide function in Drosophila melanogaster and Caenorhabditis elegans.
Protocol 1: Drosophila melanogaster Feeding Behavior Assay (Capillary Feeder - CAFE Assay)
This assay quantifies food intake and can be used to determine if MMA has a satiety-inducing effect, similar to the native MIP. [12][13] Materials:
-
This compound (synthetic)
-
Sucrose solution (5% in water)
-
Calibrated glass capillaries (5 µL)
-
Drosophila vials and standard fly food
-
Fly anesthesia equipment (CO2 or ice)
-
Microplate reader (optional, for dye-based feeding assays)
Step-by-Step Methodology:
-
Fly Preparation:
-
Rear adult male or female flies of a wild-type strain (e.g., Canton-S) on standard food for 3-5 days post-eclosion.
-
To induce a feeding response, starve the flies for 18-24 hours in vials containing a water-saturated cotton ball.
-
-
Preparation of MMA Solution:
-
Dissolve synthetic MMA in the 5% sucrose solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a control solution of 5% sucrose without MMA.
-
-
Assay Setup:
-
Anesthetize the starved flies and place individual flies into each well of a 96-well plate or individual small tubes.
-
Insert a calibrated glass capillary filled with either the control or MMA-containing sucrose solution into each well/tube.
-
Seal the setup to minimize evaporation.
-
-
Data Collection and Analysis:
-
Measure the change in the liquid level in the capillaries at regular intervals (e.g., 2, 4, 6, and 24 hours).
-
Calculate the volume of food consumed by each fly.
-
Compare the food intake of flies fed with MMA to the control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in food consumption in the MMA-treated group would suggest a satiety-inducing effect.
-
Caption: Experimental workflow for the Drosophila feeding assay.
Protocol 2: Caenorhabditis elegans Motility Assay (Thrashing Assay)
This assay measures the locomotor activity of C. elegans in liquid and can be used to assess whether MMA has any neuro-modulatory effects on motor circuits. [14][15] Materials:
-
This compound (synthetic)
-
M9 buffer
-
Synchronized population of young adult C. elegans (e.g., N2 strain)
-
96-well microtiter plate
-
Dissecting microscope
-
Timer
Step-by-Step Methodology:
-
Worm Preparation:
-
Grow a synchronized population of C. elegans to the young adult stage on standard NGM plates seeded with E. coli OP50.
-
Wash the worms off the plates with M9 buffer and collect them in a centrifuge tube.
-
Allow the worms to settle by gravity and remove the supernatant. Wash twice more with M9 buffer.
-
-
Preparation of MMA Solution:
-
Dissolve synthetic MMA in M9 buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a control solution of M9 buffer without MMA.
-
-
Assay Setup:
-
Pipette a small volume (e.g., 50 µL) of the control or MMA-containing M9 buffer into the wells of a 96-well plate.
-
Transfer a single adult worm into each well.
-
-
Data Collection and Analysis:
-
Allow the worms to acclimate for a short period (e.g., 5 minutes).
-
Under a dissecting microscope, count the number of thrashes (a complete change in the direction of bending at the mid-body) for each worm over a set period (e.g., 30 or 60 seconds).
-
Compare the thrashing rate of worms in the MMA solution to the control group using appropriate statistical tests. An increase or decrease in the thrashing rate would indicate a neuro-modulatory effect of MMA.
-
Caption: Experimental workflow for the C. elegans motility assay.
Considerations for Vertebrate Systems
Currently, there is no direct evidence to suggest that this compound or other GLWamides are active in vertebrate systems. The MIP receptor appears to be a protostome-specific innovation, and no clear ortholog has been identified in deuterostomes, including vertebrates. However, the vast and often unexpected cross-reactivity of neuropeptides with different GPCRs means that an effect cannot be entirely ruled out without empirical testing. Researchers interested in exploring this could screen MMA against a panel of vertebrate cell lines expressing various orphan GPCRs or perform binding assays with vertebrate brain membrane preparations. Any observed activity would be a significant and unexpected finding.
Conclusion: An Open Frontier in Neuropeptide Research
This compound stands as a potent modulator of development in its native cnidarian context. While its direct cross-species activity remains an open question, the remarkable functional conservation of the broader GLWamide/MIP peptide family provides a strong rationale for its investigation in other model organisms. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to explore the wider biological relevance of this intriguing neuropeptide. The discovery of any cross-species activity would not only broaden our understanding of the evolution of neuropeptide signaling but could also unveil novel therapeutic and biotechnological applications.
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A Comparative Guide to the Bioactivity of Natural vs. Synthetic Metamorphosin A
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metamorphosin A (MMA) is a pivotal neuropeptide that governs critical developmental transitions in the marine hydrozoan Hydractinia echinata.[1] Isolated from the sea anemone Anthopleura elegantissima, this peptide, with the sequence pGlu-Gln-Pro-Gly-Leu-Trp-NH2, belongs to the GLWamide family of neuropeptides.[1][2] These peptides are increasingly recognized for their roles in metamorphosis, muscle contraction, and other physiological processes in cnidarians.[3][4] The advent of solid-phase peptide synthesis (SPPS) has made it possible to produce synthetic this compound in the laboratory, offering a potentially more accessible and scalable alternative to its natural counterpart.[5][6] This guide provides a comprehensive comparison of the biological activity of natural versus synthetic this compound, offering insights into their interchangeability and potential differences in experimental settings.
The Rationale for Comparison: Why Purity and Source Matter
While synthetic peptides can be produced with high purity, the fundamental question for researchers is whether the synthetic version faithfully replicates the biological activity of the natural molecule. Natural peptides are isolated from complex biological matrices and may be subject to post-translational modifications or exist as part of a cocktail of related molecules that could influence their activity. Conversely, synthetic peptides offer a high degree of purity and the potential for structural modifications to probe structure-activity relationships.[3][6] This guide will delve into the available data to assess the equivalence of natural and synthetic this compound.
Comparative Bioactivity: An Evidence-Based Analysis
Direct comparative studies rigorously evaluating the bioactivity of purified natural this compound against its synthetic counterpart are not extensively available in the published literature. However, by examining the reported activities of both natural extracts containing GLWamides and various synthetic GLWamide peptides, including this compound, we can construct a robust comparative framework. The primary measure of this compound's bioactivity is its ability to induce metamorphosis in the planula larvae of Hydractinia echinata.
Table 1: Comparative Bioactivity of Natural and Synthetic GLWamide Peptides in Inducing Metamorphosis in Hydractinia echinata
| Peptide Source | Peptide | Concentration for Metamorphosis Induction | Observed Effects | Reference |
| Natural | This compound (from Anthopleura elegantissima) | Not explicitly quantified in comparative studies | Induces metamorphosis in isolated posterior parts of larvae | [1] |
| Synthetic | pEQPGLW-NH2 (this compound) | Effective concentrations are dose-dependent | Induces metamorphosis in whole larvae and isolated parts | [1] |
| Synthetic | Other GLWamide family peptides | Varies depending on the specific peptide | Induction of metamorphosis is highly specific to the GLWamide terminus; amidation is essential.[7] | [7] |
The available evidence strongly suggests that synthetic this compound is biologically active and effectively induces metamorphosis in Hydractinia echinata, mirroring the function of the natural peptide.[1][7] The crucial structural motifs for this activity, the C-terminal GLWamide and the pyroglutamyl N-terminus, are readily incorporated during solid-phase synthesis.[2] The N-terminal pyroglutamyl residue, in particular, confers resistance to aminopeptidase digestion, a feature inherent to both natural and correctly synthesized MMA.[2]
Experimental Protocols: A Guide to Assessing this compound Activity
To enable researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for a quantitative metamorphosis assay in Hydractinia echinata.
Protocol 1: Quantitative Metamorphosis Assay in Hydractinia echinata
Objective: To determine and compare the dose-dependent activity of natural and synthetic this compound in inducing metamorphosis of Hydractinia echinata planula larvae.
Materials:
-
Competent Hydractinia echinata planula larvae
-
Natural this compound (purified extract)
-
Synthetic this compound (lyophilized powder)
-
Sterile artificial seawater (ASW)
-
24-well plates
-
Microscope
Procedure:
-
Preparation of Peptide Solutions:
-
Prepare stock solutions of both natural and synthetic this compound in sterile ASW. The concentration of the natural extract should be determined by a suitable method (e.g., HPLC with a known standard).
-
Perform serial dilutions of each stock solution to create a range of concentrations to be tested (e.g., 10⁻⁵ M to 10⁻⁹ M).
-
-
Larval Preparation:
-
Collect competent planula larvae and wash them three times with sterile ASW.
-
Randomly distribute a set number of larvae (e.g., 20-30) into each well of a 24-well plate.
-
-
Induction of Metamorphosis:
-
To each well, add the corresponding dilution of either natural or synthetic this compound.
-
Include a negative control (ASW only) and a positive control (e.g., CsCl, a known artificial inducer of metamorphosis in Hydractinia).
-
Incubate the plates at a constant temperature (e.g., 18-20°C).
-
-
Data Collection and Analysis:
-
At regular time intervals (e.g., 12, 24, 48, and 72 hours), examine the larvae under a microscope.
-
Count the number of larvae that have undergone metamorphosis in each well. Metamorphosis is characterized by the attachment of the larva to the substrate and the development of polyp structures.
-
Calculate the percentage of metamorphosis for each concentration at each time point.
-
Plot dose-response curves for both natural and synthetic this compound, with the percentage of metamorphosis on the y-axis and the peptide concentration on the x-axis.
-
Determine the EC₅₀ (half-maximal effective concentration) for each peptide to quantitatively compare their potency.
-
Causality Behind Experimental Choices: The use of a dose-response curve is critical for a quantitative comparison of potency. Including both positive and negative controls ensures the validity of the assay by demonstrating the responsiveness of the larvae and the absence of spontaneous metamorphosis.
Signaling Pathway of this compound
This compound, as a member of the GLWamide peptide family, is thought to exert its effects through a G-protein coupled receptor (GPCR) signaling pathway.[8][9] While a specific receptor for this compound has not yet been definitively identified, the general pathway is believed to involve the following steps:
-
Ligand Binding: this compound binds to a specific GPCR on the surface of target cells in the Hydractinia larva.
-
G-Protein Activation: This binding event activates an associated G-protein.
-
Second Messenger Cascade: The activated G-protein initiates a downstream signaling cascade, likely involving second messengers such as cyclic AMP (cAMP) or inositol phosphates.
-
Cellular Response: This cascade ultimately leads to changes in gene expression and cellular processes that drive the morphological changes associated with metamorphosis.
Synthesis and Purification of this compound
For researchers wishing to produce their own synthetic this compound, solid-phase peptide synthesis (SPPS) is the method of choice.[5]
Workflow: Solid-Phase Synthesis of this compound
Post-Synthesis Characterization: The purity and identity of the synthetic peptide should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10]
Conclusion
The available evidence indicates that synthetic this compound is a reliable and effective tool for studying metamorphosis in Hydractinia echinata. While direct, quantitative comparisons with the purified natural peptide are limited, the consistent biological activity observed with synthetic GLWamides suggests a high degree of functional equivalence. The use of synthetic this compound offers significant advantages in terms of purity, scalability, and the potential for structural modifications. For researchers investigating the molecular mechanisms of metamorphosis and the broader physiological roles of GLWamide neuropeptides, synthetic this compound represents an indispensable resource. Future studies directly comparing the potency and potential subtle differences in the activity of highly purified natural and synthetic this compound would be of great value to the field.
References
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An evolutionary genomics view on neuropeptide genes in Hydrozoa and Endocnidozoa (Myxozoa). PMC. Accessed January 15, 2026. [Link]
- Takahashi T, Hatta M, Takeda N, et al. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. J Amino Acids. 2011;2011:424501. doi:10.4061/2011/424501
- Takahashi T, Takeda N. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. J Amino Acids. 2011;2011:424501. doi:10.4061/2011/424501
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Comparing Synthetic vs. Natural Peptides in Research. Peptides.com. Accessed January 15, 2026. [Link]
- Leitz T, Morand K, Mann M. This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Dev Biol. 1994;163(2):440-446. doi:10.1006/dbio.1994.1160
- Schmich J, Treffner K, Leitz T. The role of GLWamides in metamorphosis of Hydractinia echinata. Dev Genes Evol. 1998;208(5):267-273. doi:10.1007/s004270050181
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Solid-phase synthesis. Wikipedia. Accessed January 15, 2026. [Link]
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The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. PMC. Accessed January 15, 2026. [Link]
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HPLC Purification of Long Synthetic Oligonucleotides. Waters. Accessed January 15, 2026. [Link]
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Validating the Mechanism of Action of Metamorphosin A: A Comparative Guide to Cytoskeletal and Apoptotic Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the hypothesized mechanism of action of Metamorphosin A. While originally identified as a neuropeptide controlling metamorphosis in the marine hydroid Hydractinia echinata, the potential for peptides to exhibit novel bioactivities in mammalian systems warrants thorough investigation.[1][2] Here, we propose and detail a validation workflow to explore a hypothetical mechanism of action for this compound centered on two critical cellular processes often targeted in drug discovery: actin cytoskeleton disruption and apoptosis induction.
This guide is structured to provide not just protocols, but the scientific rationale behind experimental choices, enabling a robust and self-validating approach to mechanistic studies. We will compare the hypothetical effects of this compound with well-characterized compounds and provide detailed methodologies for key experiments.
Section 1: Assessing Effects on the Actin Cytoskeleton
The actin cytoskeleton is a dynamic network crucial for cell motility, division, and shape, making it a prime target for anti-cancer therapeutics.[3][4][5] Agents that disrupt actin dynamics can inhibit cancer cell migration and proliferation.[3][5] To validate if this compound affects this structure, a comparative analysis with known actin-targeting drugs is essential.
Comparative Landscape of Actin-Targeting Agents
A variety of small molecules and toxins exert their effects by targeting actin dynamics through different mechanisms.[6] Understanding these provides a basis for interpreting potential changes induced by this compound.
| Compound | Mechanism of Action | Primary Effect on Actin |
| Cytochalasins (e.g., Cytochalasin D) | Binds to the barbed (+) end of F-actin, inhibiting both the association and dissociation of G-actin monomers.[7] | Inhibits polymerization, leading to changes in cell morphology and motility.[8] |
| Latrunculins (e.g., Latrunculin A) | Binds to G-actin monomers, sequestering them and preventing their incorporation into filaments.[8] | Promotes filament disassembly.[8] |
| Phalloidin | Binds and stabilizes filamentous actin (F-actin), preventing its depolymerization.[8][9] | Locks actin filaments in a polymerized state.[9] |
| Jasplakinolide | Induces actin polymerization and stabilizes the polymeric form.[8][10] | Competitively inhibits the binding of phalloidin to F-actin.[10] |
Experimental Workflow: Visualizing the Actin Cytoskeleton
To directly observe the effects of this compound on the actin cytoskeleton, fluorescence microscopy of cells stained with fluorescently-labeled phalloidin is the gold standard. Phalloidin conjugates allow for the specific visualization of F-actin in fixed and permeabilized cells.[11][12]
Detailed Protocol: Phalloidin Staining of Adherent Cells
This protocol is adapted for staining adherent cells grown on glass coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free formaldehyde, 3.7% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS for blocking (optional)
-
Fluorescent Phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) working solution (typically 1:100 to 1:1000 dilution in PBS with 1% BSA)[12]
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Cell Preparation: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., media alone) and a positive control known to disrupt the actin cytoskeleton (e.g., Cytochalasin D).
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes.[12]
-
Blocking (Optional): To reduce nonspecific background staining, wash the cells three times with PBS and incubate with 1% BSA in PBS for 20-30 minutes.
-
Phalloidin Staining: Dilute the fluorescent phalloidin conjugate to its working concentration in PBS (with 1% BSA if blocking was performed). Add the staining solution to the coverslips and incubate for 20-90 minutes at room temperature, protected from light.[12]
-
Washing: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.[12]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. If the mounting medium does not contain a nuclear stain, DAPI can be included in the final wash step. Image the slides using a fluorescence microscope with the appropriate filters.
Section 2: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for tissue homeostasis and is a hallmark of the action of many cytotoxic drugs.[13][14] A key event in the apoptotic cascade is the activation of a family of proteases called caspases, with caspase-3 being a primary executioner caspase.[15] Therefore, measuring caspase-3 activation is a reliable method to quantify apoptosis.
The Role of Caspase-3 in Apoptosis
Caspase-3 is an effector caspase that, once activated by initiator caspases (like caspase-8 or -9), cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15][16] Its activation serves as a convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17]
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
Fluorometric assays for caspase-3 activity are highly sensitive and suitable for a microplate format. They typically use a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a fluorescent reporter molecule (e.g., AMC, 7-amino-4-methylcoumarin).[16][17] Cleavage of the substrate by active caspase-3 liberates the fluorophore, resulting in a measurable increase in fluorescence.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate, suitable for fluorescence
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~440-460 nm)[16][17]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a standard cell culture plate (e.g., 6-well or 12-well) and treat with this compound, a vehicle control, and a positive control for apoptosis (e.g., Staurosporine) for the desired duration.
-
Cell Lysis:
-
For adherent cells, aspirate the media, wash with PBS, and add ice-cold cell lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend in ice-cold cell lysis buffer.
-
Incubate the lysate on ice for 10 minutes.[17]
-
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction:
-
In a 96-well black microplate, add 50-100 µL of each cell lysate per well.
-
Prepare a reaction master mix by diluting the caspase-3 substrate (e.g., Ac-DEVD-AMC) into the assay buffer according to the manufacturer's instructions.
-
Add an equal volume of the reaction master mix to each well containing cell lysate.[17]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[16][17]
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated control.
Section 3: Determining Effects on Cell Viability
A fundamental aspect of characterizing any potential therapeutic is its effect on cell viability and proliferation. Colorimetric assays based on the reduction of tetrazolium salts are widely used for this purpose due to their simplicity and reliability.[18] The two most common assays are the MTT and XTT assays.
Comparative Analysis: MTT vs. XTT Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by quantifying the metabolic activity of living cells.[18] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, and the intensity of this color is proportional to the number of living cells.[18][19]
The primary difference lies in the solubility of the formazan product:
-
MTT: Forms a water-insoluble purple formazan crystal that must be dissolved in an organic solvent (like DMSO) before absorbance can be read.[18][20]
-
XTT: Forms a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[18][21]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO, SDS)[18] | Not required[21] |
| Workflow | Longer, multi-step | Shorter, "mix-and-read" |
| Throughput | Lower, less amenable to automation | Higher, well-suited for HTS[21] |
| Sensitivity | Generally considered high | Can be more sensitive in some cases |
| Potential for Error | Higher due to solubilization step (cell loss, incomplete dissolution)[21] | Lower due to fewer handling steps[21] |
For its simpler workflow and suitability for high-throughput screening, the XTT assay is often preferred in modern drug discovery environments.[21]
Experimental Workflow: XTT Cell Viability Assay
The XTT assay workflow is straightforward, involving the addition of the reagent directly to the cell culture medium.
Detailed Protocol: XTT Assay
Materials:
-
96-well clear, flat-bottom microplate
-
XTT reagent
-
Electron-coupling reagent
-
Microplate absorbance reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle and positive (cytotoxic agent) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
Reagent Preparation: Shortly before the end of the treatment incubation, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's protocol (a common ratio is 50:1 XTT to electron-coupling reagent).[18]
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well of the 96-well plate.[18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, or until a visible color change is apparent.[18]
-
Absorbance Measurement: Gently shake the plate to ensure a uniform distribution of color. Measure the absorbance of the wells at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[18]
-
Data Analysis: After subtracting the background, calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Conclusion: Synthesizing the Data for a Cohesive Mechanistic Picture
By employing the three assays detailed in this guide, researchers can build a robust, multi-faceted understanding of the hypothesized mechanism of action of this compound.
-
Phalloidin staining provides direct visual evidence of any effects on the actin cytoskeleton, revealing changes in stress fibers, cell shape, and cortical actin structures.
-
The Caspase-3 activity assay offers a quantitative measure of apoptosis induction, confirming if the compound engages this critical cell death pathway.
-
The XTT assay delivers quantitative data on the overall impact on cell viability and proliferation, allowing for the determination of key metrics like the IC₅₀ value.
Correlating the results from these experiments is key. For example, does the disruption of actin filaments occur at similar concentrations and time points as the induction of apoptosis and the loss of cell viability? A cohesive dataset across these orthogonal assays provides strong validation for a proposed mechanism of action, paving the way for further preclinical development. This structured, comparative approach ensures scientific rigor and provides the trustworthy, authoritative data required for advancing novel compounds like this compound in the drug discovery pipeline.
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Abberior. Phalloidin labeling protocol for optimal F-actin staining. [Link]
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ONI. Phalloidin Staining Protocol. [Link]
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ResearchGate. General Phalloidin Staining Protocol. [Link]
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Creative Bioarray. Caspase Activity Assay. [Link]
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Tian, B., et al. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications. PMC. [Link]
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News-Medical.Net. Inhibitors and Promoters for Actin Polymerisation Research. [Link]
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J-Stage. Actin- and Microtubule-Targeting Bioprobes: Their Binding Sites and Inhibitory Mechanisms. [Link]
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Schuchert, P. This compound is a neuropeptide. PubMed. [Link]
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Kao, C. Y. C., et al. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton. PMC. [Link]
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Twin Cities Arts Reader. Review | Metamorphoses: how love transforms us. [Link]
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Fenteany, G. Small-Molecule Inhibitors of Actin Dynamics and Cell Motility. ResearchGate. [Link]
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Bonello, T. T., et al. New approaches to targeting the actin cytoskeleton for chemotherapy. PubMed. [Link]
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But Why Tho?. REVIEW: 'Metamorphosis' Fluidly Interprets a Literary Classic (PS4). [Link]
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Damjanovski, S., et al. Tissue-dependent induction of apoptosis by matrix metalloproteinase stromelysin-3 during amphibian metamorphosis. PMC. [Link]
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D'Avino, P. P., et al. Ecdysone signaling at metamorphosis triggers apoptosis of Drosophila abdominal muscles. PMC. [Link]
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Correlating Metamorphosin A Levels with Developmental Stages: A Comparative Guide for Researchers
In the intricate ballet of developmental biology, signaling molecules are the choreographers, dictating the precise timing and execution of cellular transformations. For many marine invertebrates, the transition from a free-swimming larva to a sessile polyp is a critical life stage orchestrated by a cascade of molecular cues. Among these, the neuropeptide Metamorphosin A (MMA) has been identified as a key inducer of metamorphosis in the colonial hydroid Hydractinia echinata.[1][2] This guide provides a comprehensive overview for researchers aiming to correlate endogenous MMA levels with specific developmental stages, offering a comparative analysis of quantification methodologies and drawing parallels with well-established hormonal systems that govern metamorphosis in other model organisms.
The Central Role of this compound in Cnidarian Metamorphosis
This compound (pGlu-Gln-Pro-Gly-Leu-Trp-NH2) belongs to the GLWamide family of neuropeptides, which are known to function as crucial signaling molecules in various physiological and developmental processes in cnidarians.[3][4] In Hydractinia echinata, MMA is thought to be an internal signal that triggers the complex process of metamorphosis, which involves cell proliferation, differentiation, and morphogenesis.[1] Understanding the precise temporal dynamics of MMA expression and release is paramount to unraveling the regulatory networks that govern this profound developmental transition.
While the exact receptor for MMA is yet to be definitively identified, it is hypothesized that, like other GLWamide peptides, it acts through G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades.[3][5] The identification and quantification of endogenous MMA at distinct developmental stages are therefore critical steps in elucidating its precise role and mechanism of action.
Methodologies for Quantifying this compound: A Comparative Overview
Direct quantification of this compound in larval and post-larval tissues presents a technical challenge due to its low abundance and the complexity of the biological matrix. However, established methods for neuropeptide quantification can be adapted and optimized for this purpose. Here, we compare two primary approaches: Mass Spectrometry (MS)-based quantification and Enzyme-Linked Immunosorbent Assay (ELISA), and draw parallels with the quantification of key metamorphic hormones in other model systems.
| Method | Principle | Advantages | Limitations | Applicability to this compound |
| Mass Spectrometry (LC-MS/MS) | Separation of peptides by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. | High specificity and sensitivity. Capable of identifying novel peptides and post-translational modifications. Allows for multiplexed analysis of multiple peptides. | Requires sophisticated instrumentation and expertise. Sample preparation is critical and can be complex. Absolute quantification requires stable isotope-labeled internal standards. | Highly Recommended. Ideal for precise and specific quantification of MMA, even at low concentrations. The workflow can be adapted from established neuropeptidomics protocols. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to capture and detect the target peptide. The signal is amplified by an enzyme-linked secondary antibody. | High throughput and relatively simple to perform. Can be very sensitive with the use of high-affinity antibodies. Does not require extensive sample purification. | Dependent on the availability of highly specific antibodies to MMA, which may not be commercially available and would require custom development. Cross-reactivity with other GLWamide peptides is a potential issue. | Feasible but requires antibody development. A custom sandwich ELISA would be a powerful tool for high-throughput screening once specific monoclonal or polyclonal antibodies are generated. |
| Radioimmunoassay (RIA) | A competitive immunoassay using a radiolabeled peptide. | Historically a very sensitive method for hormone quantification. | Involves the use of radioactive materials, which requires specialized facilities and safety protocols. Largely superseded by non-radioactive methods like ELISA and MS. | Not Recommended. Modern, safer, and equally sensitive alternatives are available. |
Comparative Analysis with Other Developmental Systems
To provide a broader context, it is insightful to compare the challenge of quantifying this compound with the established methods for measuring key developmental hormones in insects and amphibians.
| Organism | Key Developmental Hormone | Primary Quantification Methods | Key Insights for MMA Studies |
| Insects (e.g., Drosophila melanogaster) | Ecdysone (a steroid hormone) | Enzyme Immunoassay (EIA), LC-MS/MS | Demonstrates the successful use of both immunoassays and mass spectrometry for correlating hormone levels with developmental stages. Provides a template for experimental design, including sample collection and staging. |
| Amphibians (e.g., Xenopus laevis) | Thyroid Hormone (T3 and T4) | Radioimmunoassay (RIA), ELISA, LC-MS/MS | Highlights the importance of quantifying both the precursor and active forms of the hormone. The extensive research correlating thyroid hormone levels with specific metamorphic events provides a roadmap for similar studies with MMA. |
Experimental Protocols
Part 1: Staging of Hydractinia echinata Development
Accurate correlation requires precise staging of the developmental process. The development of Hydractinia echinata from a fertilized egg to a primary polyp is a well-described process.[6][7][8]
Key Developmental Stages for Correlation Studies:
-
Early Planula Larva (24 hours post-fertilization): Ciliated, free-swimming larva.
-
Competent Planula Larva (48-72 hours post-fertilization): Larva is capable of undergoing metamorphosis upon receiving the appropriate cue.
-
Early Metamorphosis (2-4 hours post-induction): Larva has attached to a substrate and begins to undergo morphological changes.
-
Mid-Metamorphosis (12-24 hours post-induction): Significant tissue reorganization is underway.
-
Late Metamorphosis (48 hours post-induction): The primary polyp structure is becoming apparent.
-
Primary Polyp (72 hours post-induction): A fully formed polyp with a mouth and tentacles.
Part 2: Neuropeptide Extraction from Larval and Polyp Tissues
This protocol is adapted from established methods for neuropeptide extraction from marine invertebrates.
Materials:
-
Acidified Methanol (90% methanol, 9% glacial acetic acid, 1% water)
-
Micro-homogenizer
-
Centrifuge
-
Vacuum centrifuge
Procedure:
-
Collect staged larvae or polyps (pool a sufficient number for each developmental stage to ensure detectable levels of MMA).
-
Immediately transfer the collected organisms into a microfuge tube containing ice-cold acidified methanol to quench enzymatic activity.
-
Homogenize the tissue thoroughly using a micro-homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the peptides to a new tube.
-
Dry the peptide extract using a vacuum centrifuge.
-
Resuspend the dried peptide extract in a suitable buffer for downstream analysis (e.g., 0.1% formic acid for LC-MS/MS).
Part 3: Quantitative Analysis of this compound by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Chromatographic Separation: Separate the extracted peptides on a C18 reverse-phase HPLC column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode.
-
Use a targeted approach (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for quantification, monitoring for the specific precursor-to-fragment ion transitions of MMA.
-
The precursor ion for MMA (pGlu-Gln-Pro-Gly-Leu-Trp-NH2) will have a specific mass-to-charge ratio (m/z) that can be calculated.
-
-
Quantification:
-
Generate a standard curve using a synthetic MMA peptide of known concentrations.
-
Spike samples with a stable isotope-labeled version of MMA as an internal standard for accurate absolute quantification.
-
Analyze the data using specialized software to determine the concentration of MMA in each sample.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Correlating MMA Levels with Developmental Stages
Caption: Workflow for correlating this compound levels with developmental stages.
Postulated this compound Signaling Pathway
Caption: Postulated signaling pathway for this compound.
Conclusion and Future Directions
The precise quantification of this compound across the developmental stages of Hydractinia echinata is a critical next step in understanding the molecular control of metamorphosis in this organism. While direct, validated protocols for MMA are not yet published, the methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for researchers to pioneer these investigations. By drawing parallels with well-studied developmental systems in insects and amphibians, we can adopt and adapt experimental designs to uncover the temporal dynamics of this key neuropeptide. Future work should focus on the development of specific antibodies for high-throughput ELISA-based quantification and the definitive identification of the MMA receptor and its downstream signaling components. Such studies will not only illuminate the process of metamorphosis in cnidarians but also provide broader insights into the evolution of developmental signaling pathways.
References
-
Fujisawa, T. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. Journal of Amino Acids, 2011, 424501. [Link]
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Kraus, Y., Flici, H., Hensel, K., Plickert, G., Leitz, T., & Frank, U. (2014). The embryonic development of the cnidarian Hydractinia echinata. Evolution & Development, 16(6), 323-338. [Link]
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Takahashi, T., Hatta, M., & Fujisawa, T. (2011). The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology. Journal of Amino Acids, 2011, 424501. [Link]
- Berking, S. (1991). Metamorphosis and pattern formation in Hydractinia echinata, a colonial hydroid. [No source provided].
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Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in Endocrinology, 11, 344. [Link]
- Plickert, G. (1991). Metamorphosis and pattern formation in Hydractinia echinata, a colonial hydroid. [No source provided].
-
Kraus, Y., Flici, H., Hensel, K., Plickert, G., Leitz, T., & Frank, U. (2014). The embryonic development of the cnidarian Hydractinia echinata. Evolution & Development, 16(6), 323-38. [Link]
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Zhang, Y., Gu, W., Wang, T., Zhou, Y., & Qian, P. Y. (2014). Quantitative proteomics study of larval settlement in the barnacle Balanus amphitrite. Journal of Proteome Research, 13(3), 1534-1545. [Link]
- Kroiher, M., Plickert, G., & Berking, S. (1992).
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Chen, Z., He, L. S., & Qian, P. Y. (2012). Transcriptomic analysis of neuropeptides and peptide hormones in the barnacle Balanus amphitrite: evidence of roles in larval settlement. PloS one, 7(10), e46513. [Link]
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Wang, M., Zhang, S., Li, S., & Qian, P. Y. (2021). Identification of the principal neuropeptide MIP and its action pathway in larval settlement of the echiuran worm Urechis unicinctus. BMC Biology, 19(1), 1-15. [Link]
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Thiyagarajan, V., & Qian, P. Y. (2011). Quantitative proteomics identify molecular targets that are crucial in larval settlement and metamorphosis of Bugula neritina. Journal of proteome research, 10(1), 349-360. [Link]
-
Yip, A. K., Nakanishi, N., & Levine, M. (2018). On the origin of appetite: GLWamide in jellyfish represents an ancestral satiety neuropeptide. Proceedings of the National Academy of Sciences, 115(26), E5946-E5955. [Link]
- Iwao, K., Fujisawa, T., & Hatta, M. (2002). A cnidarian neuropeptide of the GLWamide family induces metamorphosis of reef-building corals in the genus Acropora. [No source provided].
-
Chen, Z., He, L. S., & Qian, P. Y. (2012). Transcriptomic analysis of neuropeptides and peptide hormones in the barnacle Balanus amphitrite: evidence of roles in larval settlement. PloS one, 7(10), e46513. [Link]
-
Chen, Z., He, L. S., & Qian, P. Y. (2012). Transcriptomic analysis of neuropeptides and peptide hormones in the barnacle Balanus amphitrite: evidence of roles in larval settlement. PLoS One, 7(10), e46513. [Link]
- Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. [No source provided].
-
Leitz, T., Morand, K., & Mann, M. (1994). This compound: a novel peptide controlling development of the lower metazoan Hydractinia echinata (Coelenterata, Hydrozoa). Developmental biology, 163(2), 440-446. [Link]
-
Leitz, T., & Lay, M. (1995). This compound is a neuropeptide. Roux's archives of developmental biology, 204(4), 276-279. [Link]
- Leitz, T., & Müller, W. A. (1998). Metamorphosis of Hydractinia echinata-Natural versus artificial induction and developmental plasticity. [No source provided].
-
Conzelmann, M., Williams, E. A., Tunaru, S., Randel, N., Jékely, G., & Offermanns, S. (2013). Neuropeptides regulate swimming depth of Platynereis larvae. Proceedings of the National Academy of Sciences, 110(46), E4369-E4377. [Link]
- Frank, U., & Leitz, T. (2001). Life cycle of the hydroid Hydractinia echinata (and Hydractinia symbiolongicarpus). [No source provided].
-
Zhang, L., Tretter, C., & Sweedler, J. V. (2023). Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. International Journal of Molecular Sciences, 24(13), 10599. [Link]
-
Kaplan, F. S., & Shore, E. M. (2007). Morphogen receptor genes and metamorphogenes: skeleton keys to metamorphosis. Annals of the New York Academy of Sciences, 1116(1), 1-11. [Link]
-
Williams, E. A. (2020). Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans. Frontiers in endocrinology, 11, 344. [Link]
-
Loo, R. R., & Loo, J. A. (2015). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in protein science, 80(1), 10-25. [Link]
-
Hodin, J., Riddiford, L. M., & Garbe, J. C. (1998). The ecdysone receptor and ultraspiracle regulate the timing and progression of ovarian morphogenesis during Drosophila metamorphosis. Development genes and evolution, 208(6), 304-317. [Link]
-
Wang, L., & Shi, Y. B. (2021). Steroid-receptor coactivator complexes in thyroid hormone-regulation of Xenopus metamorphosis. Molecular and Cellular Endocrinology, 531, 111303. [Link]
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- 3. The Importance of GLWamide Neuropeptides in Cnidarian Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The embryonic development of the cnidarian Hydractinia echinata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Risks: A Comprehensive Guide to the Safe Disposal of Metamorphosin A
For Researchers, Scientists, and Drug Development Professionals
Metamorphosin A, a novel neuropeptide, represents a promising frontier in biological research.[1] As with any potent bioactive molecule, its handling and disposal demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide, developed from the perspective of a Senior Application Scientist, moves beyond a simple checklist. It provides a self-validating, procedural framework grounded in scientific principles to manage this compound waste streams effectively. Here, we will not only outline the steps for proper disposal but also delve into the causality behind these recommendations, empowering you to make informed decisions in your critical research endeavors.
The Precautionary Principle: Risk Assessment and Hazard Evaluation
Given the novelty of this compound, a comprehensive, specific Safety Data Sheet (SDS) may not be readily available. In such instances, the scientific community must adhere to the precautionary principle, treating the compound as potentially hazardous until proven otherwise. Peptides, while biological in origin, can exhibit potent physiological effects and potential cytotoxicity.[2][3] Therefore, a thorough risk assessment is the foundational step before any handling or disposal procedures are initiated.
Actionable Steps:
-
Consult Analogous Compounds: Research the toxicological and ecotoxicological data of structurally similar neuropeptides or small peptides with known biological activity. This can provide valuable insights into potential hazards.
-
Assume Cytotoxicity: In the absence of definitive data, it is prudent to handle this compound as a potentially cytotoxic compound.[3] This necessitates the implementation of handling and disposal protocols established for such materials.
-
Review Institutional Policies: Familiarize yourself with your institution's specific guidelines for chemical and biological waste disposal.[4] Your Environmental Health & Safety (EH&S) department is a critical resource.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Direct contact with potent bioactive compounds poses a significant risk. Appropriate PPE is non-negotiable and serves as the primary barrier against accidental exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (nitrile recommended) | Prevents dermal absorption of the peptide.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes of solutions containing this compound.[4] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required for solutions | If handling lyophilized powder, work in a fume hood or use a dust mask to prevent inhalation. |
Decontamination and Inactivation: Mitigating Biological Activity
Before final disposal, it is a best practice to chemically inactivate any residual biological activity of this compound. This is a critical step in rendering the waste non-hazardous.
Recommended Inactivation Protocol:
A common and effective method for inactivating many cytotoxic and bioactive compounds is through oxidation with a strong oxidizing agent like sodium hypochlorite (bleach).
Step-by-Step Inactivation Procedure:
-
Prepare a 10% Bleach Solution: Dilute household bleach (typically 5-6% sodium hypochlorite) with water to create a final concentration of at least 1% sodium hypochlorite.
-
Treat Contaminated Materials:
-
Liquid Waste: Add the 10% bleach solution to the liquid waste containing this compound in a 1:10 ratio (1 part bleach to 9 parts waste). Allow a contact time of at least 30 minutes.
-
Solid Waste (e.g., contaminated labware): Immerse the contaminated items in the 10% bleach solution for at least 30 minutes.
-
-
Neutralization (for liquid waste): After inactivation, neutralize the bleach solution by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for chlorine (using chlorine test strips). This step is crucial to prevent the release of corrosive and environmentally harmful chlorinated compounds.
-
Final Rinse: Thoroughly rinse the decontaminated solid materials with water.
Waste Segregation and Disposal Pathway
Proper segregation of waste is essential for compliant and safe disposal. The following workflow outlines the decision-making process for managing this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Detailed Disposal Procedures:
-
Solid Waste:
-
Decontamination: Following the inactivation protocol described in Section 3, immerse all contaminated solid waste (vials, pipette tips, gloves, etc.) in a 10% bleach solution for a minimum of 30 minutes.
-
Rinsing: After decontamination, thoroughly rinse the items with water.
-
Final Disposal: The rinsed, decontaminated solid waste can typically be disposed of in the regular laboratory solid waste stream. However, always confirm this with your institution's EH&S guidelines.[4]
-
-
Liquid Waste:
-
Inactivation and Neutralization: Treat all liquid waste containing this compound with 10% bleach solution, followed by neutralization with sodium thiosulfate as detailed in Section 3.
-
pH Confirmation: Before drain disposal, ensure the pH of the neutralized solution is between 6 and 8. Adjust with dilute acid or base as necessary.
-
Drain Disposal: In most cases, the neutralized and pH-adjusted aqueous waste can be poured down the sanitary sewer with copious amounts of running water. Crucially, verify this practice is permitted by your local wastewater authority and institutional policies.
-
-
Empty Containers:
-
Triple Rinse: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The first two rinsates should be collected and treated as liquid waste for inactivation. The third rinsate can typically be disposed of down the drain.
-
Deface Label: Completely deface or remove the original label from the empty container.
-
Disposal: The clean, defaced container can then be disposed of in the appropriate recycling or solid waste bin.
-
Spill Management: Preparedness and Response
Accidents can happen. A clear and concise spill response plan is essential.
Immediate Actions for a this compound Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.
-
Contain the Spill:
-
Liquid Spill: Cover the spill with an absorbent material (e.g., spill pads, vermiculite).
-
Solid (Powder) Spill: Gently cover the spill with a damp paper towel to avoid aerosolization.
-
-
Decontaminate the Area: Working from the outside in, apply a 10% bleach solution to the spill area and contaminated materials. Allow a contact time of at least 30 minutes.
-
Clean Up: Collect all contaminated materials into a designated hazardous waste bag or container.
-
Final Rinse: Wipe the spill area with soap and water.
-
Dispose of Waste: Dispose of the collected contaminated materials as hazardous waste through your institution's EH&S department.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is not merely a regulatory obligation; it is a cornerstone of scientific integrity and a commitment to the safety of our colleagues and the environment. By understanding the principles behind these procedures, researchers can confidently manage the lifecycle of this and other novel bioactive compounds, ensuring that the pursuit of knowledge does not come at the cost of safety.
References
-
Short Peptides as Powerful Arsenal for Smart Fighting Cancer. (2022). National Institutes of Health. [Link]
-
Small lytic peptides escape the inhibitory effect of heparan sulfate on the surface of cancer cells. (2010). Springer Medizin. [Link]
-
Cytotoxic and antitumor peptides as novel chemotherapeutics. (2020). National Institutes of Health. [Link]
-
Cytotoxicity of (a) unmodified and (b) modified peptides interaction... (2021). ResearchGate. [Link]
-
Targeting Tumors with Small Molecule Peptides. (2014). National Institutes of Health. [Link]
-
This compound is a neuropeptide. (1995). PubMed. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
